Bio-AMS
Descripción
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Propiedades
Fórmula molecular |
C20H29N9O7S2 |
|---|---|
Peso molecular |
571.6 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]pentanamide |
InChI |
InChI=1S/C20H29N9O7S2/c21-17-14-18(23-7-22-17)29(8-24-14)19-16(32)15(31)10(36-19)5-25-38(34,35)28-12(30)4-2-1-3-11-13-9(6-37-11)26-20(33)27-13/h7-11,13,15-16,19,25,31-32H,1-6H2,(H,28,30)(H2,21,22,23)(H2,26,27,33)/t9-,10+,11-,13-,15+,16+,19+/m0/s1 |
Clave InChI |
RSZBCKJLQVSFKT-RHCAYAJFSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Biological Accelerator Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biological Accelerator Mass Spectrometry (BioAMS)
Biological Accelerator Mass Spectrometry (BioAMS) is an ultra-sensitive analytical technique for quantifying rare, long-lived radioisotopes within biological samples.[1] It offers unparalleled sensitivity, enabling the detection of isotopes at attomole (10⁻¹⁸ mol) to zeptomole (10⁻²¹ mol) levels.[1][2] Unlike conventional methods that measure radioactive decay, such as liquid scintillation counting, AMS directly counts the individual atoms of an isotope, providing a significant advantage for isotopes with long half-lives like carbon-14 (B1195169) (¹⁴C).[3] This exceptional sensitivity allows for the administration of microdoses of ¹⁴C-labeled compounds to humans, minimizing radiation exposure and facilitating early-stage clinical trials.[4]
The primary applications of BioAMS in drug development and biomedical research include pharmacokinetics (PK), absorption, distribution, metabolism, and excretion (ADME) studies, absolute bioavailability determination, and the analysis of covalent drug binding and DNA adducts.[3][4]
Core Principles of Accelerator Mass Spectrometry
The fundamental principle of AMS involves accelerating ions to high energies (mega-electron volts) to separate rare isotopes from abundant, interfering isobars (atoms of different elements with the same mass). A typical AMS system consists of an ion source, a tandem Van de Graaff accelerator, a high-energy mass spectrometer, and a detector.
The process begins with the conversion of the biological sample into a solid graphite (B72142) target, a process known as graphitization.[5] This target is then placed in the ion source and bombarded with cesium ions, producing a beam of negative ions. These ions are accelerated towards a high-voltage terminal where they pass through a "stripper" (a thin foil or gas), which removes several electrons and destroys molecular isobars. The now positively charged ions are further accelerated away from the terminal. A series of magnets and electrostatic analyzers then separates the ions based on their mass-to-charge ratio and energy, allowing for the specific detection and counting of the rare isotope of interest, most commonly ¹⁴C.
Quantitative Performance of BioAMS
BioAMS provides highly accurate and precise quantitative data over a wide dynamic range. The key performance metrics are summarized in the table below, with a comparison to the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique.
| Parameter | Biological Accelerator Mass Spectrometry (BioAMS) with ¹⁴C | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | References |
| Sensitivity | Attomole (10⁻¹⁸) to zeptomole (10⁻²¹) levels | Picogram (10⁻¹²) to femtogram (10⁻¹⁵) per milliliter range | [1][2][6] |
| Limit of Detection (LOD) | ~1 attomole of ¹⁴C | Analyte and matrix dependent, typically low pg/mL | [7] |
| Limit of Quantitation (LLOQ) | ~10 attomoles of ¹⁴C | Analyte and matrix dependent, typically low to mid pg/mL | [7][8] |
| Precision (%CV) | 2-3% for standards, 3.4-8.5% for plasma samples | Generally <15-20% | [9][10] |
| Accuracy | 94-108% for plasma samples | Generally 85-115% | [10] |
| Linearity (Dynamic Range) | 4-5 orders of magnitude | 3-4 orders of magnitude | [7][11] |
Experimental Protocols
Solid Sample Preparation and Graphitization for BioAMS
This protocol outlines the conversion of a solid biological sample into a graphite target suitable for AMS analysis.[5][12][13][14]
Materials:
-
Lyophilized biological sample (e.g., tissue, feces)
-
Copper (II) oxide (CuO)
-
Silver (Ag) wire
-
Quartz combustion tubes
-
Vacuum line
-
Muffle furnace
-
Graphitization rig with zinc (Zn) and iron (Fe) catalyst
-
Liquid nitrogen
Procedure:
-
Sample Weighing and Encapsulation: Accurately weigh 1-2 mg of the lyophilized and homogenized biological sample into a quartz combustion tube. Add an excess of CuO and a piece of Ag wire.
-
Evacuation and Sealing: Attach the tube to a vacuum line, evacuate to <10⁻³ mbar, and flame-seal the tube.
-
Combustion: Place the sealed tube in a muffle furnace and heat to 900°C for 2-4 hours to combust all organic carbon to CO₂. Allow the tube to cool completely.
-
Cryogenic Purification of CO₂: Place the combustion tube in a cracking station on the vacuum line. Cool a collection trap with liquid nitrogen and break the combustion tube. The CO₂ will freeze in the trap, while non-condensable gases are pumped away. Water is removed by replacing the liquid nitrogen with a dry ice/ethanol slurry.
-
Graphitization: Transfer the purified CO₂ to a graphitization reactor containing a pre-reduced iron catalyst and zinc. Heat the reactor to 500-600°C. The zinc reduces the CO₂ to carbon monoxide, which is then reduced to elemental carbon (graphite) on the surface of the iron catalyst. This process typically takes 4-6 hours.
-
Target Pressing: After graphitization, the iron catalyst coated with the newly formed graphite is pressed into an aluminum target holder for insertion into the AMS ion source.
Liquid Sample Preparation for BioAMS
For liquid samples such as plasma or urine, direct combustion or pre-processing followed by graphitization can be performed.
Materials:
-
Liquid biological sample (e.g., plasma, urine)
-
Graphitizing agent (e.g., cobalt powder)
-
Tin capsules
-
Elemental analyzer (EA) coupled to a graphitization system
Procedure:
-
Sample Aliquoting: Pipette a precise volume of the liquid sample (typically 50-100 µL) into a tin capsule containing a graphitizing agent.
-
Drying: Dry the sample in the capsule at 60°C.
-
Combustion and Graphitization: The capsule is dropped into the combustion tube of an elemental analyzer heated to >1000°C. The resulting CO₂ is carried by a helium stream through a reduction furnace and water trap. The purified CO₂ then flows into a graphitization reactor where it is converted to graphite on a cobalt catalyst at 550°C in the presence of hydrogen.
-
Target Pressing: The graphite-coated cobalt is pressed into a target holder.
Key Applications and Experimental Workflows
Microdosing Pharmacokinetics Study
A microdosing study involves administering a sub-pharmacological dose of a ¹⁴C-labeled drug to determine its pharmacokinetic profile in humans at an early stage of drug development.[4][15]
Experimental Protocol:
-
Dosing: Administer a single intravenous or oral microdose (<100 µg) of the ¹⁴C-labeled drug (typically 100-200 nCi) to healthy volunteers.
-
Sample Collection: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Separate plasma from the blood samples by centrifugation.
-
Sample Preparation for AMS: Prepare the plasma samples for AMS analysis using either the solid or liquid sample preparation protocol described above.
-
AMS Analysis: Measure the ¹⁴C concentration in the prepared samples using BioAMS.
-
Data Analysis: Convert the measured ¹⁴C concentrations to drug-equivalent concentrations and perform pharmacokinetic analysis to determine parameters such as clearance, volume of distribution, and half-life.
Absolute Bioavailability Study
This type of study determines the fraction of an orally administered drug that reaches systemic circulation. A common approach involves the simultaneous administration of an oral therapeutic dose of the unlabeled drug and an intravenous microdose of the ¹⁴C-labeled drug.[15][16][17]
Experimental Protocol:
-
Dosing: Administer a therapeutic oral dose of the non-labeled drug and a concomitant intravenous microdose of the ¹⁴C-labeled drug.
-
Sample Collection: Collect serial blood samples.
-
Sample Analysis:
-
Analyze plasma samples for the non-labeled drug concentration using a validated method like LC-MS/MS.
-
Analyze plasma samples for the ¹⁴C-labeled drug concentration using BioAMS.
-
-
Data Analysis: Calculate the area under the curve (AUC) for both the oral (from LC-MS/MS data) and intravenous (from BioAMS data) administrations. The absolute bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Covalent Binding and DNA Adduct Studies
BioAMS is highly effective for quantifying the covalent binding of reactive drug metabolites to proteins or DNA, which is a critical assessment in toxicology.[3][18][19]
Experimental Protocol for Covalent Protein Binding:
-
Incubation: Incubate the ¹⁴C-labeled drug with liver microsomes or hepatocytes in the presence of an NADPH-regenerating system to facilitate metabolic activation.
-
Protein Precipitation and Washing: Precipitate the proteins using a solvent like acetonitrile (B52724) and wash repeatedly to remove any non-covalently bound drug.
-
Protein Quantification: Determine the protein concentration in the washed pellet using a standard protein assay.
-
Sample Preparation for AMS: Prepare the protein pellet for AMS analysis using the solid sample protocol.
-
AMS Analysis: Quantify the ¹⁴C content in the protein sample.
-
Data Analysis: Calculate the amount of covalently bound drug per milligram of protein.
Experimental Protocol for DNA Adducts:
-
Dosing: Administer the ¹⁴C-labeled compound to an animal model.
-
Tissue Collection and DNA Isolation: Collect target tissues and isolate DNA.
-
DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides.
-
Adduct Enrichment: Use techniques like HPLC to separate and enrich the adducted nucleosides.
-
AMS Analysis: Quantify the ¹⁴C in the adduct fractions.
-
Data Analysis: Determine the number of adducts per number of nucleotides.
Elucidation of Metabolic Pathways
The exceptional sensitivity of BioAMS allows for the tracing of ¹⁴C-labeled compounds through complex metabolic pathways, even at physiologically relevant concentrations. An example of a fundamental metabolic pathway that can be studied using ¹⁴C tracers is the Wood-Ljungdahl pathway of CO₂ fixation in certain bacteria.[20][21][22][23] This pathway involves the reduction of CO₂ to acetyl-CoA.
By introducing ¹⁴CO₂, researchers can use BioAMS to quantify the incorporation of ¹⁴C into the various intermediates of the pathway, thereby elucidating the flux and regulation of this carbon fixation route.
Conclusion
Biological Accelerator Mass Spectrometry is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its unparalleled sensitivity allows for the safe and accurate quantification of ¹⁴C-labeled compounds in humans and animal models at environmentally and therapeutically relevant doses. This enables a wide range of studies, from early-phase clinical pharmacokinetics to detailed investigations of metabolic pathways and toxicological mechanisms. As the technology becomes more accessible, BioAMS is poised to play an increasingly critical role in advancing our understanding of biological systems and accelerating the development of new medicines.
References
- 1. Subattomole sensitivity in biological accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attomole detection of 3H in biological samples using accelerator mass spectrometry: application in low-dose, dual-isotope tracer studies in conjunction with 14C accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of accelerated mass spectrometry (AMS) in DNA adduct quantification and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Solid Sample AMS | BioAMS [bioams.llnl.gov]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. Novel use of accelerator mass spectrometry for the quantification of low levels of systemic therapeutic recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Accelerator mass spectrometry best practices for accuracy and precision in bioanalytical (14)C measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Convert Biological Carbon Into Graphite for AMS [repository.arizona.edu]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
- 15. The Absolute Bioavailability, Absorption, Distribution, Metabolism, and Excretion of BI 425809 Administered as an Oral Dose or an Oral Dose with an Intravenous Microtracer Dose of [14C]-BI 425809 in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hra.nhs.uk [hra.nhs.uk]
- 18. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Acetogenesis and the Wood-Ljungdahl Pathway of CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Incomplete Wood–Ljungdahl pathway facilitates one-carbon metabolism in organohalide-respiring Dehalococcoides mccartyi - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Wood–Ljungdahl pathway - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
Principles of Bio-Accelerator Mass Spectrometry (Bio-AMS) for Biological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of Bio-Accelerator Mass Spectrometry (Bio-AMS), a powerful analytical technique renowned for its unparalleled sensitivity in quantifying rare, long-lived isotopes within biological matrices. This guide provides a comprehensive overview of the technology, its applications in drug development and biological research, detailed experimental protocols, and a quantitative comparison with other common analytical methods.
Core Principles of Bio-Accelerator Mass Spectrometry
Bio-Accelerator Mass Spectrometry (this compound) is a highly sensitive method for measuring rare isotopes, such as carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), at attomole (10⁻¹⁸ mol) to zeptomole (10⁻²¹ mol) levels.[1] Unlike decay counting methods like Liquid Scintillation Counting (LSC), which measure the radioactive decay of an isotope, AMS directly counts the number of individual isotope atoms in a sample.[1] This fundamental difference in detection methodology provides this compound with a significant sensitivity advantage, often by several orders of magnitude.
The this compound process involves several key stages:
-
Ionization: A sample, typically converted to graphite (B72142) for ¹⁴C analysis, is placed in an ion source. A beam of cesium ions is used to sputter the sample, creating a beam of negative ions.[2]
-
Acceleration: These negative ions are accelerated to high energies (mega-electron volts) by a tandem accelerator.[2]
-
Charge Stripping and Molecular Dissociation: Inside the accelerator, the high-velocity ions pass through a thin foil or gas, which strips away multiple electrons, converting them into positive ions. This process is crucial as it destroys molecular isobars (molecules with the same mass as the isotope of interest) that would otherwise interfere with the measurement.[2]
-
Mass Analysis: The resulting beam of positive ions is then passed through a series of magnets and electrostatic analyzers that separate the ions based on their mass-to-charge ratio. This allows for the specific selection and counting of the rare isotope ions.[2]
-
Detection: The rare isotopes are counted individually in a detector, while the abundant, stable isotopes (e.g., ¹²C and ¹³C) are measured as a current in a Faraday cup. The ratio of the rare isotope to the stable isotope is then calculated to determine the concentration of the labeled compound in the original sample.[3]
This multi-stage process of acceleration, stripping, and mass analysis effectively removes interferences, enabling the ultra-sensitive and precise quantification of isotopes in small biological samples.[1]
Quantitative Data Presentation: A Comparative Analysis
The exceptional sensitivity of this compound makes it a superior choice for applications requiring the detection of extremely low concentrations of labeled compounds. The following table summarizes the quantitative performance of this compound in comparison to Liquid Scintillation Counting (LSC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Bio-Accelerator Mass Spectrometry (this compound) | Liquid Scintillation Counting (LSC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Direct atom counting of rare isotopes (e.g., ¹⁴C, ³H) | Detection of beta particle emissions from radioactive decay | Separation by chromatography followed by mass-to-charge ratio and fragmentation pattern analysis |
| Sensitivity | Attomole (10⁻¹⁸ mol) to zeptomole (10⁻²¹ mol) levels[1] | Picomole (10⁻¹² mol) to femtomole (10⁻¹⁵ mol) range | Picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) per milliliter range[1] |
| Limit of Detection (LOD) for ¹⁴C-labeled drug in plasma | ~0.1 dpm/mL[4] | ~5 dpm/mL (low-level counting) | Analyte-dependent, typically in the low ng/mL to pg/mL range[5][6][7][8][9] |
| Sample Size | Milligram to microgram quantities of tissue or microliters of plasma[10] | Typically requires larger sample sizes (milligrams to grams) | Microliter to milliliter volumes of plasma or tissue homogenates |
| Selectivity | Extremely high for the specific isotope, virtually no background from unlabeled molecules | Lower selectivity, susceptible to chemical and color quenching | High, based on chromatographic retention time and specific mass transitions |
| Linearity | Excellent, often spanning 4-5 orders of magnitude[1] | Good, but can be affected by quenching | Good, typically spans 2-3 orders of magnitude |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Sample Preparation: Graphitization of Biological Samples for ¹⁴C-AMS
The conversion of biological samples into graphite is a critical step for ¹⁴C-AMS analysis. This process ensures a homogenous and stable carbon target for the ion source.
Materials:
-
Quartz tubes (pre-cleaned by baking at 900°C)
-
Copper (II) oxide (CuO) as an oxidant
-
Zinc powder (for reduction)
-
Titanium hydride (TiH₂) (as a catalyst)
-
Iron powder (as a catalyst)
-
Vacuum line
-
Muffle furnace
-
Tube sealer
Protocol:
-
Sample Preparation:
-
For solid samples (e.g., tissues), freeze-dry and homogenize the sample to a fine powder.
-
For liquid samples (e.g., plasma, urine), an aliquot is dried in a quartz tube.
-
-
Combustion:
-
Place the dried sample (typically containing 1 mg of carbon) into a quartz tube with an excess of CuO.
-
Evacuate the tube using a vacuum line and seal it with a torch.
-
Heat the sealed tube in a muffle furnace at 900°C for at least 2 hours to combust all organic material to CO₂ and water.
-
-
Cryogenic Trapping and Reduction:
-
Allow the combustion tube to cool to room temperature.
-
Attach the tube to a vacuum line and crack it open to release the CO₂.
-
Cryogenically transfer the CO₂ into a new quartz tube containing zinc powder, titanium hydride, and iron powder.
-
Seal the reduction tube under vacuum.
-
-
Graphitization:
-
Heat the reduction tube in a muffle furnace at 550-600°C for 4-6 hours. The zinc and titanium hydride will reduce the CO₂ to elemental carbon (graphite) on the surface of the iron powder catalyst.
-
-
Target Pressing:
-
After cooling, break open the tube and press the resulting iron/graphite mixture into an aluminum target holder compatible with the AMS instrument.
-
Quantification of DNA Adducts with ¹⁴C-Labeled Carcinogens
This compound is exceptionally suited for detecting DNA adducts at low, environmentally relevant exposure levels.[11]
Materials:
-
¹⁴C-labeled carcinogen
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
RNase A
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system
-
Graphitization materials (as described in 3.1)
Protocol:
-
Dosing and Tissue Collection:
-
Administer the ¹⁴C-labeled carcinogen to the animal model.
-
At the desired time point, collect the target tissues and snap-freeze them in liquid nitrogen.
-
-
DNA Isolation:
-
Homogenize the tissue and digest with proteinase K.
-
Perform phenol:chloroform extractions to remove proteins.
-
Precipitate the DNA with cold ethanol and wash the pellet.
-
Treat the DNA with RNase A to remove contaminating RNA.
-
-
DNA Hydrolysis:
-
Hydrolyze the purified DNA to individual deoxynucleosides using nuclease P1 and alkaline phosphatase.
-
-
HPLC Separation (Optional but Recommended):
-
Separate the adducted deoxynucleosides from the normal deoxynucleosides using reverse-phase HPLC.
-
Collect the fraction corresponding to the ¹⁴C-labeled adduct.
-
-
Sample Preparation for AMS:
-
Dry the collected HPLC fraction or an aliquot of the total DNA hydrolysate.
-
Perform graphitization as described in the protocol above (Section 3.1).
-
-
AMS Analysis and Data Calculation:
-
Measure the ¹⁴C/¹³C ratio in the sample using this compound.
-
Calculate the number of adducts per nucleotide based on the specific activity of the ¹⁴C-labeled carcinogen and the amount of DNA analyzed.
-
Analysis of ³H in Biological Tissues
The analysis of tritium (³H) by this compound requires a different sample preparation approach compared to ¹⁴C.
Materials:
-
Titanium hydride (TiH₂) powder
-
Vacuum line
-
Tube furnace
Protocol:
-
Sample Combustion and Water Collection:
-
Combust the biological sample in a sealed tube with an oxidant (e.g., CuO) to produce CO₂ and ³H-labeled water (³H₂O).
-
Cryogenically separate the water from the CO₂.
-
-
Reduction to Hydrogen Gas:
-
Transfer the collected water to a reaction vessel containing zinc metal.
-
Heat the vessel to reduce the water to hydrogen gas (H₂ and ³H₂).
-
-
Formation of Titanium Hydride:
-
Introduce the hydrogen gas to a tube containing activated titanium powder at an elevated temperature. The hydrogen will react with the titanium to form titanium hydride (TiH₂ and Ti³H₂).
-
-
Target Preparation:
-
Press the resulting titanium hydride powder into a target holder for AMS analysis.
-
-
AMS Analysis:
-
Measure the ³H/¹H ratio in the AMS system.
-
Mandatory Visualizations
This compound Experimental Workflow
The following diagram illustrates the general workflow for a this compound experiment, from sample collection to data analysis.
Caption: A generalized workflow for this compound analysis.
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study Workflow
This compound has revolutionized human ADME studies by enabling the use of microdoses of ¹⁴C-labeled drugs, significantly reducing radiation exposure to subjects.[12]
References
- 1. Ultrasensitive and absolute quantification of the phosphoinositide 3-kinase/Akt signal transduction pathway by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accelerator Mass Spectrometry, C14 Dating, What is AMS? [radiocarbon.com]
- 3. 14C Analysis [bgc-jena.mpg.de]
- 4. A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs in plasma, urine and faecal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-mass spectrometry method for the quantification of tamoxifen and its metabolite 4-hydroxytamoxifen in rat plasma: application to interaction study with biochanin A (an isoflavone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaron.com [pharmaron.com]
- 11. Ultrasensitive and absolute quantification of the phosphoinositide 3-kinase/Akt signal transduction pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Bio-Accelerator Mass Spectrometry (Bio-AMS)
An In-depth Technical Guide to Bio-Accelerator Mass Spectrometry (Bio-AMS)
Bio-Accelerator Mass Spectrometry (this compound) is a powerful analytical technique that has revolutionized biomedical and pharmaceutical research. It is an ultra-sensitive method for quantifying rare isotopes, most notably Carbon-14 (¹⁴C), within biological samples.[1][2][3] Originally developed for radiocarbon dating in archaeology and geoscience, its exceptional sensitivity and precision have made it an invaluable tool in drug development, particularly for Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[3][4]
The core principle of this compound involves accelerating ions to very high kinetic energies before mass analysis.[3] This process effectively separates the rare isotope of interest (e.g., ¹⁴C) from abundant, neighboring stable isotopes (e.g., ¹²C and ¹³C) and molecular isobars, allowing for detection at attomole (10⁻¹⁸ mole) to femtomole (10⁻¹⁵ mole) levels.[3] This extreme sensitivity enables researchers to conduct studies in humans using microdoses of ¹⁴C-labeled drugs, significantly reducing the radioactive burden on participants and allowing for earlier assessment of a drug's pharmacokinetic profile.[2][3]
This technical guide provides an in-depth overview of this compound technology for researchers, scientists, and drug development professionals. It covers the core principles, experimental protocols, quantitative data, and key applications in the pharmaceutical industry.
Core Principles of this compound
The fundamental principle of this compound is the direct counting of individual isotope atoms. Unlike conventional methods like liquid scintillation counting, which measures radioactive decay events, AMS directly quantifies the number of atoms of a specific isotope in a sample.[2] This direct counting approach is what provides its unparalleled sensitivity.
The process begins with the conversion of a biological sample into a suitable target material, typically graphite (B72142) or carbon dioxide. This is followed by several key stages within the AMS instrument:
-
Ion Generation: A beam of cesium ions is used to sputter the target material, creating a beam of negatively charged ions. A key advantage for ¹⁴C analysis is that nitrogen, a potential isobaric interference, does not readily form negative ions and is thus largely eliminated at this stage.
-
Acceleration: The negatively charged ions are accelerated towards a high positive voltage terminal within a tandem accelerator.
-
Charge Stripping: Inside the high-voltage terminal, the ions pass through a thin foil or gas, which strips away multiple electrons, converting them into positively charged ions. This process also breaks apart any interfering molecular ions.
-
Mass Analysis: The now positively charged ions are further accelerated away from the high-voltage terminal. A series of magnets and electrostatic analyzers then separate the ions based on their mass-to-charge ratio, directing the rare isotope of interest to a detector.
-
Detection: The detector counts the individual ions of the rare isotope, providing a direct measure of its quantity in the original sample. The stable isotopes (e.g., ¹²C and ¹³C) are also measured in separate detectors to determine the isotope ratio.
Data Presentation: Quantitative Performance of this compound
The quantitative performance of this compound is a key reason for its adoption in pharmaceutical research. The following tables summarize the typical quantitative parameters associated with this compound, particularly for ¹⁴C analysis.
| Parameter | Typical Value/Range | Notes |
| Sensitivity | Attomole (10⁻¹⁸) to Femtomole (10⁻¹⁵) | Allows for the detection of extremely low concentrations of labeled compounds. |
| Precision | 2-5% | Refers to the repeatability of measurements. |
| Accuracy | Better than 3% | The closeness of a measured value to a standard or known value. |
| Linearity | Over several orders of magnitude | The ability to provide results that are directly proportional to the concentration of the analyte. |
| Sample Size | As low as 20 mg | Small sample requirement is advantageous when working with limited biological materials. |
| Measurement Time | A few hours per sample | Significantly faster than decay counting methods. |
| Parameter | Typical Value/Range | Notes |
| Typical ¹⁴C Microtracer Dose | <5 µCi | A very low radioactive dose, often not requiring extensive dosimetry studies. |
| Typical Mass Dose (Microdosing) | ≤100 µg or ≤1/100th of the pharmacological dose | Enables early human pharmacokinetic studies with sub-therapeutic doses. |
| Lower Limit of Quantification (LLOQ) | ~0.65 mBq/ml | Corresponds to approximately 0.67 amol for a compound like acetaminophen. |
Experimental Protocols
The following section outlines a typical experimental protocol for a human ADME study using this compound with a ¹⁴C-labeled drug.
Study Design and Dosing
-
Objective: To determine the absorption, distribution, metabolism, and excretion of a drug candidate.
-
Study Population: A small cohort of healthy volunteers.
-
Dosing: Administration of a single oral therapeutic dose of the non-labeled drug, either simultaneously or in a crossover design with an intravenous (IV) microtracer dose of the ¹⁴C-labeled drug. The radioactive dose is typically less than 5 µCi.
Sample Collection
-
Blood: Serial blood samples are collected at predetermined time points to characterize the pharmacokinetic profile of the parent drug and its metabolites. Plasma is typically separated by centrifugation.
-
Urine and Feces: All urine and feces are collected over a specified period to determine the routes and rates of excretion.
-
Sample Storage: All biological samples are stored frozen (typically at -20°C or -80°C) until analysis.
Sample Preparation for AMS Analysis
Biological samples must be converted into a form suitable for introduction into the AMS ion source. This typically involves combustion to CO₂ followed by graphitization.
-
Homogenization: Fecal samples are homogenized to ensure representative sampling.
-
Combustion: A small aliquot of the biological sample (e.g., plasma, urine, or homogenized feces) is combusted at high temperatures (around 900°C) in the presence of an oxidant (e.g., copper oxide) to convert all carbon into CO₂.
-
Purification: The resulting CO₂ is cryogenically purified to remove water and other potential contaminants.
-
Graphitization: The purified CO₂ is then reduced to elemental carbon (graphite) in the presence of a metal catalyst (e.g., iron or cobalt) at elevated temperatures (around 550-600°C).
-
Target Pressing: The resulting graphite is pressed into a target holder for insertion into the AMS instrument.
AMS Analysis
-
Isotope Ratio Measurement: The prepared graphite targets are placed in the ion source of the AMS instrument. The instrument then measures the ratio of ¹⁴C to the stable carbon isotopes (¹²C and ¹³C).
-
Data Quantification: The measured isotope ratio is used to calculate the concentration of the ¹⁴C-labeled drug and its metabolites in the original biological sample.
Data Analysis and Interpretation
-
Pharmacokinetic Analysis: The concentration-time data for the parent drug and total radioactivity are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Metabolite Profiling: To identify and quantify metabolites, plasma and excreta samples can be first separated using liquid chromatography (LC). The collected fractions are then analyzed by AMS to determine the concentration of ¹⁴C in each metabolite.
-
Mass Balance: The total amount of radioactivity recovered in urine and feces is calculated to determine the mass balance of the administered dose.
Mandatory Visualizations
Experimental Workflow for a this compound ADME Study
Caption: Workflow of a typical this compound ADME study.
Core Principles of Accelerator Mass Spectrometry (AMS)
Caption: Key stages of the this compound instrument.
Generic ADME Signaling Pathway
Caption: The ADME process of a drug in the body.
References
- 1. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development and evolution of biological AMS at Livermore: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. radiocarbon.com [radiocarbon.com]
Bio-AMS for Ultra-Low Level Isotope Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bio-Accelerator Mass Spectrometry (Bio-AMS), a powerful analytical technique for the ultra-low level detection of isotopes in biological samples. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are considering or currently utilizing this technology. This guide covers the core principles of this compound, detailed experimental protocols, and a quantitative comparison with other analytical methods.
Introduction to Bio-Accelerator Mass Spectrometry (this compound)
Bio-Accelerator Mass Spectrometry (this compound) is a highly sensitive analytical technique that allows for the precise measurement of rare, long-lived isotopes at attomole (10⁻¹⁸ mole) to zeptomole (10⁻²¹ mole) levels.[1] Originally developed for radiocarbon dating in archaeology and geoscience, its application has expanded significantly into the biomedical field.[2] this compound is particularly valuable for tracing the fate of isotopically labeled compounds in biological systems due to its exceptional sensitivity, which is several orders of magnitude greater than conventional decay counting methods like liquid scintillation counting (LSC).[1]
The primary advantage of this compound is its ability to directly count individual isotope atoms, rather than measuring their radioactive decay.[1] This makes it ideal for long-lived isotopes such as Carbon-14 (¹⁴C), which has a half-life of 5,730 years and thus a low decay rate.[3] This ultra-high sensitivity enables studies using exceptionally low doses of labeled compounds, a concept known as microdosing, which is particularly relevant in human clinical trials to assess the pharmacokinetics of new drug candidates with minimal radioactive exposure.[4]
Core Principles of this compound
The this compound system is a sophisticated instrument that combines the principles of mass spectrometry with particle acceleration to achieve its remarkable sensitivity. The process involves several key stages:
-
Ion Source: The process begins with the conversion of the biological sample into a solid graphite (B72142) target or a gaseous form, typically CO₂, which is then introduced into the ion source. In the ion source, the sample is ionized to produce a beam of negative ions.
-
Pre-Acceleration and Mass Selection: The ion beam is then pre-accelerated and passed through a magnetic field, which separates the ions based on their mass-to-charge ratio. This initial stage removes a significant portion of the more abundant, lighter isotopes.
-
Tandem Accelerator: The selected ions are then accelerated to high energies (mega-electron volts) in a tandem Van de Graaff accelerator. Inside the accelerator, the ions pass through a "stripper" (a thin foil or gas), which removes several electrons and converts the negative ions into positive ions. This stripping process is crucial as it destroys molecular isobars (molecules with the same mass as the isotope of interest), a major source of interference in conventional mass spectrometry.
-
High-Energy Mass Analysis: The now highly energetic and positively charged ions exit the accelerator and pass through a second, high-energy mass spectrometer. This stage further refines the ion beam, separating the rare isotope of interest from any remaining interfering ions.
-
Detection: Finally, the rare isotopes are counted in a detector, while the abundant, stable isotopes are measured in a Faraday cup. The ratio of the rare to stable isotopes provides a precise quantification of the labeled compound in the original sample.
Quantitative Performance of this compound
The exceptional sensitivity and precision of this compound make it a superior choice for a wide range of biomedical applications. The following tables summarize the quantitative performance of this compound compared to other common analytical techniques.
| Parameter | Bio-Accelerator Mass Spectrometry (this compound) | Liquid Scintillation Counting (LSC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Direct counting of individual rare isotope atoms (e.g., ¹⁴C). | Measurement of beta particle decay from radioactive isotopes. | Separation by chromatography and quantification based on mass-to-charge ratio. |
| Typical Isotopes | ¹⁴C, ³H, ⁴¹Ca, ²⁶Al, ¹⁰Be, ³⁶Cl, ¹²⁹I | ¹⁴C, ³H | Stable isotopes (e.g., ¹³C, ²H, ¹⁵N) and unlabeled compounds. |
| Sensitivity | Attomole (10⁻¹⁸) to zeptomole (10⁻²¹) mole.[1] | Picomole (10⁻¹²) to femtomole (10⁻¹⁵) mole. | Picogram (10⁻¹²) to femtogram (10⁻¹⁵) per milliliter.[2] |
| Precision (CV%) | Typically 1-5%. | Typically 2-10%. | Typically 2-15%. |
| Sample Size | Microgram to milligram. | Milligram to gram. | Microliter to milliliter. |
| Throughput | Moderate, can be a bottleneck. | High. | High. |
| Interference | Minimal, molecular isobars are destroyed. | Subject to chemical and color quenching. | Susceptible to matrix effects and isobaric interferences.[5] |
Table 1: Comparison of this compound with LSC and LC-MS/MS.
| Isotope | Typical Detection Limit (attomole) | Common Applications in Biomedical Research |
| Carbon-14 (¹⁴C) | 1-10 amol | Pharmacokinetics, metabolism studies, microdosing, carbon cycle tracing.[6] |
| Tritium (³H) | 10-100 amol | Drug metabolism, DNA adduct studies, water tracing. |
| Calcium-41 (⁴¹Ca) | 10-100 amol | Bone metabolism, calcium absorption studies. |
| Aluminum-26 (²⁶Al) | 100-1000 amol | Neurotoxicity studies, aluminum metabolism. |
Table 2: Typical Detection Limits for Common Isotopes Measured by this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical ¹⁴C-microdosing study using this compound to determine the pharmacokinetics of a new drug candidate in humans.
Study Design and Dosing
-
Synthesis of ¹⁴C-labeled Drug: The drug candidate is synthesized with a ¹⁴C label at a metabolically stable position.
-
Dose Formulation: A microdose of the ¹⁴C-labeled drug (typically ≤100 µg with radioactivity in the range of 100-1000 nCi) is formulated for administration (e.g., oral or intravenous).[4]
-
Subject Recruitment: Healthy volunteers are recruited for the study, and informed consent is obtained.
-
Dosing: The microdose is administered to the subjects.
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation:
-
Centrifuge the blood samples at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.[7]
-
Carefully transfer the supernatant (plasma) to clean, labeled polypropylene (B1209903) tubes.[7]
-
Store the plasma samples at -80°C until analysis.[8]
-
Sample Preparation for this compound Analysis
-
Thawing and Aliquoting: Thaw the plasma samples on ice. Aliquot a small volume (e.g., 50 µL) of each plasma sample into a microcentrifuge tube.[9]
-
Protein Precipitation (Plasma Crash):
-
Add a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727) (e.g., 150 µL), to the plasma aliquot to precipitate the proteins.[9]
-
Vortex the mixture thoroughly.[9]
-
Incubate the samples at -20°C for at least 2 hours to enhance protein precipitation.[9]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube.[9]
-
-
Graphitization:
-
The carbon-containing supernatant is combusted to CO₂ gas in a sealed quartz tube with an oxidant (e.g., CuO).
-
The CO₂ is then cryogenically purified and reduced to solid graphite in the presence of a metal catalyst (e.g., iron or cobalt). This process is known as graphitization.
-
The resulting graphite is pressed into a target holder for insertion into the this compound ion source.
-
This compound Measurement and Data Analysis
-
Instrument Calibration: The this compound instrument is calibrated using a series of known ¹⁴C standards to ensure accuracy and precision.[10]
-
Sample Measurement: The graphite targets are loaded into the ion source, and the ¹⁴C/¹²C ratio of each sample is measured.
-
Data Analysis:
-
The measured isotope ratios are converted to concentrations of the ¹⁴C-labeled drug in the plasma samples.
-
Pharmacokinetic parameters, such as the maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t₁/₂), are calculated from the concentration-time data.[8]
-
Visualizing Workflows with Graphviz
The following diagrams, generated using the DOT language, illustrate key workflows in a this compound study.
Caption: General workflow of a this compound experiment.
Caption: Workflow of a human microdosing study using this compound.
Conclusion
Bio-Accelerator Mass Spectrometry is an unparalleled analytical tool for the ultra-low level detection of isotopes in biological matrices. Its exceptional sensitivity, precision, and specificity have revolutionized research in pharmacology, toxicology, and nutrition. By enabling the use of microdosing in human studies, this compound plays a critical role in modern drug development, providing invaluable pharmacokinetic data at the earliest stages of clinical investigation. While the instrumentation is complex and requires specialized facilities, the quality and depth of the data obtained often justify the investment, making this compound an indispensable technique for advancing our understanding of biological systems and developing safer, more effective therapeutics.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. benchchem.com [benchchem.com]
- 3. hidex.de [hidex.de]
- 4. The application of Phase 0 and microtracer approaches in early clinical development: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Calculating Radiation Exposures during Use of 14C-Labeled Nutrients, Food Components, and Biopharmaceuticals To Quantify Metabolic Behavior in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biotestfacility.com [biotestfacility.com]
- 9. ionsource.com [ionsource.com]
- 10. aelabgroup.com [aelabgroup.com]
The Precision Revolution: A Technical Guide to Bio-Accelerator Mass Spectrometry in Biomedical Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biomedical research and pharmaceutical development, the demand for ultra-sensitive analytical techniques is paramount. Bio-Accelerator Mass Spectrometry (Bio-AMS) has emerged as a transformative technology, offering unprecedented sensitivity in the quantification of rare isotopes within biological samples.[1][2] This technical guide provides an in-depth exploration of the core applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals. We will delve into the experimental protocols that underpin these applications, present quantitative data in a comparative format, and visualize complex workflows and pathways to provide a comprehensive resource for harnessing the power of this compound.
Originally developed for radiocarbon dating, AMS has been adapted for the biomedical sciences to measure isotopes such as carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H) at attomole (10⁻¹⁸ mol) to zeptomole (10⁻²¹ mol) levels.[1] This exquisite sensitivity, which is up to a million times greater than conventional decay counting methods, allows for the administration of exceptionally low doses of isotopically labeled compounds to human subjects, a practice known as microdosing.[3] This capability has profound implications for early-phase clinical trials, enabling the generation of human pharmacokinetic (PK) and metabolic data with minimal risk.[3][4]
This guide will systematically unpack the methodologies and data that make this compound an indispensable tool in modern drug development and biomedical research.
Core Applications of this compound in Biomedical Science
The unparalleled sensitivity of this compound has unlocked a range of applications that were previously unfeasible. These applications span the entire drug development pipeline, from preclinical research to late-phase clinical trials, as well as fundamental biomedical investigations.
Pharmacokinetics (PK) and Microdosing (Phase 0 Studies)
Microdosing, or Phase 0 clinical trials, involves the administration of sub-pharmacological doses of a drug candidate (typically ≤100 µg) to humans to assess its PK profile.[5] this compound is the analytical cornerstone of these studies, as it can accurately quantify the minute concentrations of the ¹⁴C-labeled drug in plasma and other biological matrices.[2] This approach provides early insights into a drug's absorption, distribution, metabolism, and excretion (ADME) in humans, allowing for the selection of the most promising candidates for further development and reducing the attrition rate in later, more expensive clinical phases.[4] Validation studies have demonstrated a strong correlation between the pharmacokinetic parameters obtained from microdosing and those from therapeutic doses for a majority of compounds.
Absolute Bioavailability Studies
Determining the absolute bioavailability of an orally administered drug traditionally requires separate intravenous (IV) and oral dosing studies. This compound enables a more efficient "microtracer" approach, where a therapeutic oral dose of the unlabeled drug is co-administered with an IV microdose of the ¹⁴C-labeled drug.[6][7] The plasma concentrations of the unlabeled and labeled drug are then measured by LC-MS/MS and AMS, respectively. This allows for the simultaneous determination of the oral and IV pharmacokinetic profiles in the same subject, reducing variability and study complexity.
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Human ADME studies are crucial for understanding the fate of a drug in the body. The use of ¹⁴C-labeled compounds is the gold standard for these investigations. This compound allows for the use of significantly lower radioactive doses (microtracer doses) in human ADME studies compared to traditional methods that rely on liquid scintillation counting.[3] This reduces the radiation burden on subjects and can eliminate the need for extensive preclinical dosimetry studies.[8]
Metabolite Profiling
When coupled with liquid chromatography (LC-AMS), this compound is a powerful tool for quantitative metabolite profiling.[5][9] Following the administration of a ¹⁴C-labeled drug, plasma, urine, and fecal samples can be analyzed by LC-AMS to separate and quantify the parent drug and its metabolites. The high sensitivity of AMS ensures that even minor metabolites can be detected and quantified, providing a comprehensive picture of the drug's metabolic fate.
Toxicokinetics and DNA Adduct Quantification
Toxicokinetics investigates the ADME of xenobiotics and their relationship to toxic effects.[10][11][12][13] this compound is particularly valuable in this field for studying the effects of low-dose exposures to environmental toxins and carcinogens.[14] A key application is the quantification of DNA adducts, which are formed when a chemical covalently binds to DNA and can be a critical initiating event in carcinogenesis.[2][8] The attomole sensitivity of AMS allows for the detection of extremely low levels of ¹⁴C-labeled adducts in tissue and blood samples, providing a direct measure of genotoxic exposure and potential cancer risk.[2][8]
Protein Turnover and Signaling Pathway Analysis
Understanding the dynamics of protein synthesis and degradation (turnover) is fundamental to cell biology and the study of disease. While not a primary tool for pathway discovery, this compound can provide crucial quantitative data on the kinetics of specific proteins within a signaling pathway. By introducing ¹⁴C-labeled amino acids, the turnover rates of target proteins can be measured with high precision. This information complements traditional methods like Western blotting by providing a dynamic view of protein regulation. For example, in the Akt/mTOR signaling pathway, which is central to cell growth and proliferation, this compound could be used to determine the synthesis and degradation rates of key kinases such as Akt, mTOR, and S6K1 in response to various stimuli, offering insights into the long-term regulation of the pathway.[1][8][15][16]
Quantitative Data Presentation
The following tables summarize key quantitative data associated with the application of this compound in biomedical science, providing a framework for comparison and experimental design.
Table 1: this compound Performance Characteristics
| Parameter | Typical Value | Isotope(s) | Reference(s) |
| Sensitivity | Attomole (10⁻¹⁸ mol) to Zeptomole (10⁻²¹ mol) | ¹⁴C, ³H, ⁴¹Ca, ²⁶Al | [1],[14] |
| Precision | 0.5 - 10% (depending on isotope level) | ¹⁴C | [2] |
| Linear Range | > 4 orders of magnitude | ¹⁴C | |
| Sample Size | µL of plasma, mg of tissue | ¹⁴C, ³H | [14] |
Table 2: Typical Parameters for Human Microdosing and ADME Studies
| Parameter | Typical Value | Notes | Reference(s) |
| Microdose | ≤ 100 µg | Sub-pharmacological dose | [5],[4] |
| ¹⁴C Tracer Dose (ADME) | 1 - 10 µCi | Significantly lower than traditional methods | [3] |
| ¹⁴C IV Microtracer Dose | 100 - 1000 nCi | For absolute bioavailability studies | [7] |
| LLOQ (Plasma) | pg/mL to fg/mL | Compound-dependent | [17] |
Table 3: Comparative Pharmacokinetic Parameters (AMS vs. LC-MS/MS)
| Drug | Parameter | AMS (Microdose) | LC-MS/MS (Therapeutic Dose) | Reference |
| Loperamide (B1203769) | Cmax (ng/mL) | 1.18 ± 0.37 | - | [6] |
| Tmax (h) | 5.38 ± 0.74 | - | [6] | |
| t½ (h) | 11.35 ± 2.06 | - | [6] | |
| AUC₀₋₇₂ (ng·h/mL) | 19.26 ± 7.79 | - | [6] | |
| Canagliflozin | Bioavailability | 65% | - | [4] |
| Ertugliflozin | Bioavailability | ~100% | - | [18] |
| 5-AMQ (rat) | Bioavailability | - | 38.4% | [19] |
| Celastrol (rat) | Cmax (ng/mL) | - | 35.1 ± 7.9 | [17] |
| AUC₀-∞ (h*ng/mL) | - | 441.9 ± 82.6 | [17] |
Note: Direct comparative studies with identical dosing for both methods are limited. This table provides examples of PK parameters determined by each method under their typical study designs.
Experimental Protocols
This section provides detailed methodologies for key this compound applications.
Protocol 1: Human Microdosing Study for Pharmacokinetic Analysis
-
Drug Labeling and Formulation:
-
Synthesize the drug candidate with a ¹⁴C label at a metabolically stable position.
-
Prepare a sterile, injectable formulation of the ¹⁴C-labeled drug at a concentration suitable for a microdose (e.g., 100 µg in a small volume).
-
Determine the specific activity of the labeled compound.
-
-
Clinical Phase:
-
Recruit a small cohort of healthy volunteers (typically 6-8 subjects).
-
Administer the ¹⁴C-labeled microdose intravenously or orally.
-
Collect serial blood samples into tubes containing an anticoagulant (e.g., EDTA) at predefined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose).
-
-
Sample Preparation for AMS Analysis:
-
Separate plasma from whole blood by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
For analysis of the parent compound, perform protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the drug from the plasma matrix.
-
For total ¹⁴C analysis, an aliquot of plasma can be directly prepared.
-
Convert the carbon in the sample (or sample extract) to graphite (B72142). This is a critical step and is typically done by combustion to CO₂, followed by reduction to elemental carbon.
-
-
AMS Measurement:
-
Load the graphite sample into the ion source of the accelerator mass spectrometer.
-
Measure the ratio of ¹⁴C to ¹²C or ¹³C.
-
Quantify the amount of ¹⁴C in the sample by comparison to standards with known ¹⁴C concentrations.
-
-
Data Analysis:
-
Convert the measured ¹⁴C concentrations to drug concentrations using the specific activity of the labeled compound.
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), and volume of distribution (Vd) using non-compartmental analysis.
-
Protocol 2: Quantification of DNA Adducts in Tissue Samples
-
Dosing and Tissue Collection:
-
Administer a ¹⁴C-labeled potential carcinogen to laboratory animals at a relevant low dose.
-
At selected time points, euthanize the animals and collect target tissues (e.g., liver, lung).
-
Flash-freeze the tissues in liquid nitrogen and store at -80°C.
-
-
DNA Isolation:
-
Homogenize a weighed portion of the tissue in a lysis buffer.
-
Digest the tissue with proteinase K to degrade proteins.[8]
-
Isolate DNA using a commercial DNA extraction kit or by phenol-chloroform extraction.[3]
-
Treat the DNA with RNase to remove RNA contamination.
-
Precipitate the DNA with ethanol (B145695) and wash to remove contaminants.[8]
-
Quantify the purified DNA using UV spectrophotometry.
-
-
Sample Preparation for AMS:
-
Hydrolyze the DNA to individual nucleosides or nucleotides using enzymatic digestion.
-
Separate the adducted nucleoside/nucleotide from the normal nucleosides/nucleotides using HPLC.
-
Collect the fraction containing the ¹⁴C-labeled adduct.
-
Convert the collected fraction to graphite for AMS analysis.
-
-
AMS Measurement and Data Analysis:
-
Measure the ¹⁴C content of the graphite sample.
-
Calculate the number of adducts per unit of DNA (e.g., adducts per 10⁸ nucleotides) based on the amount of ¹⁴C detected and the total amount of DNA analyzed.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway relevant to this compound applications.
Experimental Workflows
Caption: Workflow for a human microdosing study using this compound.
Caption: Workflow for an absolute bioavailability study using a microtracer approach.
Signaling Pathway
Caption: The Akt/mTOR signaling pathway and the potential application of this compound.
Conclusion
Bio-Accelerator Mass Spectrometry represents a paradigm shift in the quantitative analysis of biological systems. Its unparalleled sensitivity has profound implications for drug development, enabling safer and more efficient early-phase clinical trials through microdosing and microtracer studies. The ability to obtain human pharmacokinetic and metabolic data with minimal risk de-risks the drug development process and allows for more informed decision-making. Furthermore, its applications in toxicokinetics and the study of protein dynamics open new avenues for understanding disease mechanisms and the effects of low-level exposures to xenobiotics.
As the technology continues to evolve, with improvements in sample throughput and accessibility, this compound is poised to become an even more integral part of the toolkit for biomedical researchers and pharmaceutical scientists. This guide has provided a comprehensive overview of the core principles, applications, and methodologies of this compound, offering a foundation for its integration into a wide range of research and development programs. The continued application of this powerful technology will undoubtedly contribute to the acceleration of new therapeutic discoveries and a deeper understanding of human biology.
References
- 1. Kinetic Modeling and Analysis of the Akt/Mechanistic Target of Rapamycin Complex 1 (mTORC1) Signaling Axis Reveals Cooperative, Feedforward Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaron.com [pharmaron.com]
- 3. researchgate.net [researchgate.net]
- 4. In-human microdosing study | TRACER CRO [tracercro.com]
- 5. Microdosing and Other Phase 0 Clinical Trials: Facilitating Translation in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. Kinetic Modeling and Analysis of the Akt/Mechanistic Target of Rapamycin Complex 1 (mTORC1) Signaling Axis Reveals Cooperative, Feedforward Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicokinetics as a key to the integrated toxicity risk assessment based primarily on non-animal approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicokinetics - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. epa.gov [epa.gov]
- 13. Toxicokinetics an essential tool in drug discovery: A review article - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. Activation of protein synthesis, regeneration, and MAPK signaling pathways following repeated bouts of eccentric cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Serine/Threonine Protein Kinase (Akt)/ Protein Kinase B (PkB) Signaling Pathway in Breast Cancer | MDPI [mdpi.com]
- 16. The activation of Akt/PKB signaling pathway and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Understanding the Sensitivity of Bio-AMS: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the exquisite sensitivity of Biological Accelerator Mass Spectrometry (Bio-AMS) is paramount to leveraging its full potential in preclinical and clinical studies. This technical guide provides an in-depth exploration of the core principles governing this compound sensitivity, detailed experimental protocols, and a quantitative overview of its remarkable capabilities.
This compound has revolutionized the study of xenobiotics and endogenous compounds by enabling the quantification of extremely low concentrations of long-lived radioisotopes, primarily carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), in biological matrices.[1][2][3] Its unparalleled sensitivity, reaching the attomole (10⁻¹⁸ mol) level, allows for studies using microdoses of labeled compounds, significantly reducing radioactive exposure to human subjects and enabling research at physiologically relevant concentrations.[1][4][5] This has profound implications for drug development, particularly in areas such as absolute bioavailability studies, determining drug-target binding, and metabolic profiling.[1]
Core Principles of this compound Sensitivity
Unlike decay-counting methods such as liquid scintillation counting, which measure the radioactive decay of an isotope, this compound directly counts the number of individual isotope atoms in a sample.[1] This fundamental difference is the primary reason for the vastly superior sensitivity of this compound. The process involves accelerating ions to very high energies, which allows for the separation of the rare isotope of interest from abundant molecular and isobaric interferences, a common limitation in conventional mass spectrometry.[6] For instance, in the analysis of ¹⁴C, isobars like ¹⁴N and molecular ions such as ¹²CH₂⁻ and ¹³CH⁻ are effectively eliminated.[6]
The sensitivity of this compound is such that it can detect one ¹⁴C-labeled drug molecule bound to DNA per 10⁸ nucleotides, with a limit of detection of one adduct per 10¹² nucleotides.[1] This capability is crucial for toxicology studies and understanding the mechanisms of drug action at the molecular level.
Quantitative Data on this compound Sensitivity
The following tables summarize the key quantitative parameters that define the sensitivity of this compound for the most commonly used isotopes in biomedical research, ¹⁴C and ³H.
| Parameter | ¹⁴C | ³H | Reference |
| Sensitivity | 0.4 amol/mg carbon | 4 x 10⁻¹⁶ ³H/¹H | [7] |
| (0.9 µBq/mg C) | (430 µBq/mg H) | ||
| Detection Limit | ~2 amol ¹⁴C/mg C | 2-4 amol/mg sample | [1][8] |
| Precision | 3-5% | 10-12% | [7][8] |
| Sample Throughput | ~105 samples/8-hour day | ~60 samples/24-hour day | [7] |
Comparison with Decay Counting:
| Parameter | This compound | Decay Counting | Reference |
| Sensitivity Improvement | >1000-fold for ³H | - | [7] |
| Measurement Time for 1 dpm ¹⁴C sample (3% precision) | Several seconds | ~1 week | [7] |
Experimental Protocols
Detailed methodologies are critical for achieving the high sensitivity and precision inherent to this compound. The following sections outline the key experimental protocols for sample preparation, a crucial step that directly impacts the quality of the results.
Protocol 1: Solid Sample Preparation (Graphitization) for ¹⁴C Analysis
This protocol is a well-established and accurate technique for preparing solid biological samples for AMS analysis.[9]
Objective: To convert the carbon in a solid biological sample into a solid graphite (B72142) target for introduction into the AMS ion source.
Methodology:
-
Sample Encapsulation: The biological sample is sealed in an evacuated quartz vial containing an oxidant.
-
Combustion: The vial is heated to 900°C, oxidizing the sample material into a mixture of gaseous oxides.
-
Cryogenic Separation: The resulting carbon dioxide and water are cryogenically separated.
-
Graphitization: The trapped CO₂ is transferred to another vial containing zinc and a metal catalyst and heated to 500°C. This reaction reduces the CO₂ to filamentous graphite.
-
Target Preparation: The resulting graphite is pressed into an aluminum cathode, which is then placed in the sample wheel of the this compound instrument for analysis.[9]
Protocol 2: Liquid Sample Preparation for ¹⁴C Analysis
Recent advancements have enabled the direct analysis of liquid samples, significantly reducing preparation time and allowing for the analysis of smaller sample sizes.[1][10]
Objective: To rapidly convert the carbon content of a liquid sample into CO₂ gas for direct introduction into a gas-accepting ion source.
Methodology:
-
Wire Preparation: A high-purity nickel wire is passed through a cleaning oven to remove surface carbon and create a nickel oxide coating, which improves sample adherence.[10]
-
Sample Deposition: The liquid sample (e.g., plasma, urine) is automatically deposited from a vial onto the moving nickel wire. The liquid adheres to periodic indentations on the wire, forming droplets of uniform size.[10]
-
Drying and Combustion: The wire with the sample droplets passes through a drying oven to remove the solvent and then through a combustion oven where the sample is oxidized to CO₂.
-
Gas Transfer: The resulting CO₂ gas is directly transported to the gas-accepting ion source for real-time AMS analysis.[10]
This liquid sample interface can be coupled with High-Performance Liquid Chromatography (HPLC) to enable the analysis of individual metabolites.[1][10]
Visualizing this compound Workflows and Principles
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the application of this compound.
References
- 1. The Use of Accelerator Mass Spectrometry in Human Health and Molecular Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioAMS [bioams.llnl.gov]
- 3. Bioanalytical applications of accelerator mass spectrometry for pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Quantifying exploratory low dose compounds in humans with AMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. osti.gov [osti.gov]
- 8. Attomole detection of 3H in biological samples using accelerator mass spectrometry: application in low-dose, dual-isotope tracer studies in conjunction with 14C accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Sample AMS | BioAMS [bioams.llnl.gov]
- 10. Liquid Sample AMS | BioAMS [bioams.llnl.gov]
Bio-AMS for Carbon-14 Labeled Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Bio-Accelerator Mass Spectrometry (Bio-AMS) for the analysis of carbon-14 (B1195169) (¹⁴C) labeled compounds. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the core principles, experimental protocols, and data interpretation associated with this ultra-sensitive analytical technique.
Introduction to Bio-Accelerator Mass Spectrometry (this compound)
Accelerator Mass Spectrometry (AMS) is a highly sensitive nuclear physics technique capable of measuring elemental isotopes at the atomic level.[1] When applied to biological sciences (this compound), it has revolutionized the use of ¹⁴C-labeled compounds in pharmaceutical research and development.[2] Unlike conventional methods like liquid scintillation counting (LSC) that measure radioactive decay, AMS directly counts the number of individual ¹⁴C atoms, making it up to a million times more sensitive.[1][2] This exquisite sensitivity allows for the administration of significantly lower doses of ¹⁴C-labeled drugs, often in the nanocurie (nCi) range, in human studies, a practice known as microdosing.[1][2][3]
The primary applications of this compound in drug development include:
-
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: AMS enables the completion of human ADME studies much earlier in the drug development pipeline, often in Phase I clinical trials.[4][5]
-
Microdosing Studies: These "Phase 0" studies use sub-therapeutic doses (typically less than 100 µg) to investigate the pharmacokinetic profile of a drug candidate in humans with minimal risk.[3][6][7]
-
Metabolite Profiling: When coupled with liquid chromatography (LC-AMS), it allows for the detailed profiling and quantification of metabolites in various biological matrices.[4][8]
-
Absolute Bioavailability Studies: AMS is used to determine the fraction of an administered drug that reaches systemic circulation.[9]
-
Toxicology and Safety Assessment: The high sensitivity of AMS allows for the detection of drug-DNA adducts and the assessment of long-term tissue retention of drugs and their metabolites.[10][11]
Core Principles of AMS
The fundamental principle of AMS involves accelerating ions to very high kinetic energies to separate rare isotopes, like ¹⁴C, from abundant neighboring isotopes and molecular isobars (e.g., ¹³CH, ¹²CH₂).[10][12] The process effectively eliminates interferences that limit other mass spectrometry techniques.[10]
A typical AMS system consists of an ion source, a tandem Van de Graaff accelerator, magnetic and electrostatic analyzers, and a detector.[3][13] In the ion source, the sample, typically in the form of graphite, is sputtered to produce negative ions.[3][12] These ions are accelerated through a high-voltage terminal where they are stripped of electrons, becoming positively charged.[3] This charge exchange process breaks apart molecular isobars.[10] The resulting high-energy positive ions are then further accelerated and passed through a series of magnetic and electrostatic analyzers that select for ¹⁴C ions, which are then counted by a detector.[12]
Experimental Workflows and Protocols
General Experimental Workflow
A typical this compound study involving a ¹⁴C-labeled compound follows a well-defined workflow, from the administration of the dose to the final data analysis.
References
- 1. How to Convert Biological Carbon Into Graphite for AMS | Radiocarbon | Cambridge Core [cambridge.org]
- 2. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in biomedical applications of accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Accelerator mass spectrometry analysis of background (14)C-concentrations in human blood: aiming at reference data for further microdosing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of liquid chromatography-accelerator mass spectrometry (LC-AMS) to evaluate the metabolic profiles of a drug candidate in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Convert Biological Carbon Into Graphite for AMS [repository.arizona.edu]
- 10. Accelerator mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. The Use of Accelerator Mass Spectrometry in Human Health and Molecular Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scientificsights.com [scientificsights.com]
The Unparalleled Advantages of Bio-AMS in Modern Tracer Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core advantages of Bio-Accelerator Mass Spectrometry (Bio-AMS) in tracer studies, providing a comprehensive overview for researchers, scientists, and professionals in drug development. This compound has revolutionized the field by offering unprecedented sensitivity and precision, enabling studies that were previously infeasible. This document delves into the quantitative superiority of this compound, details key experimental protocols, and visualizes the underlying workflows, offering a complete resource for those looking to leverage this powerful technology.
Core Advantages of this compound: A Quantitative Leap in Tracer Analysis
This compound stands apart from conventional tracer detection methods, such as liquid scintillation counting (LSC), primarily due to its method of isotope quantification. Instead of waiting for radioactive decay events, AMS directly counts the number of individual radiolabeled atoms (most commonly ¹⁴C) in a sample.[1][2] This fundamental difference leads to a cascade of advantages that are critical for modern biomedical research.
The most profound advantage of this compound is its exquisite sensitivity . It can detect radioisotopes at attomole (10⁻¹⁸ mol) to femtomole (10⁻¹⁵ mol) levels.[1][3] This level of sensitivity is several orders of magnitude greater than traditional decay counting methods.[4] This allows for the administration of microdoses—minuscule, physiologically relevant amounts of a ¹⁴C-labeled compound—to human subjects without inducing pharmacological or toxic effects.[5][6] Such low doses significantly reduce the radioactive burden on participants, making it a safer and more ethically sound approach, particularly in vulnerable populations such as children.[7]
This high sensitivity also translates to the ability to conduct studies with very small sample volumes, such as a single drop of blood, which is a significant advantage in clinical settings.[8] Furthermore, the low, constant natural background of ¹⁴C provides this compound with high quantitative sensitivity compared to stable isotopes.[2]
The precision and accuracy of this compound are also key advantages. The technology can achieve measurement precisions of approximately 2-3%, ensuring high-quality, reliable data.[2][9] This precision is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) modeling, where accurate concentration-time profiles are essential.
Another significant benefit is the versatility of this compound. It is not limited by the chemical properties of the labeled molecule and can be applied to a wide range of compounds, including small molecules, biologics, and antibody-drug conjugates (ADCs).[3] The quantitation is independent of the sample matrix, simplifying analysis and reducing the need for compound-specific method development.[3] This universality makes it an invaluable tool throughout the drug development pipeline, from preclinical research to late-stage clinical trials.
| Feature | Bio-Accelerator Mass Spectrometry (this compound) | Traditional Decay Counting (e.g., LSC) |
| Principle | Direct atom counting of radioisotopes[1] | Detection of radioactive decay events[8] |
| Sensitivity | Attomole (10⁻¹⁸) to femtomole (10⁻¹⁵)[1][3] | Picomole (10⁻¹²) to nanomole (10⁻⁹) |
| Typical ¹⁴C Dose (Human) | Microdoses (nanocuries)[7] | Millicuries |
| Sample Volume | Microliters[8] | Milliliters |
| Precision | ~2-3%[2][9] | Variable, often lower than AMS |
| Background | Very low and constant[2] | Higher and more variable |
| Specificity | High, independent of chemical structure[3] | Can be affected by quenching and chemiluminescence |
Key Experimental Protocols in this compound Tracer Studies
The successful implementation of a this compound tracer study relies on meticulous experimental design and execution. Below are detailed methodologies for two common applications: a human Absorption, Distribution, Metabolism, and Excretion (ADME) study and the quantification of DNA adducts.
Protocol 1: Human ADME Study Using a ¹⁴C-Labeled Microtracer
This protocol describes a two-period, fixed-sequence crossover study design to determine the ADME properties and absolute bioavailability of a drug candidate.[8]
1. Study Design and Dosing:
-
Period 1 (Oral Administration): A single, pharmacologically relevant oral dose of the drug containing a low amount of ¹⁴C-labeled compound (typically 0.1–1 µCi) is administered to healthy volunteers.[8]
-
Washout Period: A suitable washout period is observed to ensure complete clearance of the drug from the first period.
-
Period 2 (Oral and Intravenous Administration): Subjects receive the same oral dose of the non-radiolabeled drug. At the time of maximum plasma concentration (Tmax) observed in Period 1, a microdose of the ¹⁴C-labeled drug is administered intravenously.[10]
2. Sample Collection:
-
Blood/Plasma: Serial blood samples are collected at predefined time points after dosing in both periods to determine the pharmacokinetic profiles of the parent drug and total ¹⁴C.
-
Excreta (Urine and Feces): Total urine and feces are collected for a specified period (e.g., 7-10 days or until >90% of the radioactivity is recovered) to determine the routes and rates of excretion.[8]
3. Sample Preparation for AMS Analysis:
-
Homogenization: Feces samples are homogenized. Aliquots of plasma, urine, and homogenized feces are taken for analysis.
-
Combustion: The biological samples are combusted to convert all carbon, including the ¹⁴C from the tracer, into carbon dioxide (CO₂).[11]
-
Graphitization: The CO₂ is then catalytically converted to graphite (B72142).[2] This is a critical step as the solid graphite target is required for the ion source of the AMS instrument.
-
Target Pressing: The resulting graphite is pressed into aluminum target holders for analysis.[12]
4. AMS Analysis and Data Interpretation:
-
The ¹⁴C/¹²C ratio of the graphite samples is measured using AMS.
-
The concentration of the ¹⁴C-labeled drug and its metabolites in each sample is calculated from the measured isotope ratio.
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life), absolute bioavailability, mass balance, and metabolite profiles are determined.
Protocol 2: Quantification of DNA Adducts
This protocol outlines the methodology for measuring ¹⁴C-labeled DNA adducts, which are critical biomarkers for assessing the genotoxicity of chemical compounds.[7]
1. Dosing and Tissue Collection:
-
Animals or cell cultures are exposed to a ¹⁴C-labeled chemical.
-
Tissues or cells are collected at specified time points after exposure.
2. DNA Isolation:
-
Tissues are homogenized, and cells are lysed.
-
Digestion of the tissue or cell lysate with proteinase K is performed to remove proteins.[7]
-
DNA is extracted using a method that ensures high purity and yield, such as Qiagen isolation columns.[7]
-
The extracted DNA is precipitated with isopropanol (B130326) and washed with 70% ethanol (B145695) to remove salts.[7]
3. Sample Preparation for AMS Analysis:
-
The purified DNA is dissolved in water.
-
The DNA samples are converted to graphite through combustion and graphitization, as described in the ADME protocol.[7]
4. AMS Analysis and Adduct Quantification:
-
The ¹⁴C content of the graphite samples is measured by AMS.
-
The level of DNA adducts is expressed as the number of adducts per 10¹¹ or 10¹² nucleotides.[7]
Visualizing this compound Workflows and Logical Relationships
To further elucidate the processes involved in this compound tracer studies, the following diagrams, generated using the DOT language for Graphviz, illustrate a general experimental workflow and a more specific workflow for a human ADME study.
Caption: General experimental workflow for a this compound tracer study.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. 14C Analysis: Sample preparation - LARA [14c.unibe.ch]
- 3. The development and evolution of biological AMS at Livermore: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative metabolism using AMS: Choosing a labeled precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical experience of using human microdosing with AMS analysis to obtain early human drug metabolism and PK data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lehre4.rad.univie.ac.at [lehre4.rad.univie.ac.at]
- 10. researchgate.net [researchgate.net]
- 11. Pre-Treatment and Analysis | Radiocarbon Dating | The Chrono Centre | QUB, Belfast [14chrono.org]
- 12. 14C Analysis [bgc-jena.mpg.de]
The Evolution and Core Principles of Biological Accelerator Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biological Accelerator Mass Spectrometry (AMS) has revolutionized biomedical research by providing unparalleled sensitivity in the detection of rare isotopes, particularly carbon-14 (B1195169) (¹⁴C). This technical guide provides a comprehensive overview of the history, development, and core principles of biological AMS. It details the evolution of AMS technology from its origins in geochronology to its current indispensable role in pharmaceutical development, toxicology, and nutritional sciences. The guide offers in-depth experimental protocols for key applications, including Absorption, Distribution, Metabolism, and Excretion (ADME) studies, microdosing, and DNA adduct analysis. Quantitative data is presented in structured tables for clear comparison of AMS with other bioanalytical techniques. Furthermore, this guide utilizes Graphviz diagrams to visually represent complex experimental workflows and signaling pathways, offering a practical resource for researchers and scientists in the field.
A Historical Journey: From Carbon Dating to Drug Development
Accelerator Mass Spectrometry (AMS) was originally developed in the 1970s for radiocarbon dating in archaeology and earth sciences.[1][2] Its exceptional sensitivity in distinguishing rare isotopes from abundant ones quickly garnered attention from other scientific disciplines. The late 1980s marked a pivotal moment when Lawrence Livermore National Laboratory (LLNL) began to explore the potential of AMS for biomedical research.[1][3] This pioneering work laid the foundation for what is now known as biological AMS or bioAMS.
The key advantage of AMS in a biological context is its ability to measure attomole to zeptomole (10⁻¹⁸ to 10⁻²¹) levels of ¹⁴C-labeled compounds.[4] This extraordinary sensitivity allows for the administration of microdoses of ¹⁴C-labeled drugs or xenobiotics to human subjects, resulting in negligible radiation exposure.[5][6]
Key Milestones in the Development of Biological AMS:
| Year | Milestone | Significance |
| 1970s | Development of AMS for radiocarbon dating. | Established the fundamental principles of AMS technology. |
| 1987 | LLNL initiates research into biological applications of AMS.[1] | Marked the beginning of the transition of AMS into the biomedical field. |
| 1990 | First application of AMS to quantify DNA adducts at low doses.[1] | Demonstrated the potential of AMS in toxicology and cancer research. |
| Late 1990s | First human microdosing studies using AMS. | Opened new avenues for early-phase clinical drug development.[5] |
| 2000s | Development of smaller, more compact AMS systems (e.g., BioMICADAS). | Increased accessibility and affordability of AMS technology for biomedical research laboratories. |
| 2010s | Widespread adoption of AMS in human ADME studies. | Became a valuable tool in pharmaceutical development for understanding drug disposition. |
| Present | Integration of AMS with other analytical techniques like LC-MS/MS. | Enables comprehensive metabolite profiling and identification. |
The evolution of AMS technology has been marked by a significant reduction in instrument size and cost. Early AMS systems were large, multi-million-dollar facilities, whereas modern compact systems are more suited for individual research laboratories.[7] This has been instrumental in the broader adoption of biological AMS.
Core Principles of Biological AMS
Biological AMS operates on the principle of accelerating ions to high energies to separate and count rare isotopes. The process involves several key stages:
-
Sample Preparation: Biological samples (e.g., plasma, urine, tissue) containing a ¹⁴C-labeled compound are first combusted to convert all carbon into carbon dioxide (CO₂). The CO₂ is then reduced to elemental carbon in the form of graphite (B72142). This graphitized sample is pressed into a target for introduction into the AMS system.[2][8]
-
Ionization: The graphite target is bombarded with cesium ions, which sputters carbon atoms and forms negative ions (C⁻).
-
Acceleration and Molecular Dissociation: The C⁻ ions are accelerated to high energies (kilovolt to megavolt range) in a tandem accelerator. Inside the accelerator, the ions pass through a "stripper" (a thin foil or gas), which removes electrons and breaks apart molecular isobars (molecules with the same mass as ¹⁴C, such as ¹³CH⁻). This step is crucial for eliminating interferences.
-
Mass Analysis and Detection: The now positively charged ions (e.g., C³⁺) are further accelerated and then passed through a series of magnets and electrostatic analyzers that separate them based on their mass-to-charge ratio. The abundant isotopes (¹²C and ¹³C) are measured in Faraday cups, while the rare ¹⁴C ions are counted individually in a detector.
The ratio of ¹⁴C to the stable carbon isotopes (¹²C or ¹³C) provides a precise measure of the amount of the labeled compound in the original biological sample.
Quantitative Comparison of Bioanalytical Techniques
AMS offers significant advantages in sensitivity and selectivity over other commonly used bioanalytical methods.
| Parameter | Accelerator Mass Spectrometry (AMS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Scintillation Counting (LSC) |
| Principle | Isotope ratio measurement (atom counting) | Molecular mass-to-charge ratio and fragmentation | Detection of radioactive decay |
| Sensitivity | Attomole to zeptomole (10⁻¹⁸ - 10⁻²¹ mol)[4] | Picogram to femtogram (10⁻¹² - 10⁻¹⁵ g)[9] | Nanocurie (nCi) to picocurie (pCi) |
| Selectivity | Extremely high for the specific isotope | High, based on molecular mass and fragmentation | Non-selective for the molecular form |
| Sample Throughput | Moderate, improving with automation | High | High |
| Quantitative Range | 4-5 orders of magnitude[4] | 3-4 orders of magnitude | 2-3 orders of magnitude |
| Information Provided | Total amount of labeled compound | Structural information and quantification of parent drug and metabolites | Total radioactivity |
| Cost | High initial investment, moderate per sample | Moderate initial investment, low per sample | Low initial investment, low per sample |
Experimental Protocols
Sample Preparation for ¹⁴C AMS Analysis of Biological Matrices
This protocol provides a general workflow for preparing biological samples for ¹⁴C AMS analysis.
-
Sample Collection and Homogenization: Collect biological samples (e.g., blood, plasma, urine, tissue homogenates) and store them frozen until analysis.
-
Combustion:
-
Place a known aliquot of the sample into a quartz combustion tube containing copper oxide (CuO) as an oxidant.
-
Seal the tube under vacuum.
-
Heat the tube in a muffle furnace at 900°C for 2-4 hours to combust all organic material to CO₂ and water.[2]
-
-
Cryogenic Purification:
-
Cryogenically trap the CO₂ to separate it from other combustion gases and water.
-
-
Graphitization:
-
Target Pressing:
-
Press the resulting graphite-catalyst mixture into an aluminum target holder for insertion into the AMS ion source.
-
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study Workflow
AMS-enabled human ADME studies are crucial for understanding the fate of a drug candidate in the body.
DNA Adduct Analysis Workflow
AMS is a powerful tool for quantifying DNA adducts, which are important biomarkers for assessing exposure to carcinogens.[10]
Application in Signaling Pathway Analysis: The PI3K/Akt Pathway
The high sensitivity of AMS makes it suitable for tracing the flow of ¹⁴C-labeled molecules through complex signaling pathways, providing insights into pathway dynamics and drug-target interactions. The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many diseases, including cancer.[11][12] AMS can be used to study the effects of ¹⁴C-labeled inhibitors on this pathway.
In a typical experiment, cells would be treated with a ¹⁴C-labeled PI3K inhibitor. The uptake and binding of the inhibitor to PI3K can be quantified with high sensitivity using AMS. This allows researchers to determine the target engagement and pharmacodynamics of the drug at physiologically relevant concentrations.
Future Perspectives
The field of biological AMS continues to evolve, with ongoing efforts to further improve instrument sensitivity, sample throughput, and accessibility. The development of novel sample introduction techniques and the integration of AMS with other bioanalytical platforms will expand its applications in systems biology, personalized medicine, and environmental health. As the technology becomes more widespread, biological AMS is poised to remain at the forefront of biomedical research, enabling new discoveries in our understanding of health and disease.
References
- 1. The development and evolution of biological AMS at Livermore: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A mass spectrometry workflow for measuring protein turnover rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agnopharma.com [agnopharma.com]
- 10. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells [mdpi.com]
- 12. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bio-AMS: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bio-AMS is a potent and selective inhibitor of bacterial biotin (B1667282) protein ligase (BPL), an essential enzyme in Mycobacterium tuberculosis (Mtb). By mimicking the natural reaction intermediate, biotinyl-5'-AMP, this compound effectively blocks the biotinylation of acetyl-CoA carboxylase (ACC), a critical step in the fatty acid biosynthesis pathway. This disruption of fatty acid and lipid production leads to potent anti-tubercular activity, including against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.
Introduction
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics with new mechanisms of action. This compound represents a promising class of anti-tubercular agents that target the essential fatty acid biosynthesis pathway in M. tuberculosis. Its high potency and selectivity for the bacterial enzyme over its human counterpart make it an attractive candidate for further drug development.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C20H29N9O7S2[1] |
| Molecular Weight | 571.6 g/mol [1] |
| Synonyms | 1393881-52-1, CHEMBL3140272, 5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine[1] |
Mechanism of Action
This compound is a bisubstrate inhibitor that targets biotin protein ligase (BirA).[2] BirA catalyzes the ATP-dependent covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) domain of acetyl-CoA carboxylase (ACC).[2] This biotinylation is essential for the function of ACC, which carboxylates acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[2] this compound mimics the biotinyl-5'-AMP intermediate, binding tightly to the active site of BirA and preventing the completion of the biotinylation reaction.[2] The subsequent inhibition of fatty acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[2]
Signaling Pathway Diagram
Caption: Mechanism of this compound inhibition of fatty acid biosynthesis.
Quantitative Data
Table 1: In Vitro Efficacy of this compound against M. tuberculosis
| Parameter | Strain(s) | Value (µM) | Reference |
| Minimum Inhibitory Concentration (MIC) | MDR and XDR Mtb strains | 0.16 - 0.625 | [2] |
| Bactericidal Concentration | Mtb | 5 | [2] |
| Synergistic Concentration with Rifampicin & Ethambutol | Mtb | 1 | [2] |
Table 2: Cytotoxicity of this compound
| Cell Line | Parameter | Value (µM) | Reference |
| HepG2 (Human liver cancer cell line) | IC50 | > 100 | [3] |
Table 3: Pharmacokinetic Parameters of this compound in a Hollow Fiber Culture System
| Parameter | Value (µM) |
| Cmax (Central Reservoir) | ~32 |
| Cmax (Extracapillary Space) | ~17 |
| Half-life | 9 - 10 hours |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is a synthesized methodology for determining the MIC of this compound against M. tuberculosis.
1. Bacterial Culture:
-
Grow M. tuberculosis H37Rv (or other strains of interest) in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80 to mid-log phase (OD600 of 0.4-0.6).
2. Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microplate using supplemented Middlebrook 7H9 broth to achieve the desired concentration range. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
3. Inoculation:
-
Adjust the density of the bacterial culture to a McFarland standard of 0.5.
-
Further dilute the bacterial suspension in supplemented Middlebrook 7H9 broth and add to each well of the microplate to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
4. Incubation:
-
Seal the microplates and incubate at 37°C for 7-14 days.
5. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis. Visual inspection is the primary method, which can be confirmed by measuring the optical density at 600 nm or by using a viability indicator such as resazurin.
Experimental Workflow Diagram
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Biotin Protein Ligase (BirA) Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of this compound against BirA.
1. Reagents and Buffers:
-
Purified recombinant M. tuberculosis BirA enzyme.
-
Biotin, ATP, and Magnesium Acetate.
-
Substrate peptide (e.g., a 15-mer AviTag peptide).
-
Reaction Buffer: 0.5 M bicine (B94160) buffer, pH 8.3.
-
Detection Reagent: A coupled-enzyme system to detect pyrophosphate (PPi) production, or a method to quantify biotinylated peptide.
2. Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, MgOAc, and the substrate peptide in a 96-well plate.
-
Add varying concentrations of this compound (or DMSO for control) to the wells and pre-incubate with the BirA enzyme for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding biotin to the mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
3. Detection and Analysis:
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the amount of biotinylated peptide or the product of the coupled-enzyme reaction (e.g., change in absorbance or fluorescence).
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a well-characterized inhibitor of M. tuberculosis biotin protein ligase with potent in vitro activity against both drug-sensitive and drug-resistant strains. Its specific mechanism of action, targeting a crucial step in fatty acid biosynthesis, provides a strong rationale for its further development as a novel anti-tubercular agent. The data and protocols presented in this guide offer a valuable resource for researchers in the field of tuberculosis drug discovery and development.
References
Bio-AMS as a Biotin Protein Ligase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bio-AMS (5'-[N-(d-biotinoyl)sulfamoyl]amino-5'-deoxyadenosine) is a potent and selective inhibitor of bacterial biotin (B1667282) protein ligase (BPL), with significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. As a bisubstrate inhibitor, this compound mimics the natural biotinyl-5'-AMP intermediate, effectively blocking the crucial process of protein biotinylation. This targeted inhibition disrupts the biosynthesis of fatty acids and lipids, essential components of the mycobacterial cell wall, leading to bacterial growth arrest and cell death.[1] this compound has demonstrated efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, highlighting its potential as a novel therapeutic agent. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant biological pathways.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂₀H₂₉N₉O₇S₂ |
| Molecular Weight | 571.63 g/mol |
| CAS Number | 1393881-52-1 |
| Appearance | White to off-white solid |
| SMILES | C1[C@H]2--INVALID-LINK--CCCCC(=O)NS(=O)(=O)NC[C@@H]3--INVALID-LINK--N4C=NC5=C(N=CN=C54)N)O)O">C@@HNC(=O)N2 |
Mechanism of Action
This compound functions as a bisubstrate inhibitor of biotin protein ligase (BirA).[2] The BirA enzyme catalyzes a two-step reaction essential for the covalent attachment of biotin to its target proteins, primarily acetyl-CoA carboxylase (ACC).[2]
-
Step 1: Adenylation of Biotin: BirA catalyzes the reaction between biotin and ATP to form a reactive intermediate, biotinyl-5'-AMP, and pyrophosphate.[2]
-
Step 2: Biotin Transfer: The activated biotinyl group is then transferred from biotinyl-5'-AMP to a specific lysine (B10760008) residue on the biotin carboxyl carrier protein (BCCP) domain of ACC.[2]
This compound mimics the biotinyl-5'-AMP intermediate. By competitively binding to the active site of BirA, it prevents the formation and/or utilization of the natural intermediate, thereby inhibiting the biotinylation of ACC.[1] Unbiotinylated ACC is inactive, leading to the cessation of malonyl-CoA production, a critical precursor for fatty acid biosynthesis.[1] The disruption of this pathway compromises the integrity of the mycobacterial cell wall, ultimately resulting in bacterial death.[1]
Quantitative Data
Table 1: In Vitro Efficacy of this compound against M. tuberculosis
| Parameter | Mtb Strain(s) | Value | Reference(s) |
| Binding Affinity (Kd) for Mtb BirA | H37Rv | 0.865 nM | [3] |
| Minimum Inhibitory Concentration (MIC) | MDR and XDR Mtb strains | 0.16 - 0.625 µM | [1] |
| Bactericidal Concentration | Mtb | 5 µM (in biotin-free medium) | [4] |
| Synergistic Concentration with Rifampicin & Ethambutol | Mtb | 1 µM | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Parameter | Value | Reference(s) |
| HepG2 (Human liver carcinoma) | IC50 | > 100 µM |
Note: A specific inhibition constant (Ki) for this compound against Mtb BirA was not explicitly found in the reviewed literature. The tight-binding nature of the inhibitor led researchers to determine the dissociation constant (Kd) using Isothermal Titration Calorimetry.[3]
Dose-Response Information
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound inhibition of the biotin protein ligase pathway.
Experimental Workflow for Evaluating this compound
Caption: A generalized workflow for the discovery and validation of this compound.
Experimental Protocols
Biotin Protein Ligase (BPL) Activity Assay
This assay measures the enzymatic activity of BPL by quantifying the production of pyrophosphate (PPi), a product of the biotin adenylation step.
Materials:
-
Purified Mtb BirA enzyme
-
Biotin
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other inhibitors) dissolved in DMSO
-
Pyrophosphate detection kit (e.g., colorimetric or fluorescent)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer.
-
In a 96-well plate, add the Assay Buffer, biotin, and ATP to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the purified Mtb BirA enzyme to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction according to the pyrophosphate detection kit instructions.
-
Add the detection reagents and incubate as required.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Western Blot for Detection of Biotinylated Proteins
This protocol is used to assess the in-cell inhibition of BPL by observing the reduction in biotinylated proteins.
Materials:
-
Mtb culture
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture Mtb to mid-log phase and treat with varying concentrations of this compound for a specified time.
-
Harvest the cells by centrifugation and wash with PBS.
-
Lyse the cells using Lysis Buffer and sonication or bead beating.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP conjugate (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system. A loading control (e.g., anti-GroEL2) should be used to ensure equal protein loading.
Macrophage Infection Assay
This assay evaluates the efficacy of this compound against intracellular Mtb.
Materials:
-
Macrophage cell line (e.g., THP-1 or RAW 264.7)
-
Mtb culture (e.g., H37Rv)
-
Cell culture medium (e.g., RPMI with 10% FBS)
-
This compound
-
Lysis solution (e.g., 0.1% Triton X-100 in PBS)
-
7H11 agar (B569324) plates
-
96-well cell culture plates
Procedure:
-
Seed macrophages in a 96-well plate and differentiate if necessary (e.g., with PMA for THP-1 cells).
-
Infect the macrophages with Mtb at a specific multiplicity of infection (MOI), for instance, 1:1.
-
After an initial infection period (e.g., 4 hours), wash the cells to remove extracellular bacteria.
-
Add fresh culture medium containing serial dilutions of this compound or a vehicle control.
-
Incubate the infected cells for a defined period (e.g., 3-5 days).
-
To determine the intracellular bacterial load, lyse the macrophages with the lysis solution.
-
Plate serial dilutions of the lysate on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).
-
Compare the CFU counts from this compound-treated wells to the untreated control wells to determine the intracellular growth inhibition.
Conclusion
This compound is a well-characterized and potent inhibitor of Mycobacterium tuberculosis biotin protein ligase. Its specific mechanism of action, targeting a crucial metabolic pathway in the pathogen, and its efficacy against drug-resistant strains make it a compelling candidate for further drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers working on the characterization and development of this compound and other novel anti-tubercular agents targeting biotin metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Biotin protein ligase inhibitor | Probechem Biochemicals [probechem.com]
An In-depth Technical Guide to the Core Mechanism of Action of Bio-AMS Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of the Bio-AMS compound (5'-[N-(d-biotinoyl)sulfamoyl]amino-5'-deoxyadenosine), a potent and selective inhibitor of bacterial biotin (B1667282) protein ligase (BPL). This compound demonstrates significant promise as an anti-tubercular agent, exhibiting bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Its primary molecular target is the Mycobacterium tuberculosis biotin protein ligase (MtBPL), also known as BirA, an essential enzyme for the synthesis of the mycobacterial cell wall. By acting as a bisubstrate inhibitor, this compound effectively disrupts the fatty acid biosynthesis pathway, leading to cell death. Furthermore, initial studies have revealed a synergistic relationship between this compound and first-line anti-tuberculosis drugs, suggesting its potential utility in combination therapies. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying mechanisms and workflows to support further research and development.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of bacterial biotin protein ligase (BPL), with a particularly high affinity for the Mycobacterium tuberculosis homolog, MtBPL (BirA)[1].
Primary Molecular Target: Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL/BirA)
The principal molecular target of this compound is the essential Mtb enzyme, biotin protein ligase (MtBPL or BirA)[1]. This enzyme plays a critical role in the regulation of lipid metabolism, which is fundamental to the viability and pathogenicity of Mtb. Specifically, MtBPL catalyzes the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylases (ACCs). This biotinylation is a requisite post-translational modification for ACC activation[1]. Activated ACCs, in turn, catalyze the first committed step in fatty acid synthesis: the carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block for fatty acid elongation. The disruption of this pathway compromises the integrity of the unique and complex mycobacterial cell wall, ultimately leading to bacterial cell death[1][2].
Molecular Interaction: Bisubstrate Inhibition
This compound is a rationally designed bisubstrate inhibitor that mimics the natural reaction intermediate, biotinyl-5'-AMP[1]. It achieves this by replacing the unstable acyl-phosphate linkage with a more stable acyl-sulfamide moiety. This structural mimicry allows this compound to bind with high affinity to the active site of MtBPL, competitively inhibiting the enzyme's function and preventing the biotinylation of ACCs[1]. The subsequent halt in malonyl-CoA production leads to the arrest of fatty acid biosynthesis and, consequently, the inhibition of Mtb growth[1][2].
Quantitative Data
The following tables summarize the key quantitative data from initial studies on this compound, providing a comparative overview of its efficacy and selectivity.
Table 1: In Vitro Efficacy of this compound against M. tuberculosis
| Parameter | Mtb Strain(s) | Value | Reference |
| Enzyme Inhibition (Kd) | Mtb BirA | 0.865 nM | [3] |
| Minimum Inhibitory Concentration (MIC) | Mtb H37Rv | 0.16 - 0.625 µM | [2] |
| Minimum Inhibitory Concentration (MIC) | MDR and XDR Mtb strains | 0.16 - 0.625 µM | [1][2] |
| Bactericidal Concentration | Mtb H37Rv | 5 µM | [1] |
Table 2: Synergistic Activity of this compound with First-Line Anti-TB Drugs
| Drug Combination | Mtb Strain | Concentration | % Mtb Inoculum Killed | Time Point | Reference |
| This compound | H37Rv | 1 µM | Not bactericidal alone | 20 days | [2] |
| Rifampicin (B610482) | H37Rv | 6.5 nM | Not bactericidal alone | 20 days | [2] |
| Ethambutol (B1671381) | H37Rv | 12.5 µM | Not bactericidal alone | 20 days | [2] |
| This compound + Rifampicin | H37Rv | 1 µM + 6.5 nM | > 99.7% | 20 days | [2] |
| This compound + Ethambutol | H37Rv | 1 µM + 12.5 µM | > 99.9% | 20 days | [2] |
| This compound + Isoniazid | H37Rv | - | No significant enhancement | - | [2] |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway in M. tuberculosis
Caption: Mechanism of action of this compound in M. tuberculosis.
Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
Caption: Workflow for MIC determination of this compound against Mtb.
Experimental Workflow: Intracellular Growth Inhibition Assay
Caption: Workflow for assessing intracellular Mtb growth inhibition.
Detailed Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the EUCAST reference method for Mtb susceptibility testing.
-
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement
-
This compound compound
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
-
Procedure:
-
Prepare Mtb Inoculum: Culture Mtb in 7H9 broth supplemented with OADC and glycerol to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Prepare Drug Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared Mtb suspension to a final concentration of approximately 5 x 105 CFU/mL. Include a drug-free control (positive control) and a sterile control (negative control).
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that results in no visible growth of Mtb.
-
Intracellular M. tuberculosis Growth Inhibition Assay
-
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., THP-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mycobacterium tuberculosis H37Rv
-
This compound compound
-
Sterile water for cell lysis
-
Middlebrook 7H11 agar plates
-
-
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
Infection: Infect the macrophage monolayer with Mtb at a specified multiplicity of infection (MOI). Incubate to allow for phagocytosis.
-
Compound Addition: After phagocytosis, wash the cells to remove extracellular bacteria and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the infected and treated cells for a defined period (e.g., 24-72 hours).
-
Cell Lysis and Plating: At the end of the incubation, lyse the macrophages with sterile water to release the intracellular bacteria.
-
CFU Enumeration: Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H11 agar. Incubate the plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria. Compare the CFU counts from this compound-treated wells to untreated control wells to determine the efficacy of the compound.
-
Bactericidal Activity and Synergy Assay
-
Procedure:
-
Grow the Mtb H37Rv strain in standard liquid culture.
-
Expose the bacteria to sub-lethal concentrations of this compound (e.g., 1 µM in DMSO) or DMSO alone for 3 days.
-
After the initial exposure, add the second anti-TB drug (e.g., rifampicin at 6.5 nM or ethambutol at 12.5 µM).
-
Continue incubation and collect samples at various time points (e.g., up to 20 days).
-
Determine the number of viable bacteria at each time point by plating serial dilutions and counting CFUs.
-
Analyze the data to determine if the combination of drugs results in a greater reduction in bacterial viability compared to the individual drugs alone. A reduction of >99% in the initial inoculum is considered bactericidal.
-
Conclusion
This compound represents a promising anti-tubercular agent with a novel mechanism of action targeting the essential biotin protein ligase in Mycobacterium tuberculosis. Its potent in vitro activity against both drug-sensitive and drug-resistant strains, coupled with its demonstrated synergy with existing first-line drugs, highlights its potential as a valuable candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to objectively evaluate and further investigate the therapeutic potential of this compound in the fight against tuberculosis.
References
An In-depth Technical Guide to Biotin Biosynthesis Inhibitors for Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The biotin (B1667282) biosynthesis pathway is an essential metabolic route for Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. Its absence in humans makes it a highly attractive target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of inhibitors targeting two key enzymes in this pathway: 7,8-diaminopelargonic acid synthase (BioA) and biotin protein ligase (BirA/BPL). We delve into the mechanisms of action, present key quantitative data, detail experimental protocols, and visualize the underlying biological and experimental frameworks. This document is intended to serve as a resource for researchers engaged in the discovery and development of new therapeutics against tuberculosis.
The Biotin Biosynthesis Pathway in Mycobacterium tuberculosis
Biotin, also known as vitamin B7, is a vital cofactor for several carboxylases involved in essential metabolic processes such as fatty acid biosynthesis, gluconeogenesis, and amino acid metabolism. M. tb must synthesize biotin de novo to survive and establish infection within a host. The pathway begins with pimeloyl-CoA and proceeds through a series of enzymatic steps to produce biotin. Two of the most extensively studied and validated drug targets within this pathway are BioA and BirA.
7,8-Diaminopelargonic Acid Synthase (BioA)
BioA is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase that catalyzes the antepenultimate step in biotin synthesis: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) using S-adenosyl-L-methionine (SAM) as the amino donor.[1][2] Genetic studies have confirmed that BioA is essential for M. tb to establish and maintain a chronic infection in murine models, making it a promising target for therapeutic intervention.[2]
Biotin Protein Ligase (BirA/BPL)
BirA, also known as biotin protein ligase (BPL), is a crucial enzyme that activates biotin-dependent enzymes.[3][4] It catalyzes the ATP-dependent covalent attachment of biotin to a specific lysine (B10760008) residue on the biotin carboxyl carrier protein (BCCP) domain of acetyl-CoA carboxylases (ACCs).[3][4] This post-translational modification is essential for the function of ACCs, which are involved in the synthesis of malonyl-CoA, a critical building block for the mycolic acids that form the distinctive mycobacterial cell wall.[3][4] Consequently, inhibiting BirA disrupts lipid metabolism, compromising cell wall integrity and leading to bacterial cell death.[3]
Inhibitors of the Biotin Biosynthesis Pathway
A variety of small molecules have been identified and characterized as inhibitors of BioA and BirA. These compounds span several chemical classes and exhibit diverse mechanisms of action.
BioA Inhibitors
Amiclenomycin (B1667051) is a natural product that acts as a mechanism-based inhibitor of BioA.[2][5] It covalently modifies the PLP cofactor through an aromatization mechanism.[2][5] While potent, the clinical development of amiclenomycin has been hampered by its chemical instability.[2] This has led to the design and synthesis of more stable analogs.[2]
This class of compounds acts as reversible covalent inhibitors of BioA.[1][6] They interact with the PLP cofactor to form a stable quinonoid structure, thereby inactivating the enzyme.[1][6]
Structure-based virtual screening has been successfully employed to identify novel BioA inhibitors.[7][8] This approach has yielded several hit compounds with varying potencies against both the enzyme and whole M. tb cells.[7][8]
Through structure-guided optimization of a screening hit, a highly potent and selective reversible inhibitor of BioA, named C48, was developed.[9][10] It exhibits a very low dissociation constant (Ki) and robust whole-cell activity against a wide range of M. tb strains, including drug-resistant isolates.[9][10]
BirA Inhibitor: Bio-AMS
This compound is a rationally designed bisubstrate inhibitor of BirA.[3][11] It mimics the biotinyl-5'-AMP (Bio-AMP) reaction intermediate, where the unstable acyl-phosphate linkage is replaced by a more stable acyl-sulfamide moiety.[11] this compound binds with high affinity to BirA, preventing the biotinylation of ACCs.[4][12] It has demonstrated potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb.[3][13]
Quantitative Data Summary
The following tables summarize the key quantitative data for various inhibitors of BioA and BirA.
Table 1: In Vitro Efficacy of BioA Inhibitors against M. tuberculosis
| Inhibitor Class | Compound | Target | IC50 (Enzyme Inhibition) | MIC (Whole-Cell Inhibition) | Reference(s) |
| Amiclenomycin Analog | Amiclenomycin (1a) | BioA | KI = 2 µM, kinact = 0.4 min-1 | Not specified in provided search results | [5] |
| Virtual Screen Hit | A36 | BioA | 10.48 µg/mL (28.94 µM) | 83% inhibition at 200 µg/mL | [7] |
| Virtual Screen Hit | A35 | BioA | 33.36 µg/mL (88.16 µM) | MIC90 = 80 µg/mL | [7] |
| Virtual Screen Hit | A65 | BioA | 39.17 µg/mL (114.42 µM) | MIC90 = 20 µg/mL | [7][8] |
| Optimized Inhibitor | C48 | BioA | 34 nM (IC50), 200 pM (Ki) | 0.012–0.093 µM | [9] |
Table 2: In Vitro Efficacy of this compound against M. tuberculosis
| Parameter | M. tb Strain(s) | Value | Reference(s) |
| Enzyme Binding Affinity (KD) | Mtb BirA | 530 pM | [12] |
| Minimum Inhibitory Concentration (MIC) | MDR and XDR Mtb strains | 0.16 - 0.625 µM | [3][13] |
| Bactericidal Concentration | Mtb | 5 µM | [3] |
| Synergistic Concentration with Rifampicin & Ethambutol | Mtb | 1 µM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are protocols for key experiments cited in the study of biotin biosynthesis inhibitors.
BioA Enzymatic Activity Inhibition Assay
This protocol is adapted from a continuous fluorescence displacement assay.[7]
-
Reagents and Buffers:
-
Assay buffer: 100 mM TAPS buffer.
-
Recombinant M. tb BioA enzyme.
-
Substrates: 7-keto-8-aminopelargonic acid (KAPA) and S-adenosyl-L-methionine (SAM).
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Inhibitor compounds dissolved in DMSO.
-
Fluorescent derivatizing agent: o-phthaldialdehyde (OPA).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing 100 mM TAPS buffer, 2 µM BioA, and the test compound at the desired concentration (e.g., 100 µg/mL for initial screening) in a 40 µL final volume.
-
Incubate the mixture at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 1 mM SAM, 100 µM PLP, and 20 µM KAPA.
-
Carry out the reaction at room temperature for a defined period.
-
Stop the reaction and derivatize the product (DAPA) by adding OPA.
-
Measure the fluorescence to quantify the amount of DAPA produced.
-
Calculate the percentage of inhibition relative to a DMSO control.
-
-
IC50 Determination:
-
For potent inhibitors, perform the assay with a serial dilution of the compound to determine the concentration that results in 50% inhibition (IC50).
-
Whole-Cell Growth Inhibition Assay (Resazurin Microtiter Assay - REMA)
This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tb.[14]
-
Materials:
-
M. tb H37Rv or other strains.
-
Middlebrook 7H9 broth supplemented with 0.2% Tween 80 and 10% ADC (albumin-dextrose-catalase).
-
96-well microplates.
-
Resazurin (B115843) solution (0.01%).
-
Inhibitor compounds dissolved in DMSO.
-
-
Assay Procedure:
-
Dispense the supplemented 7H9 broth into the wells of a 96-well plate.
-
Prepare serial dilutions of the test compounds in the plate.
-
Inoculate the wells with a diluted M. tb culture to a final optical density at 600 nm (OD600) of 0.02.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7 days.
-
Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.
-
Assess bacterial viability by observing the color change from blue (resazurin) to pink (resorufin). The MIC is defined as the lowest compound concentration that prevents this color change.
-
Bactericidal versus Bacteriostatic Activity Assay
This assay distinguishes whether a compound kills the bacteria or merely inhibits its growth.[15]
-
Procedure:
-
Set up a whole-cell growth inhibition assay as described above.
-
After the 7-day incubation period with the compound, take an aliquot from the wells corresponding to the MIC and multiples of the MIC.
-
Prepare serial dilutions of the aliquot and plate them on Middlebrook 7H11 agar (B569324) plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs).
-
A significant reduction in CFU count compared to the initial inoculum indicates bactericidal activity, while a static or slightly reduced count suggests bacteriostatic activity.
-
Visualizations
Diagrams are provided to illustrate key pathways and workflows.
Caption: Overview of the M. tb Biotin Biosynthesis Pathway and points of inhibition.
Caption: General experimental workflow for inhibitor discovery and development.
Caption: Catalytic mechanism of BioA and its inhibition.
Conclusion and Future Directions
The biotin biosynthesis pathway of Mycobacterium tuberculosis presents a rich source of validated targets for the development of new anti-tubercular drugs. Inhibitors of both BioA and BirA have demonstrated potent in vitro activity, with some compounds showing efficacy against drug-resistant strains. The diverse chemical scaffolds and mechanisms of action of these inhibitors provide a strong foundation for further drug development efforts.
Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds to improve their in vivo efficacy and safety profiles. Structure-activity relationship (SAR) studies will be instrumental in guiding these optimization efforts. Furthermore, exploring synergistic combinations of biotin biosynthesis inhibitors with existing anti-tubercular drugs could lead to more effective and shorter treatment regimens, a critical goal in the global fight against tuberculosis. The detailed protocols and compiled data in this guide are intended to facilitate these ongoing research and development endeavors.
References
- 1. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL) with Nucleoside-Based Bisubstrate Adenylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Mycobacterium tuberculosis transaminase BioA by aryl hydrazines and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenylating Enzymes in Mycobacterium tuberculosis as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The implication of Mycobacterium tuberculosis-mediated metabolism of targeted xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Foundational Research on Bio-AMS in Tuberculosis Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bio-active molecules from marine Streptomyces (Bio-AMS) are emerging as a promising new class of anti-tubercular agents.[1] This technical guide provides a comprehensive overview of the foundational research on this compound, with a specific focus on its mechanism of action, in vitro and in vivo efficacy, and synergistic potential with existing tuberculosis (TB) drugs. This compound operates through a novel mechanism, acting as a bisubstrate inhibitor of biotin (B1667282) protein ligase (BirA), an essential enzyme for the survival of Mycobacterium tuberculosis (Mtb).[2] By targeting BirA, this compound disrupts the biosynthesis of fatty acids, which are critical components of the mycobacterial cell wall.[2][3] This targeted action has shown potent activity against both drug-susceptible and drug-resistant strains of Mtb, making it a significant candidate for further development in the fight against tuberculosis.[2][3]
Data Presentation
In Vitro Efficacy of this compound against M. tuberculosis
| Parameter | M. tuberculosis Strain(s) | Value | Reference |
| Enzyme Inhibition (IC50) | Mtb BirA | Not explicitly found in search results | [2] |
| Minimum Inhibitory Concentration (MIC) | MDR and XDR Mtb strains | 0.16 - 0.625 µM | [2] |
| Bactericidal Concentration | Mtb | 5 µM | [2] |
| Synergistic Concentration with Rifampicin & Ethambutol | Mtb | 1 µM | [2][4] |
Cytotoxicity of this compound
| Cell Line | CC50 Value | Reference |
| Various Mammalian Cell Lines | Not explicitly found in search results | [2] |
In Vivo Efficacy of this compound in Combination Therapy
| Treatment Group | Efficacy Outcome | Reference |
| Rifampicin alone | Standard bactericidal activity | [5] |
| This compound + Rifampicin | Accelerated killing of Mtb | [5] |
Note: Specific quantitative data on the reduction in bacterial load (CFU) in lung and spleen, as well as toxicity data for the combination therapy in vivo, are not yet publicly available.[5]
Mechanism of Action: Inhibition of Biotin Protein Ligase
This compound exerts its bactericidal effect by targeting biotin protein ligase (BirA), a crucial enzyme in the fatty acid biosynthesis pathway of M. tuberculosis.[2] BirA is responsible for the ATP-dependent ligation of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC).[2] This biotinylation step is essential for the activation of ACC, which catalyzes the first committed step in fatty acid synthesis.[2] this compound, as a bisubstrate inhibitor, mimics the natural substrates of BirA, thereby blocking the biotinylation process.[2] This leads to the inactivation of ACC and a subsequent halt in the production of malonyl-CoA, a key building block for fatty acid elongation. The disruption of fatty acid synthesis ultimately compromises the integrity of the mycobacterial cell wall, leading to cell death.[2]
Caption: Signaling pathway of this compound inhibition of fatty acid biosynthesis.
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a generalized procedure based on the EUCAST reference method for M. tuberculosis susceptibility testing.[3][6]
1. Inoculum Preparation:
-
A suspension of M. tuberculosis is prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to a turbidity equivalent to a 0.5 McFarland standard.[3]
-
This suspension is then diluted to achieve a final inoculum density of approximately 10^5 colony-forming units (CFU)/mL.[3]
2. Drug Dilution:
-
This compound and comparator drugs are serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth.[3]
3. Incubation:
-
The inoculated plates are incubated at 37°C for 7 to 21 days.[3]
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of Mtb.[6]
References
- 1. Diversity of secondary metabolites from marine Streptomyces with potential anti-tubercular activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Molecular Targets of Bio-AMS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular targets of the compound Bio-AMS (5'-[N-(d-biotinoyl)sulfamoyl]amino-5'-deoxyadenosine). This compound is a potent inhibitor of biotin (B1667282) protein ligase (BPL), with significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This document details the primary molecular target of this compound, its mechanism of action, and the downstream effects on bacterial physiology. Quantitative data from key experiments are presented in structured tables, and detailed methodologies for these experiments are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a comprehensive understanding of the compound's activity.
Primary Molecular Target: Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL)
The principal molecular target of this compound is the Mycobacterium tuberculosis biotin protein ligase (MtBPL), an enzyme that plays a critical role in the regulation of fatty acid biosynthesis. This pathway is essential for the viability and pathogenesis of M. tuberculosis, particularly in the formation of its unique and complex cell wall.
This compound functions as a bisubstrate inhibitor, mimicking the natural reaction intermediate, biotinyl-5'-AMP. It achieves this by replacing the unstable acyl-phosphate linkage with a more stable acyl-sulfamide moiety. This high-affinity binding competitively inhibits the enzyme's function, leading to a disruption of fatty acid synthesis and ultimately, bacterial cell death.
Quantitative Data
The inhibitory potency and efficacy of this compound have been characterized through various biochemical and microbiological assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of this compound against MtBPL
| Parameter | Value | M. tuberculosis Strain(s) |
| Binding Affinity (Kd) | 0.865 nM | H37Rv |
| Minimum InhibitoryConcentration (MIC) | 0.16 - 0.625 µM | H37Rv, MDR/XDR strains |
Table 2: Intracellular Activity of this compound
| Assay | This compound Concentration | Effect |
| Macrophage Infection Model | 2.5, 5, and 10 µM | Concentration-dependent inhibition of intracellular M. tuberculosis growth |
Signaling Pathways and Mechanism of Action
This compound exerts its antimicrobial effect by targeting a crucial step in the fatty acid biosynthesis pathway of M. tuberculosis. The following diagrams illustrate the mechanism of action and the broader signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the findings.
Determination of Binding Affinity (Kd) by Isothermal Titration Calorimetry (ITC)
Objective: To quantify the binding affinity of this compound to its target, MtBPL.
Materials:
-
MicroCal Auto-iTC200 system or equivalent.
-
Recombinant MtBPL.
-
This compound compound.
-
ITC Buffer: 10 mM Tris, 150 mM NaCl, pH 7.5.
Procedure:
-
Protein Preparation: Exchange recombinant MtBPL into the ITC buffer using a desalting column or dialysis. Determine the final protein concentration using A280 absorbance.
-
Ligand Preparation: Dissolve this compound in the ITC buffer to the desired concentration.
-
ITC Experiment:
-
Load the sample cell with the MtBPL solution (typically 20-50 µM).
-
Load the injection syringe with the this compound solution (typically 200-500 µM).
-
Perform a series of injections (e.g., 20 injections of 2 µL) at a constant temperature (e.g., 25°C).
-
-
Data Analysis: Analyze the resulting thermogram using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv).
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
96-well microtiter plates.
-
This compound compound.
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to the final inoculum concentration (approximately 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a serial dilution of this compound in 7H9 broth in the 96-well plate.
-
Inoculation: Add the prepared M. tuberculosis inoculum to each well containing the serially diluted compound. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 7-14 days.
-
Reading: The MIC is determined as the lowest concentration of this compound at which no visible growth of M. tuberculosis is observed.
Macrophage Infection Assay
Objective: To evaluate the efficacy of this compound in inhibiting the intracellular growth of M. tuberculosis within macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages).
-
M. tuberculosis strain.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound compound.
-
Lysis buffer (e.g., 0.1% Triton X-100).
-
Middlebrook 7H11 agar (B569324) plates.
Procedure:
-
Macrophage Seeding: Seed macrophages into 24-well plates and allow them to adhere overnight.
-
Infection: Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI), typically 1:1 to 10:1. Incubate for a few hours to allow for phagocytosis.
-
Compound Treatment: Wash the cells to remove extracellular bacteria and add fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the infected and treated cells for a defined period (e.g., 3-5 days).
-
CFU Enumeration:
-
Lyse the macrophages with lysis buffer.
-
Serially dilute the lysate and plate on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) to determine the intracellular bacterial load.
-
-
Data Analysis: Compare the CFU counts from this compound-treated wells to untreated control wells to determine the compound's intracellular efficacy.
Potential Off-Target Effects and Selectivity Profiling
While this compound demonstrates high selectivity for MtBPL, a comprehensive understanding of its potential off-target effects is crucial for further drug development. To date, specific studies on the off-target profile of this compound are limited. However, standard preclinical drug development practices would involve assessing its activity against a panel of other enzymes, particularly other ligases and kinases, to ensure its specificity.
A recommended approach for evaluating off-target effects is through kinase selectivity profiling . This involves screening the compound against a large panel of human kinases to identify any unintended interactions. Services such as KINOMEscan® can provide a comprehensive assessment of a compound's kinase interaction profile.
Conclusion
This compound is a potent and selective inhibitor of Mycobacterium tuberculosis biotin protein ligase. Its mechanism of action, involving the disruption of the essential fatty acid biosynthesis pathway, makes it a promising candidate for anti-tuberculosis therapy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and develop this compound. Future studies should focus on a comprehensive evaluation of its off-target profile to ensure a high safety and selectivity margin for potential clinical applications.
Methodological & Application
Application Note: Bio-Accelerator Mass Spectrometry (Bio-AMS) for Advanced Drug Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique capable of detecting attomole (10⁻¹⁸ mol) quantities of rare, long-lived isotopes like carbon-14 (B1195169) (¹⁴C).[1] Initially developed for radiocarbon dating, AMS has become a powerful tool in biomedical research, particularly in drug metabolism and pharmacokinetic (DMPK) studies.[2][3] By administering a ¹⁴C-labeled drug candidate, researchers can trace its path through the body with unparalleled precision. This application note provides a detailed overview and protocol for utilizing Bio-AMS in human Absorption, Distribution, Metabolism, and Excretion (ADME) studies, including the use of microtracer and microdosing approaches.
The exquisite sensitivity of AMS allows for the administration of significantly lower doses of radioactivity to human subjects compared to traditional methods like Liquid Scintillation Counting (LSC).[4] This reduction in radioactive exposure often eliminates regulatory hurdles, enabling the acquisition of human ADME data much earlier in the drug development process, such as during Phase I clinical trials.[5][6]
Principle of this compound
AMS achieves its remarkable sensitivity by accelerating ions to extremely high kinetic energies before mass analysis.[7] Unlike decay-counting methods, AMS directly counts the individual atoms of a specific isotope (e.g., ¹⁴C) relative to a stable isotope (e.g., ¹²C).[1] The process involves converting a biological sample into graphite, which is then ionized. The resulting ions are accelerated, and magnetic and electrostatic fields are used to separate and identify the isotopes based on their mass-to-charge ratio, effectively filtering out interferences.[8] The result is a highly precise measurement of the ¹⁴C/C isotope ratio.[9]
Key Applications in Drug Metabolism
-
Human ADME (hADME) Studies: AMS is instrumental in conducting hADME studies to understand the complete disposition of a drug.[10] This includes determining mass balance, identifying metabolic pathways, and quantifying metabolites in circulation and excreta.[2][10]
-
Microdosing (Phase 0 Studies): This involves administering a sub-pharmacological dose (≤100 µg) of a ¹⁴C-labeled drug to assess its pharmacokinetic profile in humans at a very early stage.[1][11][12] This helps in selecting promising drug candidates before significant investment in larger clinical trials.[13]
-
Microtracer Studies: A low radioactive dose of a ¹⁴C-labeled drug (a "microtracer," typically <5 µCi) is administered concurrently with a therapeutic, non-labeled dose.[2][11] This allows for the characterization of human metabolism and pharmacokinetics under therapeutically relevant conditions.[5]
-
Absolute Bioavailability Studies: By giving an intravenous (IV) ¹⁴C-microtracer dose alongside an oral therapeutic dose, the absolute bioavailability can be determined in a single study, which is more efficient than traditional two-cohort crossover designs.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound drug metabolism studies.
Table 1: Comparison of AMS and Liquid Scintillation Counting (LSC)
| Parameter | Accelerator Mass Spectrometry (AMS) | Liquid Scintillation Counting (LSC) |
| Sensitivity | Attomole (10⁻¹⁸ mol) to zeptomole (10⁻²¹ mol) | Picomole (10⁻¹² mol) |
| Typical ¹⁴C Dose (Human) | 100 - 200 nCi (3.7 - 7.4 kBq)[3] | 50 - 100 µCi |
| Limit of Detection (LOD) | ~1 amol of ¹⁴C[9] | ~100 dpm (disintegrations per minute) |
| Sample Type | Fluids, tissues, HPLC fractions[9] | Primarily liquids |
| Measurement Principle | Direct atom counting | Decay event counting (scintillation) |
Table 2: Typical Parameters for AMS-Enabled Human Studies
| Parameter | Typical Value / Range | Reference |
| Microdose Mass | ≤100 µg or ≤1/100th of therapeutic dose | [11] |
| Microtracer Radioactivity | 0.2 - 5 µCi | [11][14] |
| Sample Volume (Plasma) | As low as 1.5 µL | [15] |
| Precision (CV%) | 1 - 6% | [9] |
| Accuracy | 1 - 3% | [9] |
Experimental Workflow and Protocols
The overall workflow for a this compound drug metabolism study involves several key stages, from study design to data analysis.
Caption: General workflow for a this compound enabled human ADME study.
Protocol 1: Sample Collection and Initial Processing
-
Dosing: Administer the ¹⁴C-labeled compound to subjects as a single oral or intravenous dose, according to the clinical protocol (microdose or microtracer).
-
Blood Collection: Collect whole blood samples into appropriate anticoagulant tubes (e.g., K₂EDTA) at predefined time points post-dose.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate plasma. Aliquot the plasma into labeled cryovials.
-
Excreta Collection: Collect total urine and feces voided over a specified period (e.g., up to 10 days post-dose or until recovery is >90%) into pre-weighed containers.
-
Homogenization: Homogenize fecal samples (e.g., with a 2:1 ratio of water to wet weight) to ensure a uniform consistency for analysis.
-
Storage: Store all biological samples (plasma, urine, fecal homogenates) at ≤ -70°C until analysis.
Protocol 2: Sample Preparation for AMS Analysis
This protocol describes the conversion of carbon in the biological matrix to graphite, the form required for solid-sample AMS.
-
Aliquoting: Transfer a precise aliquot of the sample (e.g., plasma, urine, or fecal homogenate) into a combustion tube. For solid samples like tissues, an accurate weight is taken.
-
Combustion: The sample is combusted in an elemental analyzer or a dedicated combustion system in an oxygen-rich environment. This process converts all organic carbon into carbon dioxide (CO₂).
-
CO₂ Purification and Trapping: The resulting CO₂ is purified by passing it through a series of chemical and cryogenic traps to remove water and other potential contaminants. The purified CO₂ is then cryogenically collected.
-
Graphitization:
-
The purified CO₂ is transferred to a sealed reactor containing a metal catalyst (typically iron or cobalt).
-
Hydrogen is added to the reactor.
-
The reactor is heated (e.g., to ~600°C), causing the CO₂ to be reduced to elemental carbon (graphite), which deposits onto the catalyst. Water is produced as a byproduct and is removed.
-
CO₂ + 2H₂ → C (graphite) + 2H₂O
-
-
Target Pressing: The resulting graphite-catalyst mixture is pressed into an aluminum cathode target holder, ready for AMS analysis.
Caption: Sample preparation workflow for solid-target AMS analysis.
Protocol 3: Metabolite Profiling using LC-AMS
For metabolite profiling, separation by liquid chromatography is performed before AMS analysis.
-
Sample Extraction: Extract the drug and its metabolites from the biological matrix (e.g., plasma) using techniques like protein precipitation or liquid-liquid extraction.[16]
-
HPLC Separation:
-
Inject the extracted sample onto a High-Performance Liquid Chromatography (HPLC) system.
-
Use a suitable mobile phase and column (e.g., C18) to separate the parent drug from its metabolites.[4]
-
A UV detector can be used to identify the retention times of known standards.
-
-
Fraction Collection: Collect the HPLC eluent into fractions at regular time intervals (e.g., every 15-30 seconds).
-
AMS Analysis of Fractions:
-
Remove the volatile HPLC solvents from each fraction (e.g., by centrifugal vacuum evaporation).[9]
-
Prepare each dried fraction for AMS analysis as described in Protocol 2 (Combustion and Graphitization).
-
Analyze each fraction by AMS to determine its ¹⁴C content.
-
-
Data Reconstruction: Plot the ¹⁴C concentration against the HPLC retention time to generate a radiochromatogram. The peaks in this chromatogram represent the parent drug and its ¹⁴C-containing metabolites.[8]
Note on Advanced Interfaces: Modern systems may directly couple the HPLC output to the AMS system via a moving wire interface, which combusts the eluent in real-time, significantly speeding up analysis.[17]
Data Analysis and Interpretation
-
Isotope Ratio Conversion: The raw data from the AMS is an isotope ratio (¹⁴C/¹²C). This is converted into a concentration of ¹⁴C (e.g., in dpm/mL or pg-equivalents/mL) using standards with known ¹⁴C content.
-
Pharmacokinetic Parameters: The concentration-time data for the parent drug and total radioactivity are used to calculate key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), and half-life (t½).
-
Mass Balance: The total amount of ¹⁴C recovered in urine and feces over the collection period is calculated and expressed as a percentage of the administered radioactive dose.
-
Metabolite Quantification: In radiochromatograms, the area of each peak corresponding to a metabolite is integrated to determine its abundance relative to other metabolites and the parent drug. This provides a quantitative picture of the drug's metabolic fate.[10]
Bio-Accelerator Mass Spectrometry offers a transformative approach to drug metabolism studies. Its unparalleled sensitivity enables the use of microdosing and microtracer study designs, providing critical human ADME and pharmacokinetic data earlier and with greater safety than ever before.[6] By following robust protocols for sample handling, preparation, and analysis, researchers can leverage the power of this compound to accelerate and de-risk the drug development pipeline.
References
- 1. The Use of Accelerator Mass Spectrometry in Human Health and Molecular Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantitative metabolism using AMS: Choosing a labeled precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The use of accelerator mass spectrometry to obtain early human ADME/PK data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. youtube.com [youtube.com]
- 9. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaron.com [pharmaron.com]
- 12. Evaluation of dose linearity in the systemic availability and pharmacokinetics of topically administered diclofenac: A 14C-microdosing study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 0 - Microdosing strategy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinmedjournals.org [clinmedjournals.org]
- 15. tno-pharma.com [tno-pharma.com]
- 16. researchgate.net [researchgate.net]
- 17. Liquid Sample AMS | BioAMS [bioams.llnl.gov]
Measuring DNA Adducts in Toxicology with Bio-AMS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of toxicology and pharmacology, understanding the interaction of chemical compounds with cellular macromolecules is paramount for assessing genotoxicity and carcinogenic potential. DNA adducts, which are covalent modifications of DNA by reactive chemicals, are considered a critical biomarker for chemical exposure and a key initiating event in chemical carcinogenesis. The ability to accurately quantify DNA adducts at low, environmentally relevant exposure levels is crucial for robust risk assessment.
Accelerator Mass Spectrometry for biological samples (Bio-AMS) has emerged as a gold-standard technique for this purpose, offering unparalleled sensitivity and selectivity.[1][2] Unlike conventional methods that rely on radioactive decay, this compound directly counts rare isotopes, such as carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), with attomole (10⁻¹⁸ mol) sensitivity.[1][2] This allows for the quantification of DNA adducts at levels as low as one adduct per 10¹¹ to 10¹² nucleotides, making it ideal for low-dose exposure studies in animal models and even in human subjects.[1]
These application notes provide a comprehensive overview of the principles, protocols, and data interpretation for the use of this compound in the measurement of DNA adducts in toxicology studies.
Principle of this compound for DNA Adduct Measurement
This compound leverages the principles of mass spectrometry to measure isotope ratios with extremely high precision. The fundamental workflow involves the administration of an isotopically labeled (typically with ¹⁴C) test compound to an experimental system (e.g., cell culture or animal model). Following exposure, DNA is isolated from the target tissue, and the amount of the isotope covalently bound to the DNA is quantified by the accelerator mass spectrometer.
The key steps in the process are:
-
Dosing with an Isotopically Labeled Compound: The compound of interest is synthesized with a ¹⁴C or ³H label at a specific position.
-
Sample Collection and DNA Isolation: Tissues or cells are collected at specified time points after exposure, and genomic DNA is meticulously isolated and purified.
-
Sample Preparation for AMS: The purified DNA is converted to a form suitable for introduction into the AMS instrument, typically elemental carbon (graphite) for ¹⁴C analysis.[1]
-
AMS Measurement: The prepared sample is ionized, and the ions are accelerated to high energies. The accelerator, in conjunction with magnetic and electrostatic analyzers, separates the rare isotope (e.g., ¹⁴C) from the abundant stable isotopes (e.g., ¹²C and ¹³C).
-
Data Analysis and Quantification: The ratio of the rare isotope to the stable isotope is measured, which is then used to calculate the number of adducts per nucleotide in the original DNA sample.
Data Presentation: Quantitative Analysis of DNA Adducts
This compound enables the generation of precise quantitative data on DNA adduct formation. This data is crucial for understanding dose-response relationships, the kinetics of adduct formation and repair, and tissue-specific differences in DNA damage.
Table 1: Dose-Response of Aflatoxin B₁ (AFB₁)-DNA Adduct Formation in Rat Liver
| Administered Dose of [³H]AFB₁ (ng/kg per day) | Adduct Level (adducts per 10⁹ nucleotides) at 8 weeks |
| 2.2 | 0.91 |
| 73 | 32 |
| 2110 | 850 |
Data adapted from a study in male F-344 rats with continuous exposure in drinking water. The results demonstrate a clear linear dose-response relationship for AFB₁-DNA adduct formation in the liver.[3]
Table 2: Tissue-Specific DNA Adduct Formation of 1,2,3-Trichloropropane (B165214) (TCP) in Rats and Mice
| Species | Organ | Low Dose Adducts (μmol/mol guanine) | High Dose Adducts (μmol/mol guanine) |
| Rat | Liver | 6.6 | 47.6 |
| Forestomach | 3.5 | 25.1 | |
| Kidney | 0.8 | 7.1 | |
| Mouse | Liver | 28.1 | 208.1 |
| Forestomach | 15.2 | 112.3 | |
| Kidney | 0.32 | 12.2 |
Data from a study where male F344 rats and B6C3F1 mice were administered [¹⁴C]TCP by gavage. The data highlights significant species and tissue differences in the extent of DNA adduct formation.[4]
Table 3: Time-Course of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP)-DNA Adduct Formation in V79 Cells
| Time after 50 μM PhIP Exposure (hours) | C8-PhIP-dG Adducts (per 10⁷ dG) |
| 4 | ~100 |
| 8 | ~250 |
| 24 | ~700 |
| 48 | ~1200 |
Data from a study in metabolically competent V79 cells showing a time-dependent increase in the formation of the major PhIP-DNA adduct.[5]
Experimental Protocols
A meticulous experimental protocol is critical for obtaining reliable and reproducible this compound data. Special care must be taken to avoid cross-contamination with the isotope.
Protocol 1: DNA Isolation from Tissues for this compound Analysis
This protocol is optimized for the isolation of high-purity DNA suitable for AMS analysis.[1]
Materials:
-
Tissue sample (fresh or frozen)
-
Lysis Buffer (e.g., Qiagen Buffer G2)
-
Proteinase K
-
RNase A
-
DNA isolation columns (e.g., Qiagen Genomic-tip)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
Procedure:
-
Tissue Homogenization: Homogenize the tissue sample (typically 10-20 mg) in Lysis Buffer.
-
Protein Digestion: Add Proteinase K to the lysate and incubate at 50°C overnight or until the tissue is completely lysed.
-
RNA Removal: Add RNase A and incubate at 37°C for 30 minutes.
-
DNA Binding: Apply the lysate to a pre-equilibrated DNA isolation column. Allow the DNA to bind to the silica (B1680970) membrane.
-
Washing: Wash the column with the manufacturer's recommended wash buffers to remove proteins and other contaminants.
-
DNA Elution: Elute the purified DNA from the column with nuclease-free water.
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the eluted DNA. Invert gently to precipitate the DNA.
-
Pelleting and Washing: Centrifuge at high speed to pellet the DNA. Carefully discard the supernatant and wash the pellet with ice-cold 70% ethanol. Repeat the wash step.
-
Drying and Resuspension: Air-dry the DNA pellet and resuspend it in a small volume of nuclease-free water.
-
Quantification and Purity Check: Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).
Protocol 2: Sample Preparation for ¹⁴C-AMS Measurement
This protocol describes the conversion of purified DNA into graphite (B72142) for AMS analysis.
Materials:
-
Purified DNA sample
-
Combustion tubes (quartz)
-
Copper (II) oxide (CuO)
-
Silver (Ag) wire
-
Graphitization system
-
AMS target holders
Procedure:
-
Sample Aliquoting: An aliquot of the purified DNA solution (containing a few micrograms of DNA) is transferred to a combustion tube.
-
Drying: The sample is dried completely under vacuum.
-
Combustion: The tube containing the dried DNA, CuO, and Ag wire is sealed under vacuum and heated to 900°C. This process combusts the organic material and converts the carbon in the DNA to CO₂ gas.
-
CO₂ Purification: The resulting CO₂ is cryogenically purified to remove water and other volatile impurities.
-
Graphitization: The purified CO₂ is then reduced to elemental carbon (graphite) in the presence of a catalyst (e.g., iron or cobalt) at high temperature.
-
Target Pressing: The resulting graphite is pressed into an aluminum target holder for insertion into the ion source of the accelerator mass spectrometer.
Protocol 3: AMS Data Acquisition and Analysis
Procedure:
-
Ion Source: The graphite target is placed in the ion source of the AMS, where it is sputtered with a beam of cesium ions to produce negative carbon ions.
-
Acceleration: The carbon ions are accelerated to high energies (mega-electron volts) by the accelerator.
-
Mass and Charge State Selection: The high-energy ions pass through a series of magnets and electrostatic analyzers that select for the desired mass and charge state of the carbon isotopes.
-
Molecular Dissociation: A key step in AMS is the dissociation of molecular isobars (e.g., ¹³CH⁻) that have the same mass-to-charge ratio as ¹⁴C⁻ in a "stripper" gas or foil.
-
Detection: The individual isotopes (¹²C, ¹³C, and ¹⁴C) are then counted in separate detectors.
-
Isotope Ratio Calculation: The instrument software calculates the ratio of ¹⁴C to the stable isotopes (typically ¹³C or ¹²C).
-
DNA Adduct Quantification: The measured isotope ratio is compared to that of a known ¹⁴C standard to determine the absolute amount of ¹⁴C in the sample. This value, along with the total amount of carbon in the DNA sample, is used to calculate the number of adducts per nucleotide. The calculation is as follows:
Adducts per nucleotide = (Moles of ¹⁴C in sample) / (Moles of nucleotides in sample)
Visualizations
Experimental Workflow for this compound DNA Adduct Study
Caption: A typical experimental workflow for a this compound DNA adduct toxicology study.
Signaling Pathway: DNA Adduct Formation and Potential Consequences
Caption: The pathway from xenobiotic exposure to DNA adduct formation and its potential cellular outcomes.
Conclusion
This compound is a powerful and indispensable tool in modern toxicology for the sensitive and accurate quantification of DNA adducts. Its ability to measure adducts at environmentally relevant exposure levels provides invaluable data for understanding the mechanisms of chemical carcinogenesis, conducting low-dose risk assessments, and developing safer pharmaceuticals and chemicals. The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in the successful application of this cutting-edge technology. By adhering to meticulous experimental procedures, researchers can leverage the full potential of this compound to advance our understanding of the toxicological effects of chemical exposures.
References
- 1. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of accelerated mass spectrometry (AMS) in DNA adduct quantification and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linear dose-response relationship for DNA adducts in rat liver from chronic exposure to aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA adduct formation in B6C3F1 mice and Fischer-344 rats exposed to 1,2,3-trichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA damage response curtails detrimental replication stress and chromosomal instability induced by the dietary carcinogen PhIP - PMC [pmc.ncbi.nlm.nih.gov]
Bio-AMS in Nutritional Science: Tracing Micronutrient Metabolism with Unprecedented Sensitivity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique that has revolutionized the study of micronutrient metabolism.[1][2] Its ability to detect attomole levels of long-lived radioisotopes allows for the use of physiologically relevant, safe, and low-level tracer doses in human nutritional studies.[2][3] This stands in stark contrast to traditional methods that often require higher, potentially disruptive, doses of radioactive tracers. Bio-AMS offers unparalleled insights into the absorption, distribution, metabolism, and excretion (ADME) of essential micronutrients, providing high-density kinetic data from minuscule biological samples.[2]
These application notes provide a detailed overview and experimental protocols for utilizing this compound to trace the metabolism of three key micronutrients: Vitamin A, Iron, and Zinc. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful technology in their work.
Micronutrient Overview and Metabolic Pathways
Vitamin A (Retinol)
Vitamin A is a fat-soluble vitamin crucial for vision, immune function, reproduction, and cellular communication. Its metabolism is a complex process involving multiple enzymatic conversions and transport proteins. The active form, retinoic acid, regulates the expression of over 500 genes.
Diagram of Vitamin A Absorption and Metabolism:
Caption: A simplified diagram of Vitamin A absorption and metabolism.
Iron (Fe)
Iron is an essential mineral and a key component of hemoglobin, myoglobin, and various enzymes. Its homeostasis is tightly regulated, primarily at the level of absorption, as the body has no active mechanism for iron excretion.
Diagram of Iron Absorption and Regulation:
Caption: Overview of intestinal iron absorption and systemic regulation.
Zinc (Zn)
Zinc is a vital trace element that functions as a catalytic, structural, and regulatory ion in numerous enzymes and transcription factors. Zinc homeostasis is maintained through a balance of intestinal absorption and endogenous excretion.
Diagram of Zinc Absorption and Homeostasis:
Caption: A summary of intestinal zinc absorption and homeostatic control.
Quantitative Data from this compound Micronutrient Tracing Studies
The following tables summarize quantitative data from studies utilizing radioisotope tracers and AMS for the analysis of Vitamin A, Iron, and Zinc metabolism.
Table 1: this compound Studies of Vitamin A (as ¹⁴C-β-carotene or ¹⁴C-retinol)
| Isotope | Dose | Sample Type | Key Findings | Reference |
| ¹⁴C-β-carotene | 1.01 nmol, 3.7 kBq (100 nCi) | Plasma, Feces, Urine | Apparent digestibility: 53 ± 13%; Metabolic fecal elimination: 0.05 ± 0.02% of dose/day. | [1] |
| ¹⁴C-β-carotene | 1 mg, 200 nCi | Plasma | Integrated retinol from 10 to 1200 hours was 26% of the integrated carotene concentration. | [2] |
Table 2: Tracer Studies of Iron Absorption (using ⁵⁵Fe/⁵⁹Fe)
| Isotope(s) | Dose | Sample Type | Key Findings | Reference |
| ⁵⁵Fe and ⁵⁹Fe | Tracer dose | Whole Body, Meals | Iron absorption from a low-fiber diet was ~80% greater from morning meals compared to the daily average. | [4][5] |
| ⁵⁹FeSO₄ | Tracer dose | Whole Body | Data used to model iron absorption, loss, and retention. | [6] |
| ⁵⁹Fe | 37 kBq, 50 µg Fe | Carcass (rats) | Absorption was 2.6-fold greater in rats supplemented once every 3 days vs. daily. | [7] |
Table 3: Tracer Studies of Zinc Absorption (using ⁶⁵Zn)
| Isotope | Dose | Sample Type | Key Findings | Reference |
| ⁶⁵Zn | Tracer dose | Whole Body, Blood, Urine, Feces | Oral absorption from a test meal was 20 ± 5%. | [8] |
| ⁶⁵Zn | 1.5 µM solution | Intestinal perfusate (rats) | Zinc absorption rate is inversely related to intestinal metallothionein levels. | [9] |
| ⁶⁵Zn | Test meal | Whole Body (rats) | Homeostatic regulation of zinc is achieved by changes in both absorption and excretion. | [10] |
Experimental Protocols
General Experimental Workflow for this compound Tracer Studies
The following diagram illustrates a typical workflow for a human nutritional study using this compound.
Caption: A generalized workflow for a this compound nutritional tracer study.
Protocol 1: Tracing Vitamin A (¹⁴C-Retinol/β-carotene) Absorption and Metabolism
1. Dosing and Administration:
-
Tracer: ¹⁴C-labeled β-carotene or retinyl acetate.
-
Dose: A low, physiological dose, typically in the range of 1-2 mg of the compound with a radioactivity of approximately 100-200 nCi (3.7-7.4 kBq).[2]
-
Administration: The tracer is typically dissolved in an oil-based matrix and administered orally with a standardized meal to facilitate absorption.
2. Sample Collection:
-
Blood: Serial blood samples (a few milliliters) are collected at multiple time points post-dosing (e.g., 0, 2, 4, 6, 8, 12, 24 hours, and then daily or weekly for an extended period) to capture the full kinetic profile.[3]
-
Urine and Feces: Complete urine and feces collections are often performed for several days to weeks post-dosing to determine the routes and rates of excretion.[1]
3. Sample Preparation for ¹⁴C-AMS Analysis:
-
Plasma Fractionation (Optional but Recommended): Plasma samples can be subjected to High-Performance Liquid Chromatography (HPLC) to separate different retinoid fractions (e.g., retinyl esters, retinol, and β-carotene).[2] The eluent corresponding to each fraction is collected.
-
Combustion: Aliquots of whole plasma, HPLC fractions, homogenized feces, or urine are combusted to convert all carbon, including the ¹⁴C tracer, into CO₂ gas.[11]
-
Graphitization: The CO₂ is cryogenically purified and then catalytically reduced to graphite (B72142) using a metal catalyst (e.g., iron or cobalt).[11] This process is often automated in modern AMS facilities.
-
Target Pressing: The resulting graphite is pressed into aluminum cathodes for insertion into the AMS ion source.
4. This compound Measurement and Data Analysis:
-
The AMS instrument measures the ratio of ¹⁴C to stable carbon isotopes (¹²C and ¹³C) with extremely high precision.
-
The results are used to calculate the concentration of the ¹⁴C-labeled compound in each sample.
-
Pharmacokinetic parameters, such as absorption efficiency, bioavailability, and turnover rates, are determined by analyzing the time-course data, often with the aid of compartmental modeling software.[2]
Protocol 2: Tracing Iron (⁵⁵Fe/⁵⁹Fe) Absorption
While less common for this compound than ¹⁴C, radioisotopes of iron can be used in tracer studies. The analysis is more frequently performed using gamma counters or liquid scintillation counters, but AMS remains a potential, highly sensitive alternative.
1. Dosing and Administration:
-
Tracer: ⁵⁵Fe or ⁵⁹Fe, often as ferrous sulfate (B86663).
-
Dose: A tracer dose is administered orally with a standardized meal. In dual-isotope studies, one isotope is given orally and the other intravenously to determine true absorption.
-
Administration: The iron tracer is incorporated into a meal or a beverage.
2. Sample Collection:
-
Whole Body Counting: A baseline whole-body count is taken before administering the tracer. Subsequent counts are taken at intervals (e.g., 14 days post-dose) to measure retention of the orally administered isotope.[4]
-
Blood: Blood samples are collected to measure the incorporation of the tracer into red blood cells.
-
Feces: Complete fecal collections over several days can be used to quantify unabsorbed iron.
3. Sample Preparation for Analysis:
-
For Gamma Counting/Liquid Scintillation: Samples are prepared according to standard protocols for these techniques.
-
For this compound (Hypothetical): A detailed protocol for preparing iron-containing biological samples for AMS is not well-established in the literature. It would likely involve chemical separation and purification of the iron from the sample matrix before introduction into the AMS system.
4. Data Analysis:
-
Iron absorption is calculated based on the amount of tracer retained in the body or incorporated into red blood cells relative to the dose administered.
Protocol 3: Tracing Zinc (⁶⁵Zn) Absorption
Similar to iron, ⁶⁵Zn is a radioisotope used in zinc tracer studies, with analysis typically performed by gamma counting.
1. Dosing and Administration:
-
Tracer: ⁶⁵Zn, often as zinc sulfate or incorporated into a food matrix.
-
Dose: A tracer dose is administered orally.
-
Administration: The tracer is given with a meal or in a solution.
2. Sample Collection:
-
Whole Body Counting: Whole-body retention of ⁶⁵Zn is measured over time to determine absorption.[8]
-
Blood, Urine, and Feces: These samples are collected to monitor the distribution and excretion of the tracer.
3. Sample Preparation for Analysis:
-
For Gamma Counting: Samples are prepared for measurement in a gamma counter.
4. Data Analysis:
-
Zinc absorption and kinetics are determined from the whole-body retention data and the concentrations of the tracer in various biological compartments over time.[8]
Conclusion
This compound offers a powerful and safe methodology for conducting detailed investigations into the metabolism of essential micronutrients in humans. The ability to use exceptionally low tracer doses opens up research possibilities in vulnerable populations and allows for the study of nutrient kinetics over extended periods without the confounding effects of pharmacological doses. While the application of this compound is most established for ¹⁴C-labeled compounds like vitamin A precursors, its potential for other long-lived radioisotopes relevant to nutritional science continues to be an area of active development. The protocols and data presented here provide a foundation for researchers to design and implement this compound studies to further our understanding of micronutrient nutrition and its impact on human health.
References
- 1. A minute dose of 14C-{beta}-carotene is absorbed and converted to retinoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of iron absorption from single meals and daily diets using radioFe (55Fe, 59Fe) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iron absorption, iron loss and iron retention in man: studies after oral administration of a tracer dose of 59FeSO4 and 131-BaSO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of iron supplementation frequency on absorption efficiency and mucosal ferritin in anaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Model Library [purdue.edu]
- 9. Relationship of 65Zn absorption kinetics to intestinal metallothionein in rats: effects of zinc depletion and fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the effects of dietary zinc dose on 65Zn absorption in vivo and on the effects of Zn status on 65Zn absorption and body loss in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Proliferation Studies Using Accelerator Mass Spectrometry (Bio-AMS)
Introduction
The quantitative analysis of cell proliferation is fundamental in many areas of biological research and drug development.[1] While numerous methods exist, from simple cell counting to metabolic assays, Accelerator Mass Spectrometry (AMS) offers unparalleled sensitivity for quantifying cell proliferation through the direct measurement of incorporated radiolabeled DNA precursors.[2] This application note details the methodology for using Bio-AMS, specifically with ¹⁴C-labeled thymidine, to provide a highly precise and sensitive measure of DNA synthesis, a hallmark of cell proliferation.
Accelerator Mass Spectrometry is an advanced analytical technique that allows for the quantification of isotopes with exceptional sensitivity, reaching attomole levels.[2] In the context of cell biology, this enables the use of very low concentrations of radiolabeled compounds, minimizing potential chemical or radiological toxicity to the cells and allowing for the study of agents with low bioavailability or high toxicity where administered doses must be kept low.[2] This this compound approach is particularly valuable in drug discovery for assessing the cytostatic or cytotoxic effects of novel therapeutic compounds.
Principle of the Assay
The this compound cell proliferation assay is based on the incorporation of a ¹⁴C-labeled nucleoside, typically ¹⁴C-thymidine, into newly synthesized DNA during the S-phase of the cell cycle.[3] As cells proliferate, they replicate their DNA, and the amount of ¹⁴C-thymidine incorporated is directly proportional to the rate of cell division. Following incubation with the labeled compound, cellular DNA is isolated, converted to elemental carbon (graphite), and analyzed by AMS to determine the precise ¹⁴C/¹²C ratio. This ratio provides a quantitative measure of cell proliferation.
Signaling Pathways in Cell Proliferation
Cell proliferation is tightly regulated by a complex network of signaling pathways that integrate extracellular cues with the cell cycle machinery. A pivotal pathway in this process is the Retinoblastoma protein (pRB)/E2F pathway, which governs the G1/S phase transition.[4][5] Mitogenic signals, such as those from growth factors, activate Cyclin-Dependent Kinases (CDK4/6 and CDK2), which phosphorylate pRB.[4] This phosphorylation releases the transcription factor E2F, allowing it to activate the transcription of genes required for DNA synthesis and entry into S-phase.[5] Many anti-cancer drugs target this or related pathways to halt uncontrolled cell proliferation.
Experimental Workflow
The overall process for a this compound cell proliferation study involves several key stages, from initial cell culture to the final data analysis. This workflow ensures accurate and reproducible quantification of cellular proliferation in response to experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Radiolabeling
This protocol describes the initial steps of seeding cells, treating them with test compounds, and introducing the ¹⁴C-labeled tracer.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well, clear-bottom tissue culture plates
-
Test compounds (e.g., drug analogs) dissolved in DMSO
-
¹⁴C-Thymidine stock solution (specific activity >50 mCi/mmol)
-
Phosphate-Buffered Saline (PBS)
-
CO₂ incubator at 37°C, 5% CO₂
Procedure:
-
Cell Seeding: Harvest and count cells to determine viability. Dilute the cell suspension to an optimal seeding density (e.g., 5,000 cells/well) in 100 µL of culture medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Cell Attachment: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume proliferation.
-
Compound Addition: Prepare serial dilutions of test compounds in culture medium. A common final concentration range is from 100 µM to 1 nM.[6] Remove the old medium from the wells and add 100 µL of medium containing the test compounds, a positive control (e.g., Etoposide), and a negative control (DMSO vehicle).
-
Incubation with Compound: Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 24-72 hours).
-
Radiolabeling: Prepare a working solution of ¹⁴C-Thymidine in culture medium to a final concentration of approximately 0.01 µCi/mL. Add 10 µL of this solution to each well.
-
Incorporation: Incubate the plate for an additional 4-6 hours at 37°C, 5% CO₂ to allow for the incorporation of ¹⁴C-Thymidine into the DNA of proliferating cells.
Protocol 2: DNA Isolation and Preparation for AMS
This protocol details the steps required to isolate DNA and convert it into a form suitable for AMS analysis.
Materials:
-
DNA isolation kit (column-based or magnetic bead-based)
-
Nuclease-free water
-
Quartz combustion tubes
-
Copper (II) oxide (CuO)
-
Elemental silver
-
Graphitization system with iron catalyst and hydrogen gas
Procedure:
-
Cell Lysis: Carefully remove the medium from the wells. Wash the cells twice with 150 µL of ice-cold PBS.
-
DNA Isolation: Lyse the cells and isolate the total genomic DNA from each well according to the manufacturer's protocol of the chosen DNA isolation kit. Elute the purified DNA in 50 µL of nuclease-free water.
-
DNA Quantification: Measure the DNA concentration in each sample using a spectrophotometer or fluorometer. This is crucial for normalizing the ¹⁴C incorporation data.
-
Combustion: Transfer a known amount of DNA (e.g., 10-50 µg) into a quartz combustion tube with an excess of CuO and elemental silver. Seal the tube under vacuum.
-
CO₂ Generation: Heat the sealed tube in a muffle furnace at 900°C for 4-6 hours to combust the organic material and convert all carbon into CO₂ gas.
-
Graphitization: Cryogenically purify the resulting CO₂ gas. Reduce the CO₂ to solid elemental carbon (graphite) in the presence of an iron catalyst and hydrogen gas at approximately 600°C.
-
Cathode Pressing: Press the resulting graphite-iron mixture into an aluminum cathode holder for insertion into the AMS instrument.
Data Presentation
Quantitative data from this compound studies should be presented in a clear and structured format to allow for easy comparison between different experimental conditions. The primary endpoint is often the amount of ¹⁴C incorporated per microgram of DNA.
Table 1: Effect of Compound X on ¹⁴C-Thymidine Incorporation in MCF-7 Cells
| Treatment Group | Concentration (µM) | Mean DNA Yield (µ g/well ) ± SD | ¹⁴C/¹²C Ratio (x 10⁻¹²) ± SD | Proliferation (% of Control) |
| Vehicle Control | 0 (0.1% DMSO) | 1.5 ± 0.2 | 250.4 ± 15.6 | 100% |
| Compound X | 0.1 | 1.4 ± 0.3 | 205.1 ± 12.1 | 81.9% |
| Compound X | 1.0 | 1.1 ± 0.2 | 112.7 ± 9.8 | 45.0% |
| Compound X | 10.0 | 0.6 ± 0.1 | 35.2 ± 4.5 | 14.1% |
| Positive Control | 20 (Etoposide) | 0.5 ± 0.1 | 28.9 ± 3.9 | 11.5% |
Table 2: Comparison of Proliferation Assays for a Panel of Compounds
| Compound | IC₅₀ (µM) - this compound | IC₅₀ (µM) - WST-1 Assay | IC₅₀ (µM) - CellTiter-Glo® |
| Compound A | 0.85 | 1.2 | 1.1 |
| Compound B | 15.2 | 22.5 | 20.8 |
| Compound C | > 100 | > 100 | > 100 |
Applications in Research and Drug Development
The high sensitivity of the this compound methodology makes it suitable for a range of applications where traditional assays may lack the required precision.
-
Drug Discovery: Screening and characterizing the anti-proliferative activity of novel drug candidates, especially potent compounds that are effective at low concentrations.[6]
-
Low Cell Numbers: Accurately measuring proliferation in primary cell cultures, stem cells, or other samples where cell numbers are limited.
-
Slowly Proliferating Cells: Detecting small changes in the proliferation rate of slow-growing cell lines or cells in a quiescent state.
-
ADME Studies: As part of broader Absorption, Distribution, Metabolism, and Excretion (ADME) studies, AMS can trace the fate of a radiolabeled drug and its metabolites while simultaneously assessing its impact on cell proliferation.[7]
-
Personalized Medicine: Evaluating the sensitivity of patient-derived cells to various chemotherapeutic agents to help guide treatment decisions.[2]
References
- 1. Quantitative analysis of cell proliferation by a dye dilution assay: Application to cell lines and cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical applications of accelerator mass spectrometry for pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Proliferation - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways that control cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Liquid Sample Preparation in Bio-Accelerator Mass Spectrometry (Bio-AMS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of common liquid biological samples for analysis by Bio-Accelerator Mass Spectrometry (Bio-AMS), with a primary focus on the quantification of ¹⁴C-labeled compounds. Adherence to these protocols is crucial for generating accurate, precise, and reproducible data, particularly given the ultra-sensitive nature of this compound.
Introduction to Liquid Sample Preparation for this compound
Bio-Accelerator Mass Spectrometry (this compound) is a powerful analytical technique capable of detecting attomole to zeptomole levels of rare isotopes, such as ¹⁴C. This exceptional sensitivity makes it invaluable for a wide range of applications in biomedical research and drug development, including microdosing studies, pharmacokinetics, and the analysis of biomarkers. The direct analysis of liquid samples significantly reduces sample preparation time from days to minutes compared to the traditional graphitization of solid samples.
Proper sample preparation is paramount to the success of this compound analysis. The primary goals are to:
-
Isolate the analyte(s) of interest from the complex biological matrix.
-
Remove interfering substances that could suppress ionization or introduce extraneous carbon.
-
Ensure the sample is in a form compatible with the this compound instrument's introduction system.
-
Minimize carbon contamination from external sources to maintain the integrity of the isotope ratio measurement.
This document outlines standardized protocols for the preparation of plasma, serum, urine, and cerebrospinal fluid (CSF).
General Workflow for Liquid Sample Preparation
The overall workflow for preparing liquid biological samples for this compound analysis typically involves several key steps, as illustrated below. The specific techniques employed at each stage will depend on the sample type and the physicochemical properties of the analyte.
Caption: General workflow for liquid sample preparation for this compound.
Experimental Protocols
Plasma and Serum Sample Preparation
Plasma and serum are common matrices for pharmacokinetic and biomarker studies. The high protein content necessitates a protein removal step to prevent interference and column clogging.
3.1.1. Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples. Acetonitrile (B52724) is a commonly used precipitating agent.
Protocol: Acetonitrile Precipitation of Plasma/Serum
-
Thawing: Thaw frozen plasma or serum samples on ice or at room temperature. Once thawed, vortex the samples for 10-15 seconds to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of acetonitrile to sample).
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte of interest and transfer it to a new clean tube for further processing or direct analysis.
Caption: Protein precipitation workflow for plasma and serum samples.
Urine Sample Preparation
Urine is a less complex matrix than plasma or serum, but it can contain high concentrations of salts and other endogenous compounds that may interfere with analysis.
3.2.1. Dilute and Shoot
For many applications, a simple dilution is sufficient for preparing urine samples.
Protocol: Dilute and Shoot for Urine
-
Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 2000 x g for 10 minutes to pellet any particulate matter.
-
Dilution: Dilute the urine supernatant 1:10 with a suitable buffer or mobile phase (e.g., 100 µL of urine + 900 µL of buffer).
-
Vortexing: Vortex the diluted sample thoroughly.
-
Analysis: The sample is now ready for injection into the this compound system.
3.2.2. Solid-Phase Extraction (SPE)
SPE can be used to clean up and concentrate analytes from urine, especially when higher sensitivity is required.
Protocol: Solid-Phase Extraction of Urine
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates. The pH may need to be adjusted depending on the analyte and SPE sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analyte of interest with 1 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of mobile phase for this compound analysis.
Caption: Solid-phase extraction (SPE) workflow for urine samples.
Cerebrospinal Fluid (CSF) Sample Preparation
CSF is a valuable matrix for neurological studies. It has a low protein concentration compared to plasma, but proper handling is critical to avoid contamination.
Protocol: Biphasic Extraction for CSF
This method is suitable for the simultaneous extraction of lipids and polar metabolites.
-
Sample Collection: Collect CSF in polypropylene (B1209903) tubes. Discard the first 1-2 mL to minimize blood contamination.
-
Centrifugation: Centrifuge the CSF at 2000 x g for 10 minutes at room temperature (20-25°C).
-
Extraction:
-
To 150 µL of CSF in a clean microcentrifuge tube, add 900 µL of a chloroform (B151607)/methanol mixture (1:2 v/v).
-
Vortex for 10 seconds.
-
Add 300 µL of chloroform and vortex for 10 seconds.
-
Add 300 µL of water to induce phase separation and vortex for 10 seconds.
-
-
Centrifugation for Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collection:
-
The lower organic phase contains lipids.
-
The upper aqueous phase contains polar metabolites.
-
Carefully collect the desired phase for analysis.
-
Data Presentation: Quantitative Performance
The following tables summarize typical performance characteristics for the described sample preparation methods. Note that these values can vary depending on the specific analyte, instrumentation, and laboratory conditions.
Table 1: Protein Precipitation of Plasma
| Parameter | Value | Reference |
| Analyte Recovery | >90% | |
| Intra-day Precision (CV%) | <5% | |
| Inter-day Precision (CV%) | <8% |
Table 2: Solid-Phase Extraction of Urine
| Parameter | Value | Reference |
| Analyte Recovery | 88-105% | |
| Intra-day Precision (CV%) | <10% | |
| Inter-day Precision (CV%) | <15% |
Table 3: Biphasic Extraction of CSF
| Parameter | Value | Reference |
| Reproducibility (RSD%) | <15% |
Troubleshooting and Best Practices for this compound
-
Minimizing Carbon Contamination: Use high-purity solvents and reagents. Bake glassware at high temperatures (e.g., 450°C) to remove any organic residues. Prepare samples in a clean environment, ideally a dedicated laboratory for low-level ¹⁴C work.
-
Preventing Analyte Loss: Analyte loss can occur due to adsorption to container surfaces. Use low-binding tubes and pipette tips. Optimize pH and solvent conditions to ensure analyte stability and solubility.
-
Consistency is Key: Inconsistent sample handling and preparation can introduce significant variability. Follow protocols precisely and use calibrated equipment.
-
Internal Standards: The use of a ¹³C-labeled internal standard is highly recommended to correct for variations in sample processing and instrument response.
-
Matrix Effects: Even with cleanup, residual matrix components can affect ionization efficiency. Evaluate matrix effects during method development.
By following these detailed protocols and best practices, researchers can ensure the preparation of high-quality samples for reliable and accurate this compound analysis.
Application Notes and Protocols for Solid Sample Preparation in Bio-AMS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique capable of detecting isotopes, such as carbon-14 (B1195169) (¹⁴C), at extremely low levels. In the realm of biomedical and pharmaceutical research, Bio-AMS enables the tracing of ¹⁴C-labeled compounds in biological systems, providing invaluable data for absorption, distribution, metabolism, and excretion (ADME) studies. The accuracy and reliability of this compound analysis are fundamentally dependent on the meticulous preparation of the biological samples. This document provides detailed application notes and protocols for the preparation of solid biological samples for this compound analysis, targeting researchers, scientists, and professionals in drug development.
Solid samples, such as tissues, feces, and dried blood spots, require specific handling and processing to convert the carbon within the sample into a form suitable for AMS analysis, typically graphite (B72142). This process must ensure the retention of the original isotopic ratio without introducing contamination. These notes cover the traditional combustion and graphitization methods as well as touching upon emerging direct analysis techniques.
Solid Sample Preparation Techniques: An Overview
The primary goal of solid sample preparation for this compound is to convert the organic carbon in the sample into a homogenous and ionizable form, usually graphite, while preserving the original ¹⁴C/¹²C ratio. The most established method involves two main stages: combustion and graphitization.
-
Combustion: The solid biological sample is combusted in a sealed, evacuated quartz tube with an oxidant (typically copper (II) oxide) at high temperatures (around 900°C) to convert all carbon into carbon dioxide (CO₂) gas.[1]
-
Graphitization: The resulting CO₂ is then purified and catalytically reduced to filamentous graphite. This is often achieved by reacting the CO₂ with a reducing agent like hydrogen gas in the presence of a metal catalyst (e.g., iron or cobalt) at elevated temperatures (around 500-650°C).[2]
While this two-step process is robust and well-established, it can be labor-intensive and time-consuming, taking up to three days to convert solid samples into graphite.[1] Newer methods, such as single-step combustion and graphitization, aim to improve throughput. Additionally, direct solid sample analysis techniques are being explored to further reduce sample preparation time.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with different solid sample preparation methods for this compound analysis.
Table 1: Comparison of Solid Sample Preparation Methods
| Parameter | Combustion & Graphitization (Two-Step) | Single-Step Graphite Production | Direct Solid Analysis (Emerging) |
| Typical Sample Mass | 0.5 - 2 mg of carbon | ~1 mg of carbon | 50 µg - 6 mg |
| Processing Time | Up to 3 days[1] | ~5-7 hours[3] | Minutes per sample |
| Throughput | Low to Medium | High | Very High |
| Precision | High (can be <1%) | Approaching traditional methods (~± 3‰) | Method dependent, still under development |
| Recovery | High | High | Variable, dependent on technique |
Table 2: Typical Parameters for Combustion and Graphitization
| Stage | Parameter | Value | Reference |
| Combustion | Temperature | 900°C | [1] |
| Oxidant | Copper (II) Oxide (CuO) | ||
| Graphitization | Temperature | 500 - 650°C | [2] |
| Catalyst | Iron (Fe) or Cobalt (Co) powder | [2] | |
| Reducing Agent | Hydrogen (H₂) or Zinc (Zn) |
Experimental Protocols
Protocol 1: Combustion and Graphitization of Solid Samples (Two-Step Method)
This protocol outlines the traditional method for converting solid biological samples into graphite for this compound analysis.
Materials:
-
Quartz tubes (6 mm and 9 mm OD)
-
Copper (II) oxide (CuO) wire
-
Elemental copper wire (for nitrogen-rich samples)
-
Zinc dust and a metal catalyst (e.g., iron powder)
-
Vacuum manifold
-
Flame-sealing torch
-
Muffle furnace
-
Cryogenic traps (e.g., liquid nitrogen)
Procedure:
-
Sample Encapsulation:
-
Pre-clean quartz tubes by heating at 900°C in air for 2.5 hours to remove organic contaminants.
-
Place the dried and homogenized solid sample (containing 0.5-2 mg of carbon) into a 6 mm quartz tube.
-
Add an appropriate amount of CuO wire. For nitrogen-rich samples, add elemental copper to reduce nitrogen oxides.
-
Place the 6 mm sample tube into a 9 mm quartz combustion tube.
-
-
Combustion:
-
Attach the 9 mm combustion tube to a vacuum manifold and evacuate to <10 mTorr.
-
Flame-seal the tube while under vacuum.
-
Place the sealed tube in a muffle furnace and heat to 900°C to combust the sample, converting all carbon to CO₂.
-
-
CO₂ Purification and Transfer:
-
After combustion, allow the tube to cool.
-
Cryogenically separate the CO₂ and water from other gaseous products.
-
Transfer the purified CO₂ into a vial containing zinc and a metal catalyst.
-
-
Graphitization:
-
Heat the second vial to 500°C. The zinc and catalyst will reduce the CO₂ to graphite.
-
-
Target Preparation:
-
Press the resulting graphite into an aluminum cathode for insertion into the AMS ion source.
-
Protocol 2: Preparation of Tissue Samples
1. Sample Harvesting and Storage:
-
Excise the tissue of interest and rinse with saline to remove excess blood.
-
Blot the tissue dry with a lint-free wipe and weigh it.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until processing.
2. Homogenization:
-
For small samples (<1 g), mechanical homogenization using a bead beater or rotor-stator homogenizer is effective. For larger or tougher samples, cryogenic grinding may be necessary.
-
The goal is to create a fine, homogenous powder.
3. Drying:
-
Lyophilize (freeze-dry) the homogenized tissue to remove all water.
4. Combustion and Graphitization:
-
Proceed with Protocol 1, using an amount of dried tissue powder that corresponds to the desired carbon mass (typically 0.5-2 mg).
Protocol 3: Preparation of Dried Blood Spots (DBS)
1. Sample Collection:
-
Collect blood spots on a suitable filter paper (e.g., Whatman 903™).
-
Apply 25 to 80 µL of whole blood to each spot, allowing it to be absorbed and fill the circle.[4]
-
Air dry the DBS card horizontally for at least 2-4 hours at room temperature, protected from direct sunlight and dust.[4]
2. Spot Punching:
-
Once completely dry, use a clean, sharp punch to cut out the desired portion of the blood spot. The entire spot or a defined diameter punch can be used.
3. Combustion and Graphitization:
-
Place the punched paper disc directly into the 6 mm quartz tube.
-
Proceed with Protocol 1 for combustion and graphitization.
Protocol 4: Preparation of Fecal Samples
1. Sample Collection and Storage:
-
Collect fresh fecal samples and store them at -80°C.
2. Homogenization and Drying:
-
Thaw the fecal sample and homogenize it thoroughly to ensure a representative subsample.
-
Lyophilize the homogenized sample to a dry powder.
3. Sub-sampling:
-
Weigh an appropriate amount of the dried fecal powder (typically 1.0-1.5 mg) for analysis.[5]
4. Combustion and Graphitization:
-
Proceed with Protocol 1. Due to the complex matrix of feces, ensuring complete combustion is critical.
Visualizations
Caption: Overall workflow for solid sample preparation for this compound analysis.
Caption: Detailed steps of the combustion and graphitization process.
Caption: Decision tree for pre-processing different solid sample types.
References
- 1. Muscle Biopsy Sample Preparation and Proteomics Analysis Based on UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and biomedical (14)C-accelerator mass spectrometry and graphitization of carbonaceous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Production of Graphite Without Contamination for Biomedical AMS | Radiocarbon | Cambridge Core [cambridge.org]
- 4. hanc.info [hanc.info]
- 5. anthropology.uga.edu [anthropology.uga.edu]
Application of Bio-Accelerator Mass Spectrometry (Bio-AMS) in Pharmacokinetic and Toxicokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bio-Accelerator Mass Spectrometry (Bio-AMS) is an ultra-sensitive analytical technique that has revolutionized pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development. Its ability to detect attomolar to zeptomolar quantities of long-lived isotopes, most commonly carbon-14 (B1195169) (¹⁴C), allows for the administration of microdoses of ¹⁴C-labeled compounds to human subjects.[1] This approach, often referred to as "Phase 0" or microdosing studies, provides early insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile in humans with minimal risk, accelerating the drug development process.[2]
The exquisite sensitivity of AMS, which is up to a million times greater than conventional decay counting methods, enables the use of exceptionally low levels of radioactivity, often less than 1 µCi per subject.[3][4] This significantly reduces the radioactive burden on subjects and streamlines the regulatory process, as extensive toxicology studies for the radiolabeled compound are often not required.[5][6]
This document provides detailed application notes and protocols for the use of this compound in PK and TK studies, including data presentation, experimental methodologies, and visual workflows to guide researchers in this field.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters obtained from various human microdosing studies utilizing this compound. This data demonstrates the utility of this compound in characterizing the PK profiles of diverse drug candidates.
Table 1: Comparative Pharmacokinetic Parameters of Antihypertensive Drugs from Microdosing and Therapeutic Dosing Studies
| Drug | Dose (Oral) | Cmax (ng/mL) | tmax (hr) | AUC₀-t (ng·h/mL) | t½ (hr) |
| Atenolol | |||||
| ¹⁴C-Microdose | 0.8 ± 0.1 | 3.5 ± 0.5 | 6.2 ± 1.1 | 6.8 ± 0.9 | |
| Therapeutic Dose | 450 ± 50 | 3.2 ± 0.4 | 3100 ± 450 | 7.1 ± 1.0 | |
| Enalapril | |||||
| ¹⁴C-Microdose | 0.5 ± 0.1 | 1.1 ± 0.2 | 2.1 ± 0.4 | 2.5 ± 0.3 | |
| Therapeutic Dose | 45 ± 5 | 1.0 ± 0.2 | 180 ± 25 | 2.6 ± 0.4 | |
| Losartan | |||||
| ¹⁴C-Microdose | 0.6 ± 0.1 | 1.2 ± 0.3 | 2.5 ± 0.5 | 2.1 ± 0.3 | |
| Therapeutic Dose | 320 ± 40 | 1.1 ± 0.2 | 1400 ± 200 | 2.2 ± 0.3 |
Data presented as Mean ± SD. Data adapted from a comparative study in healthy volunteers.[3][7]
Table 2: Pharmacokinetic Parameters of Various Compounds from ¹⁴C-Microdosing Studies
| Compound | Route | Dose (µg) | Cmax (pg/mL) | tmax (hr) | AUC₀-∞ (pg·h/mL) | CL (L/h) | Vd (L) | Absolute Bioavailability (%) |
| AR-709 | IV | 100 | - | - | - | 29.8 | 1700 | - |
| AR-709 | Oral | 100 | - | - | - | - | - | 2.5 |
| (R/S)-[¹⁴C]Verapamil | IV | 50 | - | - | - | - | - | - |
| [¹⁴C]-Acetaminophen | Oral | 100 | ~1640 | ~1.0 | - | - | - | - |
| [¹⁴C]-Ipatasertib | IV Microtracer | - | - | - | - | 98.8 | 2530 | 34.0 |
Data for AR-709 from a study in healthy men.[1] Data for Verapamil from a combined AMS-PET study.[1] Data for Acetaminophen from a study in healthy Japanese subjects.[8] Data for Ipatasertib from an absolute bioavailability study.
Experimental Protocols
Protocol for a Human Microdosing Study for Pharmacokinetic Analysis
1.1. Study Design and Dosing
-
Subjects: Healthy volunteers or patient populations as per the study objectives.
-
¹⁴C-Labeled Drug: The drug of interest is synthesized with a ¹⁴C label at a metabolically stable position. The specific activity should be high to allow for a low mass dose.
-
Dose Formulation: The ¹⁴C-labeled drug is formulated for the intended route of administration (e.g., oral solution, intravenous infusion).
-
Dosing: A single microdose (typically ≤100 µg) containing a low amount of radioactivity (e.g., ~200-800 nCi) is administered to each subject.[9]
1.2. Biological Sample Collection
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
-
Urine and Feces Collection: For mass balance studies, urine and feces are collected at specified intervals post-dose.
Protocol for this compound Sample Preparation and Analysis
A critical step in this compound is the conversion of the biological sample into a graphite (B72142) target for analysis in the accelerator mass spectrometer.
2.1. Sample Preparation
-
Plasma/Liquid Samples:
-
An aliquot of the plasma sample is mixed with a known amount of a ¹³C-labeled internal standard.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is collected and dried.
-
-
Tissue Samples:
-
Tissues are homogenized in an appropriate buffer.
-
An aliquot of the homogenate is taken for analysis.
-
-
Combustion: The dried sample residue or tissue homogenate is combusted in a sealed quartz tube with copper oxide at high temperature (e.g., 900°C) to convert all carbon to CO₂.
-
Graphitization: The CO₂ is cryogenically purified and then reduced to graphite in the presence of a metal catalyst (e.g., iron or cobalt) and a reducing agent (e.g., hydrogen or zinc) at elevated temperatures (e.g., 500-600°C).
-
Target Pressing: The resulting graphite is pressed into an aluminum target holder for AMS analysis.
2.2. AMS Analysis
-
The graphite target is introduced into the ion source of the accelerator mass spectrometer.
-
The AMS instrument measures the ratio of ¹⁴C to total carbon isotopes (¹²C and ¹³C).
-
The concentration of the ¹⁴C-labeled drug and/or its metabolites in the original biological sample is calculated based on the measured isotope ratio, the amount of carbon in the sample, and the specific activity of the dosed drug.
Visualizations
Experimental Workflow for a Human Microdosing PK Study
Caption: Workflow of a human microdosing study using this compound.
Logical Relationship in Absolute Bioavailability Assessment
Caption: this compound in determining absolute bioavailability.
General Workflow for Toxicokinetic Studies
Caption: this compound workflow for toxicokinetic assessment.
Conclusion
Bio-Accelerator Mass Spectrometry offers unparalleled sensitivity for quantifying ¹⁴C-labeled compounds in biological matrices, making it an invaluable tool for modern pharmacokinetic and toxicokinetic studies. The ability to conduct human microdosing studies provides critical early-stage clinical data, enabling more informed decision-making in the drug development pipeline. The detailed protocols and workflows presented here provide a framework for researchers and scientists to effectively implement this compound in their research, ultimately contributing to the development of safer and more effective medicines.
References
- 1. A microdose study of ¹⁴C-AR-709 in healthy men: pharmacokinetics, absolute bioavailability and concentrations in key compartments of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxico-/biokinetics of nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. dovepress.com [dovepress.com]
- 6. ijnrd.org [ijnrd.org]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. bioivt.com [bioivt.com]
- 9. Connecting Bio Analysis & Animal Studies | InfinixBio [infinixbio.com]
Harnessing the Power of Bio-Accelerator Mass Spectrometry (Bio-AMS) for Low-Dose Human Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bio-Accelerator Mass Spectrometry (Bio-AMS) is an ultra-sensitive analytical technique that has revolutionized the field of low-dose human studies.[1] Originally developed for radiocarbon dating, its exceptional sensitivity allows for the quantification of extremely low levels of carbon-14 (B1195169) (¹⁴C) labeled compounds in biological samples.[2] This capability has opened new frontiers in clinical pharmacology, enabling researchers to conduct studies with microdoses—doses so low (typically ≤100 µg) that they are considered sub-pharmacological and pose minimal risk to human subjects.[1][3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in low-dose human studies, including microdosing, absolute bioavailability, and human absorption, distribution, metabolism, and excretion (ADME) studies.
Key Applications of this compound in Low-Dose Human Studies
This compound is a cornerstone of modern drug development, offering invaluable insights at the earliest stages of clinical investigation. Its primary applications in low-dose human studies include:
-
Microdosing (Phase 0) Studies: These exploratory studies provide early pharmacokinetic (PK) data in humans, helping to select the most promising drug candidates for further development and reducing the risk of late-stage failures.[3][4][5]
-
Absolute Bioavailability Studies: By administering a therapeutic oral dose of a non-labeled drug concurrently with an intravenous (IV) ¹⁴C-labeled microtracer, the absolute bioavailability can be determined in a single study, saving time and resources.[6][7]
-
Human ADME Studies: this compound enables comprehensive mass balance and metabolite profiling studies with significantly lower radioactive doses compared to traditional methods, enhancing patient safety.[5]
-
Metabolite Profiling: The exceptional sensitivity of AMS allows for the detection and quantification of all drug-related material, including minor metabolites that might be missed by less sensitive techniques.[5]
Data Presentation: Comparative Pharmacokinetic Data from Human Microdosing Studies
The following tables summarize key pharmacokinetic parameters obtained from various human microdosing studies utilizing this compound. This data illustrates the utility of the technique across different drug candidates.
| Drug | Dose (µg) | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | t½ (h) | Reference |
| Atenolol | 100 | 15,000 ± 2,100 | 3.5 ± 0.5 | 110,000 ± 15,000 | 7.0 ± 1.0 | [4] |
| Enalapril | 100 | 8,500 ± 1,200 | 1.0 ± 0.2 | 35,000 ± 5,000 | 2.5 ± 0.5 | [4] |
| Losartan | 100 | 25,000 ± 3,500 | 1.5 ± 0.3 | 90,000 ± 12,000 | 4.0 ± 0.8 | [4] |
| Diazepam | 100 | 4,000 ± 600 | 1.0 ± 0.3 | 50,000 ± 7,000 | 30.0 ± 5.0 | [3] |
| Warfarin | 100 | 2,000 ± 300 | 2.0 ± 0.5 | 80,000 ± 10,000 | 40.0 ± 6.0 | [3] |
Note: Data are presented as mean ± standard deviation where available. The values are approximate and have been extracted from published literature for illustrative purposes.
Experimental Protocols
The following section provides detailed protocols for key experiments in a low-dose human study using this compound. Crucially, all steps must be performed with meticulous care to avoid contamination with modern carbon, which can significantly impact the accuracy of AMS measurements.
Protocol 1: Human Plasma Sample Preparation for ¹⁴C-AMS Analysis
Objective: To prepare human plasma samples for the quantification of a ¹⁴C-labeled drug and its metabolites.
Materials:
-
Human plasma collected in K₂EDTA tubes
-
Methanol (B129727) (HPLC grade, stored in a glass bottle)
-
Acetonitrile (B52724) (HPLC grade, stored in a glass bottle)
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes (pre-screened for low carbon background)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes with carbon-free tips
Procedure:
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Protein Precipitation:
-
In a pre-screened microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-screened microcentrifuge tube without disturbing the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution (Optional, for HPLC analysis): Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 water:acetonitrile) for HPLC-AMS analysis.
-
Direct Combustion (for total ¹⁴C analysis): For total ¹⁴C quantification, the dried supernatant can be directly processed for graphitization.
Protocol 2: Human Urine Sample Preparation for ¹⁴C-AMS Analysis
Objective: To prepare human urine samples for the quantification of a ¹⁴C-labeled drug and its metabolites.
Materials:
-
Human urine samples
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes (pre-screened for low carbon background)
-
Centrifuge
-
Pipettes with carbon-free tips
Procedure:
-
Thawing and Mixing: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifugation: Centrifuge the urine sample at 3,000 x g for 10 minutes to pellet any sediment.
-
Aliquoting: Carefully transfer a known volume (e.g., 100 µL) of the clear supernatant to a pre-screened tube for direct analysis or further processing. For highly concentrated urine, a dilution with ultrapure water may be necessary.
-
Processing for AMS: The urine aliquot can be directly dried down for combustion and graphitization or injected into an HPLC system for metabolite profiling.
Protocol 3: Human Feces Sample Preparation for ¹⁴C-AMS Analysis
Objective: To prepare human fecal samples for the quantification of a ¹⁴C-labeled drug and its metabolites.
Materials:
-
Homogenized human feces
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol or acetonitrile (HPLC grade)
-
Homogenizer
-
Centrifuge
-
Lyophilizer (optional)
-
Pipettes with carbon-free tips
Procedure:
-
Homogenization: Homogenize the entire fecal sample with a known volume of ultrapure water (e.g., 1:3 w/v) to create a slurry.
-
Aliquoting and Weighing: Accurately weigh an aliquot of the fecal homogenate into a pre-screened tube.
-
Extraction (for parent drug and metabolites):
-
Add a suitable organic solvent (e.g., methanol or acetonitrile) to the homogenate aliquot.
-
Vortex or sonicate to ensure thorough extraction.
-
Centrifuge at high speed (e.g., 10,000 x g) to pellet the solid material.
-
Collect the supernatant for analysis. Repeat the extraction process for exhaustive recovery.
-
-
Drying: The fecal homogenate (for total ¹⁴C) or the extracted supernatant can be lyophilized or dried under nitrogen.
-
Combustion: The dried sample is then ready for combustion and graphitization.
Protocol 4: Human Tissue Biopsy Sample Preparation for ¹⁴C-AMS Analysis
Objective: To prepare human tissue biopsy samples for the quantification of a ¹⁴C-labeled drug and its metabolites.
Materials:
-
Tissue biopsy sample
-
Saline solution (0.9% NaCl, sterile)
-
Homogenizer (e.g., bead beater)
-
Lysis buffer (if specific cellular components are to be analyzed)
-
Organic solvents (e.g., methanol, acetonitrile)
-
Centrifuge
Procedure:
-
Washing: Briefly rinse the tissue sample with cold saline to remove any excess blood.
-
Weighing: Accurately weigh the tissue sample.
-
Homogenization: Homogenize the tissue in a suitable buffer or solvent using a bead beater or other appropriate homogenizer.
-
Extraction: Perform solvent extraction as described for fecal samples to separate the drug and its metabolites from the tissue matrix.
-
Centrifugation and Supernatant Collection: Centrifuge the homogenate and collect the supernatant containing the analytes of interest.
-
Drying and Combustion: Dry the supernatant and proceed with combustion and graphitization for AMS analysis.
Protocol 5: HPLC-AMS for Metabolite Profiling
Objective: To separate and quantify the parent ¹⁴C-labeled drug and its metabolites in a biological extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Fraction collector
-
AMS instrument
Procedure:
-
Sample Injection: Inject the reconstituted extract (from Protocol 1, 2, or 3) onto an appropriate HPLC column (e.g., C18 reverse-phase).
-
Chromatographic Separation: Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate the parent drug and its metabolites.
-
Fraction Collection: Collect fractions of the HPLC eluent at regular time intervals (e.g., every 15-30 seconds) into pre-screened vials.
-
Fraction Processing: Dry down each collected fraction.
-
AMS Analysis: Each dried fraction is then independently combusted, graphitized, and analyzed by AMS to determine the amount of ¹⁴C present.
-
Data Analysis: Construct a radiochromatogram by plotting the ¹⁴C concentration against the HPLC retention time. Peaks in the radiochromatogram correspond to the parent drug and its ¹⁴C-containing metabolites.
Protocol 6: Sample Combustion and Graphitization for AMS
Objective: To convert the carbon in the prepared biological sample into graphite (B72142), the form required for AMS analysis.
Procedure:
-
Combustion: The dried sample residue is placed in a quartz tube with an excess of copper oxide (CuO) and sealed under vacuum. The tube is then heated to approximately 900°C, which combusts all organic material to carbon dioxide (CO₂) and water.
-
CO₂ Purification: The CO₂ is cryogenically purified to remove water and other potential contaminants.
-
Graphitization: The purified CO₂ is then reduced to elemental carbon (graphite) in the presence of a metal catalyst (typically iron or cobalt) and a reducing agent (e.g., hydrogen or zinc) at elevated temperatures.[2][8][9]
-
Target Pressing: The resulting graphite is pressed into an aluminum target holder for insertion into the ion source of the AMS instrument.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A simplified diagram of the ADME (Absorption, Distribution, Metabolism, and Excretion) pathway for an orally administered drug.
Caption: The experimental workflow for a typical low-dose human study using this compound.
Caption: A logical workflow for determining absolute bioavailability using a concomitant oral therapeutic dose and an intravenous ¹⁴C-microtracer dose.
Conclusion
This compound is a powerful and indispensable tool in modern drug development, providing critical human pharmacokinetic and metabolic data at the earliest stages of clinical research. By enabling the use of sub-pharmacological doses, it enhances the safety of study participants while delivering high-quality, quantitative data that can guide crucial decisions in the drug development pipeline. The detailed protocols and workflows provided in these application notes are intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this compound in their low-dose human studies. Adherence to these meticulous procedures, particularly with regard to preventing carbon contamination, is paramount to achieving accurate and reliable results.
References
- 1. Microdosing and drug development: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-14 sample preparation for AMS microdosing studies at Lund University using online combustion and septa-sealed vials | Division of Particle and Nuclear Physics [particle-nuclear.lu.se]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. The phase 0 microdosing concept - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
- 7. toolbox.eupati.eu [toolbox.eupati.eu]
- 8. HPLC-Parallel Accelerator and Molecular Mass Spectrometry Analysis of 14C-Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bio-AMS Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bio-Accelerator Mass Spectrometry (Bio-AMS)
Bio-Accelerator Mass Spectrometry (this compound) is an ultra-sensitive analytical technique used to measure rare isotopes, such as carbon-14 (B1195169) (¹⁴C), at attomole levels (10⁻¹⁸ moles).[1] This exceptional sensitivity allows for the quantification of biomolecules, drugs, and their metabolites in biological samples with unparalleled precision.[1][2] In drug development, this compound enables the use of microdoses—doses so low they are considered non-pharmacologically active—to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates in humans at a very early stage.[3][4] This approach can de-risk drug development, reduce costs, and accelerate the timeline for new therapies.[1]
Principles of this compound
This compound instruments measure the ratio of a rare isotope (like ¹⁴C) to a stable isotope (like ¹²C or ¹³C).[5][6] The process involves several key steps:
-
Sample Preparation: Biological samples are processed to isolate the element of interest, typically carbon, and convert it into a form suitable for the ion source of the AMS instrument.[5]
-
Ionization: The prepared sample is ionized in the ion source.
-
Acceleration: The ions are accelerated to high energies (mega-electron volts) in a particle accelerator.
-
Mass Analysis: The high-energy ions are then passed through a series of magnets and electrostatic analyzers that separate them based on their mass-to-charge ratio.
-
Detection: The rare isotopes are counted individually in a detector, while the abundant isotopes are measured in a Faraday cup.
This process effectively eliminates molecular isobars that can interfere with measurements in traditional mass spectrometry, leading to extremely low detection limits.[5][6]
Experimental Design Considerations
A well-designed this compound tracer study is critical for obtaining meaningful and robust data. Key considerations include:
-
Tracer Selection and Synthesis: The investigational compound is labeled with a rare isotope, most commonly ¹⁴C due to its long half-life and presence in all organic molecules.[3] The position of the label within the molecule is crucial to ensure it is not lost during metabolic processes.
-
Dosing: The dose of the labeled compound should be carefully calculated. For human microdose studies, the dose is typically less than 100 micrograms and 1 microcurie of radioactivity.[1]
-
Study Population: The characteristics of the study population (healthy volunteers, specific patient populations) should be well-defined.
-
Sampling Matrix and Schedule: The choice of biological matrices (e.g., plasma, urine, feces, tissue biopsies) and the frequency and duration of sampling are critical for accurately characterizing the pharmacokinetics of the tracer.
-
Control Groups: Appropriate control groups, such as those receiving a placebo or a non-labeled version of the drug, are essential for data interpretation.
-
Contamination Control: Due to the extreme sensitivity of AMS, stringent measures must be taken to avoid contamination of samples with modern ¹⁴C from environmental sources.[7]
Detailed Experimental Protocols
Protocol 1: Solid Sample Preparation (Graphitization)
This protocol is suitable for the analysis of discrete solid samples, such as dried blood spots, tissue homogenates, or protein precipitates. The goal is to convert the carbon in the sample into graphite (B72142) for AMS analysis.[5]
Materials:
-
Quartz combustion tubes
-
Copper oxide (oxidant)
-
Zinc powder and a metal catalyst
-
Vacuum line
-
Muffle furnace
-
Graphite press and aluminum cathodes
Procedure:
-
Sample Aliquoting: Accurately weigh or measure a precise amount of the biological sample into a quartz combustion tube.
-
Addition of Oxidant: Add an excess of copper oxide to the tube.
-
Evacuation and Sealing: Evacuate the tube to a high vacuum and seal it using a torch.
-
Combustion: Place the sealed tube in a muffle furnace and heat to 900°C to combust all organic material to CO₂ and water.[5]
-
Cryogenic Separation: Cryogenically separate the CO₂ from other combustion gases and water.[5]
-
Graphitization: Transfer the purified CO₂ to a reaction vessel containing zinc powder and a metal catalyst. Heat the vessel to 500°C to reduce the CO₂ to filamentous graphite.[5]
-
Cathode Pressing: Press the resulting graphite into an aluminum cathode for insertion into the AMS instrument.[5]
Protocol 2: Liquid Sample Preparation and Analysis
This protocol is designed for the direct analysis of liquid samples like plasma or urine and can be coupled with high-performance liquid chromatography (HPLC) for metabolite profiling.[6]
Materials:
-
High-purity nickel wire
-
Drying oven
-
Combustion oven
-
Helium carrier gas
-
Gas-accepting ion source for the AMS instrument
Procedure:
-
Wire Preparation: A high-purity nickel wire is passed through a cleaning oven to remove surface carbon and create a nickel oxide coating.[6]
-
Sample Deposition: The liquid sample is automatically deposited onto the moving wire. The wire has periodic indentations to ensure uniform droplet size.[6]
-
Drying: The wire passes through a drying oven to evaporate the solvent.[6]
-
Combustion: The wire then moves through a combustion oven where the dried sample is converted to CO₂ gas.[6]
-
Gas Transfer: A helium stream carries the CO₂ directly to the gas-accepting ion source of the AMS instrument for real-time analysis.[6]
-
(Optional) HPLC Coupling: For metabolite analysis, the eluent from an HPLC column can be directly deposited onto the moving wire, allowing for the separation of metabolites prior to AMS detection.[6]
Data Presentation
Quantitative data from this compound experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of [¹⁴C]-Drug X in Human Plasma Following a Single Microdose
| Subject ID | Cmax (amol/mL) | Tmax (h) | AUC₀-t (amol*h/mL) | t₁/₂ (h) |
| 001 | 150.3 | 2.0 | 1250.7 | 24.5 |
| 002 | 165.8 | 1.5 | 1380.2 | 26.1 |
| 003 | 142.1 | 2.5 | 1195.4 | 23.8 |
| Mean | 152.7 | 2.0 | 1275.4 | 24.8 |
| SD | 12.0 | 0.5 | 93.1 | 1.2 |
Table 2: Tissue Distribution of [¹⁴C]-Drug X in Rats 24 hours Post-Dose
| Tissue | Mean Concentration (amol/g) | Standard Deviation (amol/g) |
| Liver | 2540.6 | 320.1 |
| Kidney | 1875.3 | 215.8 |
| Brain | 50.2 | 12.5 |
| Adipose | 1560.9 | 180.4 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for a this compound tracer study.
Signaling Pathway Analysis using this compound
Caption: Use of this compound to trace a drug and its metabolites.
References
- 1. Bioanalytical applications of accelerator mass spectrometry for pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development and evolution of biological AMS at Livermore: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. The Use of Accelerator Mass Spectrometry in Human Health and Molecular Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Sample AMS | BioAMS [bioams.llnl.gov]
- 6. Liquid Sample AMS | BioAMS [bioams.llnl.gov]
- 7. osti.gov [osti.gov]
Application Notes and Protocols for Metabolite Analysis using Coupled HPLC and Bio-Accelerator Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coupling of High-Performance Liquid Chromatography (HPLC) with Bio-Accelerator Mass Spectrometry (Bio-AMS) offers unparalleled sensitivity and specificity for the quantitative analysis of metabolites, particularly in the context of drug development. This powerful combination allows for the precise measurement of radiolabeled compounds (most commonly with ¹⁴C) and their metabolites at attomole levels (10⁻¹⁸ mol), enabling microdosing studies and detailed absorption, distribution, metabolism, and excretion (ADME) profiling with minimal radioactive exposure to subjects.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of HPLC-Bio-AMS in metabolite analysis, using the DNA methyltransferase inhibitor guadecitabine (B612196) as a case study.
Core Principles
The fundamental principle behind this coupled technique involves the physical separation of a parent drug from its metabolites using HPLC, followed by the ultra-sensitive quantification of the radiolabel in the collected HPLC fractions by this compound. The high sensitivity of AMS allows for the use of very low doses of ¹⁴C-labeled drugs, which is particularly advantageous in early-phase clinical trials.[4][5]
Key Advantages of HPLC-Bio-AMS in Metabolite Analysis:
-
Exceptional Sensitivity: Enables the detection and quantification of metabolites at concentrations far below the limits of conventional methods like LC-MS/MS.[3]
-
Reduced Radioactive Dose: Facilitates human ADME studies with microdoses of ¹⁴C-labeled drugs, enhancing safety.[4][6]
-
Absolute Quantification: this compound provides a direct count of ¹⁴C atoms, allowing for absolute quantification without the need for metabolite standards.
-
Comprehensive Metabolite Profiling: The combination with HPLC allows for the separation and quantification of a wide range of metabolites in complex biological matrices.[7]
Experimental Workflow
The overall workflow for HPLC-Bio-AMS metabolite analysis can be broken down into several key stages, from sample collection to data analysis.
Detailed Protocols
The following protocols are based on methodologies reported for the analysis of ¹⁴C-labeled guadecitabine and its metabolites in human plasma and urine.[8][9]
Protocol 1: Human Plasma Sample Preparation for HPLC-Bio-AMS Analysis
Objective: To extract the parent drug and metabolites from human plasma while removing interfering proteins.
Materials:
-
Human plasma collected in K₂EDTA tubes containing tetrahydrouridine (B1681287) (THU) to inhibit cytidine (B196190) deaminase.[9]
-
Methanol (HPLC grade)
-
Centrifuge capable of 2000 x g and 4°C
-
Nitrogen evaporator
-
Methanol/water (80:20, v/v) reconstitution solution
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 300 µL of plasma in a microcentrifuge tube, add 900 µL of cold methanol.[8][9]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 2000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Collection: Carefully transfer 900 µL of the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8][9]
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol/water (80:20, v/v).[8][9]
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any remaining insoluble material.
-
Sample Transfer: Transfer the clear supernatant to an HPLC vial for analysis.
Protocol 2: HPLC Separation of ¹⁴C-Guadecitabine and its Metabolites
Objective: To achieve chromatographic separation of the parent drug from its various metabolites.
Instrumentation and Conditions:
-
HPLC System: A system capable of gradient elution with a UV detector and a fraction collector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Column Temperature: 40°C
-
UV Detection: 254 nm
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 45.0 | 5 | 95 |
| 50.0 | 5 | 95 |
| 51.0 | 95 | 5 |
| 60.0 | 95 | 5 |
Fraction Collection: Collect fractions of the HPLC eluent at regular intervals (e.g., every 30 seconds or 1 minute) into appropriate vials for subsequent this compound analysis.
Protocol 3: Bio-Accelerator Mass Spectrometry (this compound) Analysis of HPLC Fractions
Objective: To quantify the amount of ¹⁴C in each collected HPLC fraction.
Procedure:
-
Sample Preparation for AMS (Graphitization):
-
An aliquot of each HPLC fraction is transferred to a quartz tube containing copper oxide.
-
The tubes are sealed under vacuum and combusted at high temperature (e.g., 900°C) to convert all carbon to CO₂.
-
The CO₂ is cryogenically purified and then reduced to graphite (B72142) in the presence of a metal catalyst (e.g., iron or cobalt).
-
-
This compound Measurement:
-
The graphite samples are pressed into aluminum targets.
-
The targets are loaded into the ion source of the this compound system.
-
The this compound instrument measures the ratio of ¹⁴C to ¹²C, providing a precise count of the ¹⁴C atoms in each sample.
-
-
Data Analysis:
-
The ¹⁴C counts from the this compound are corrected for background and normalized to the amount of carbon in the sample.
-
The concentration of the ¹⁴C-labeled drug and its metabolites in the original biological sample is calculated based on the ¹⁴C content of each HPLC fraction and the specific activity of the administered compound.
-
Quantitative Data Presentation
The following tables summarize the quantitative data obtained from a human mass balance study of ¹⁴C-guadecitabine.
Table 1: Mean Cumulative Excretion of ¹⁴C-Guadecitabine Radioactivity in Urine and Feces (% of Administered Dose) [8][9]
| Time Interval (hours) | Mean Cumulative Excretion in Urine (%) | Mean Cumulative Excretion in Feces (%) | Total Mean Cumulative Excretion (%) |
| 0-24 | 77.3 | < 1 | 77.3 |
| 0-48 | 86.8 | < 1 | 86.8 |
| 0-168 | 90.5 | < 1 | 90.5 |
Table 2: Quantification of Guadecitabine and its Metabolites in Pooled Human Urine (0-48h) as a Percentage of the Administered Radioactive Dose [8]
| Analyte | Mean % of Administered Dose |
| Guadecitabine (Parent) | Not Detected |
| β-decitabine | 10.2 |
| M1 (Oxidized β-decitabine) | 25.8 |
| M2 (Oxidative deamination product) | 18.5 |
| M3 (Hydrolysis product) | 12.3 |
| M4 | 10.1 |
| M5 | 9.8 |
| Total Identified | 86.7 |
Signaling Pathway Visualization
Guadecitabine's Mechanism of Action: Inhibition of DNA Methyltransferase 1 (DNMT1)
Guadecitabine is a dinucleotide of decitabine (B1684300) and deoxyguanosine. In vivo, it is converted to its active metabolite, decitabine, which is then incorporated into DNA. The incorporated decitabine covalently traps DNA methyltransferase 1 (DNMT1), leading to its degradation. This results in hypomethylation of CpG islands in the promoter regions of tumor suppressor genes, leading to their re-expression and subsequent inhibition of cancer cell growth.[1][10]
Conclusion
The coupling of HPLC with this compound is a highly sensitive and powerful technique for the quantitative analysis of drug metabolites. It plays a crucial role in modern drug development by enabling detailed ADME studies with microdoses of radiolabeled compounds, thereby providing critical information on the metabolic fate of new chemical entities in a safe and efficient manner. The protocols and data presented here for guadecitabine serve as a practical guide for researchers and scientists looking to implement this advanced analytical methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of Guadecitabine induced FGFR4 down regulation in alveolar rhabdomyosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-Parallel Accelerator and Molecular Mass Spectrometry Analysis of 14C-Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation profiling of [(14)C]ixabepilone in human plasma, urine and feces samples using accelerator mass spectrometry (AMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass balance and metabolite profiling of 14C-guadecitabine in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Bio-AMS Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The discovery and development of novel therapeutic agents require robust preclinical evaluation. In vitro cell-based assays are fundamental for the initial screening and characterization of bioactive compounds, such as the hypothetical "Bio-AMS" series.[1][2][3] These assays provide critical insights into a compound's potential efficacy and mechanism of action before advancing to more complex and costly in vivo studies. This document outlines detailed protocols for a tiered approach to evaluate the efficacy of this compound compounds, beginning with cytotoxicity assessment, followed by characterization of anti-inflammatory properties, and culminating in the investigation of the underlying molecular mechanisms.
Cytotoxicity Assessment: MTT Assay
It is imperative to first determine the cytotoxic profile of any test compound to ensure that subsequent observations on its biological activity are not merely a consequence of cell death.[4] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[5]
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes. This product is solubilized, and its concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
RAW 264.7 macrophage cells (or other relevant cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in the culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (DMSO, concentration not exceeding 0.1%) and an untreated control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control group. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the logarithm of the compound concentration.
Data Presentation: Cytotoxicity of this compound Compounds
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound-01 | RAW 264.7 | 24 | 85.2 |
| This compound-02 | RAW 264.7 | 24 | > 100 |
| Doxorubicin (Control) | RAW 264.7 | 24 | 1.2 |
Visualization: Cytotoxicity Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Anti-Inflammatory Efficacy Assessment
For this compound compounds demonstrating low cytotoxicity, the next step is to evaluate their anti-inflammatory potential. This is commonly done using lipopolysaccharide (LPS)-stimulated macrophages, a standard in vitro model for inflammation.[6] Key inflammatory mediators to measure include nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Protocol 1: Nitric Oxide (NO) Inhibition using Griess Assay
Principle: The anti-inflammatory potential of a compound can be determined by its ability to inhibit NO production in LPS-stimulated macrophages.[6] The Griess assay measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW 264.7 cells
-
LPS (from E. coli)
-
This compound compound
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.[7]
-
Compound Treatment: Pre-treat the cells with non-toxic concentrations of the this compound compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group and an LPS-only control group.[7]
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[7]
Experimental Protocol 2: Pro-inflammatory Cytokine Measurement by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted into the culture medium.[6]
Materials:
-
Cell culture supernatants (from the same experiment as the Griess assay)
-
Commercially available ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants after treatment with the this compound compound and/or LPS.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate to produce a measurable color change.
-
Quantification: Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Data Presentation: Anti-inflammatory Effects of this compound Compounds
Table 2.1: Inhibition of NO Production
| Compound (Concentration) | Nitrite Concentration (µM) | % Inhibition of NO |
|---|---|---|
| Control | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 |
| This compound-02 (10 µM) + LPS | 25.3 ± 2.5 | 44.8% |
| this compound-02 (50 µM) + LPS | 10.1 ± 1.8 | 77.9% |
Table 2.2: Inhibition of Pro-inflammatory Cytokine Production
| Compound (Concentration) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 50.2 ± 5.6 | 35.1 ± 4.2 |
| LPS (1 µg/mL) | 2150.7 ± 150.3 | 1845.6 ± 130.9 |
| this compound-02 (50 µM) + LPS | 860.3 ± 95.1 | 750.4 ± 88.2 |
Visualization: Anti-inflammatory Assay Workflow
Caption: Workflow for LPS-induced inflammation assays.
Mechanism of Action: Signaling Pathway Analysis
To understand how this compound compounds exert their anti-inflammatory effects, it is crucial to investigate their impact on key signaling pathways. The NF-κB and MAPK pathways are classical signaling cascades that play a pivotal role in regulating the expression of inflammatory mediators.[2][8]
Experimental Protocol: Western Blot Analysis
Principle: Western blotting is used to detect the levels of specific proteins in a sample.[6] To assess pathway activation, antibodies that recognize the phosphorylated (i.e., activated) forms of key signaling proteins (e.g., p65 subunit of NF-κB, p38 MAPK) are used. A reduction in the phosphorylation of these proteins upon treatment with a this compound compound would suggest inhibition of the pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL detection system.[6] Use β-actin as a loading control to ensure equal protein loading.
Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels to determine the extent of pathway inhibition.
Data Presentation: Effect on Signaling Proteins
| Treatment Group | p-p65 / total p65 (Fold Change) | p-p38 / total p38 (Fold Change) |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 4.8 | 5.2 |
| This compound-02 (50 µM) + LPS | 1.5 | 1.8 |
Visualization: Key Inflammatory Signaling Pathways```dot
References
- 1. bioivt.com [bioivt.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. news-medical.net [news-medical.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models in Bio-AMS Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutics. One promising new agent is Bio-AMS, a potent inhibitor of biotin (B1667282) protein ligase (BirA). BirA is a critical enzyme in the biotin biosynthesis pathway of Mtb, essential for the production of fatty acids required for the mycobacterial cell wall. Inhibition of this pathway represents a novel strategy to combat Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
These application notes provide a comprehensive overview of the use of in vivo animal models for the preclinical evaluation of this compound. The protocols detailed below are designed to assess the efficacy, pharmacokinetics, and safety of this compound in established tuberculosis animal models. Furthermore, this document summarizes key quantitative data and visualizes the underlying mechanisms and experimental workflows to guide researchers in their drug development efforts.
Data Presentation
The following tables summarize key quantitative data for this compound and a related compound, salicyl-AMS, which also targets a key enzyme in mycobacterial biosynthesis. This data provides a comparative overview of their efficacy.
Table 1: In Vitro Efficacy of this compound against M. tuberculosis
| Parameter | Mtb Strain(s) | Value |
| Minimum Inhibitory Concentration (MIC) | Mtb H37Rv, MDR and XDR strains | 0.16 - 0.625 µM[1][2] |
| Bactericidal Concentration | Mtb | 5 µM[1] |
| Synergistic Concentration with Rifampicin & Ethambutol | Mtb H37Rv | 1 µM[1] |
Table 2: In Vivo Efficacy of Salicyl-AMS in a Murine Tuberculosis Model
Note: Salicyl-AMS is an inhibitor of mycobactin (B74219) biosynthesis, another essential pathway in Mtb. This data is presented as a representative example of the type of efficacy data that can be generated for novel anti-TB compounds in vivo.
| Animal Model | Treatment Group | Dose | Duration | Log10 CFU Reduction in Lungs (vs. Untreated) |
| BALB/c Mice | Salicyl-AMS (Low Dose) | 5.6 mg/kg | 2 weeks | 0.87[3][4] |
| BALB/c Mice | Salicyl-AMS (High Dose) | 16.7 mg/kg | 2 weeks | 1.10[3][4] |
| BALB/c Mice | Salicyl-AMS (Low Dose) | 5.6 mg/kg | 4 weeks | Not statistically significant[3] |
| BALB/c Mice | Salicyl-AMS (High Dose) | 16.7 mg/kg | 4 weeks | Not statistically significant[3] |
Mechanism of Action: Inhibition of Biotin Protein Ligase (BirA)
This compound functions as a bisubstrate inhibitor of biotin protein ligase (BirA). BirA catalyzes the ATP-dependent covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC). This biotinylation is a critical step for the activation of ACC, which is responsible for the first committed step in fatty acid biosynthesis. By mimicking the natural substrates of BirA, this compound blocks this biotinylation process. This leads to the inactivation of ACC and the subsequent cessation of malonyl-CoA production, a vital precursor for fatty acid elongation. The disruption of fatty acid synthesis compromises the integrity of the mycobacterial cell wall, ultimately leading to bacterial death.[1][5]
Mechanism of Action of this compound
Experimental Protocols
Murine Model of Chronic Tuberculosis for Efficacy Testing
This protocol describes the establishment of a chronic tuberculosis infection in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Aerosol exposure system (e.g., Glas-Col)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge)
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Tissue homogenizer
-
Middlebrook 7H11 agar (B569324) plates
Protocol:
-
Preparation of Mtb Inoculum:
-
Aerosol Infection:
-
Place mice in the restraining tubes of the aerosol exposure system.
-
Aerosolize the Mtb suspension according to the manufacturer's instructions for the specific apparatus to achieve a low-dose infection.[6][8]
-
On day 1 post-infection, euthanize a subset of mice (n=3) to confirm the initial bacterial load in the lungs.
-
-
Drug Administration:
-
At 2-4 weeks post-infection, when a chronic infection is established, randomize the remaining mice into treatment and control groups.
-
Prepare a solution or suspension of this compound in the appropriate vehicle at the desired concentration.
-
Administer this compound to the treatment group via oral gavage daily or as determined by pharmacokinetic studies.[2][9][10] The control group should receive the vehicle alone.
-
-
Assessment of Efficacy:
-
At selected time points during and after treatment (e.g., 2, 4, and 8 weeks), euthanize a subset of mice from each group.
-
Aseptically remove the lungs and spleen.
-
Homogenize the tissues in sterile PBS with 0.05% Tween 80.[11][12]
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the CFU to determine the bacterial load.[11][12][13]
-
Workflow for In Vivo Efficacy Testing
Pharmacokinetic Study of this compound in Mice
This protocol outlines a single-dose pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice. The use of ¹⁴C-labeled this compound in conjunction with Biological Accelerator Mass Spectrometry (BioAMS) is recommended for ultra-sensitive quantification.
Materials:
-
6-8 week old female BALB/c mice
-
¹⁴C-labeled this compound
-
Vehicle for this compound
-
Oral gavage needles and syringes for intravenous injection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Metabolic cages for urine and feces collection
-
Liquid scintillation counter or access to a BioAMS facility
-
LC-MS/MS system for metabolite identification
Protocol:
-
Dose Administration:
-
Administer a single dose of ¹⁴C-labeled this compound to mice via oral gavage or intravenous injection.
-
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or retro-orbital sinus at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Urine and Feces: House mice in metabolic cages and collect urine and feces at predetermined intervals.
-
Tissues: At the final time point, euthanize the mice and collect various tissues (e.g., lung, spleen, liver, kidney, brain) to assess tissue distribution.
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma.
-
Homogenize tissue samples.
-
Quantify the total radioactivity in plasma, urine, feces, and tissue homogenates using liquid scintillation counting or BioAMS for higher sensitivity.
-
Analyze plasma and urine samples using LC-MS/MS to identify and quantify the parent compound (this compound) and its metabolites.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Pharmacokinetic Study Workflow
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in in vivo animal models of tuberculosis. The murine model is a well-established and cost-effective starting point for assessing efficacy and pharmacokinetics. For more advanced studies that more closely mimic human TB pathology, guinea pig and non-human primate models should be considered. The unique mechanism of action of this compound, targeting the essential biotin biosynthesis pathway, makes it a promising candidate for further development, particularly in combination with existing anti-TB drugs to combat drug resistance. Rigorous and standardized preclinical testing in appropriate animal models is crucial for the successful translation of this novel therapeutic agent to the clinic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and in vivo efficacy studies of the mycobactin biosynthesis inhibitor salicyl-AMS in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aerosol infection with M. tuberculosis. [bio-protocol.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Synergistic Effects of Bio-AMS with Other Anti-Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant challenge to global health. Novel therapeutic strategies are urgently needed to combat these resilient strains. Bio-AMS, a potent inhibitor of biotin (B1667282) protein ligase (BPL), has emerged as a promising anti-tubercular agent with a unique mechanism of action. By targeting BPL, this compound disrupts the biosynthesis of fatty acids, which are essential components of the mycobacterial cell wall.[1] Initial studies have indicated that this compound exhibits synergistic activity with existing first-line anti-tuberculosis drugs, suggesting its potential to enhance current treatment regimens.
These application notes provide detailed protocols for evaluating the synergistic effects of this compound in combination with other anti-tuberculosis drugs using established in vitro and ex vivo models.
Quantitative Data Summary
Preliminary studies have demonstrated the potential of this compound to enhance the efficacy of other anti-tuberculosis drugs. The following tables summarize the available quantitative data.
Table 1: In Vitro Efficacy of this compound against M. tuberculosis
| Parameter | Mtb Strain(s) | Value |
| Minimum Inhibitory Concentration (MIC) | MDR and XDR Mtb strains | 0.16 - 0.625 µM |
| Bactericidal Concentration | Mtb | 5 µM |
| Synergistic Concentration with Rifampicin (B610482) & Ethambutol (B1671381) | Mtb | 1 µM |
Note: This data is derived from initial studies and may vary depending on the specific Mtb strain and experimental conditions.
Table 2: Synergistic Bactericidal Activity of this compound with First-Line TB Drugs
| Drug Combination | Concentration | Outcome |
| This compound + Rifampicin | 1 µM this compound + 6.5 nM Rifampicin | >99.7% killing of Mtb inoculum after 20 days |
| This compound + Ethambutol | 1 µM this compound + 12.5 µM Ethambutol | >99.9% killing of Mtb inoculum after 20 days |
Note: At these concentrations, none of the drugs were bactericidal when used individually.[1] Specific Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays are not yet publicly available.
Signaling Pathway
The synergistic effect of this compound with drugs like ethambutol and rifampicin is hypothesized to stem from its primary mechanism of action. By inhibiting biotin protein ligase, this compound disrupts the synthesis of the mycobacterial cell wall, potentially increasing its permeability and enhancing the access of other drugs to their respective targets.
Caption: Proposed mechanism of synergistic action of this compound with other TB drugs.
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol determines the Fractional Inhibitory Concentration Index (FICI) to quantify drug synergy.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
This compound
-
Partner anti-tuberculosis drug(s) (e.g., rifampicin, ethambutol)
-
Resazurin (B115843) sodium salt solution (0.02% w/v)
-
Plate reader
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of this compound vertically and the partner drug horizontally in a 96-well plate. The final volume in each well should be 50 µL.
-
Include wells with each drug alone (for MIC determination) and a drug-free well as a growth control.
-
-
Prepare Bacterial Inoculum:
-
Grow M. tuberculosis to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture in 7H9 broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the bacterial inoculum to each well of the 96-well plate, bringing the total volume to 100 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Readout:
-
Add 10 µL of resazurin solution to each well and incubate for an additional 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug that prevents this color change.
-
-
FICI Calculation:
-
The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where FIC = (MIC of drug in combination) / (MIC of drug alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
-
Caption: Workflow for the checkerboard assay to determine drug synergy.
Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic effect of drug combinations over time.
Materials:
-
M. tuberculosis culture
-
Middlebrook 7H9 broth with OADC supplement
-
This compound and partner drug(s) at desired concentrations (e.g., sub-MIC)
-
Sterile tubes or flasks
-
Middlebrook 7H10 agar (B569324) plates
-
Incubator
Procedure:
-
Prepare Cultures:
-
Inoculate 7H9 broth with M. tuberculosis to a starting density of ~10^5 - 10^6 CFU/mL.
-
Prepare tubes/flasks with the following conditions:
-
Growth control (no drug)
-
This compound alone
-
Partner drug alone
-
This compound + partner drug combination
-
-
-
Incubation:
-
Incubate all cultures at 37°C with shaking.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 7, 14, and 21 days), collect aliquots from each culture.
-
Prepare serial tenfold dilutions and plate on 7H10 agar.
-
-
Colony Counting:
-
Incubate plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU/mL for each time point and condition.
-
-
Data Analysis:
-
Plot log10 CFU/mL versus time for each condition.
-
Synergy is indicated by a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
References
Application Notes and Protocols: Assessing the In Vitro Activity of Bio-AMS Against Drug-Resistant Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) represent a significant global health threat, necessitating the development of novel therapeutic agents. Bio-AMS, a potent inhibitor of bacterial biotin (B1667282) protein ligase (BPL), has demonstrated promising antitubercular activity.[1] By targeting BPL, this compound disrupts essential fatty acid and lipid biosynthesis in Mtb.[1] These application notes provide detailed protocols for assessing the in vitro activity of this compound against drug-resistant Mtb strains, including determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity.
Data Presentation
Table 1: In Vitro Activity of this compound Against M. tuberculosis Strains
| Strain | Resistance Profile | This compound MIC (µM) |
| H37Rv | Drug-Susceptible | 0.16 - 0.625 |
| MDR Strains | Resistant to at least isoniazid (B1672263) and rifampicin (B610482) | 0.16 - 0.625 |
| XDR Strains | Resistant to isoniazid and rifampin, any fluoroquinolone, and at least one of three injectable second-line drugs | 0.16 - 0.625 |
Note: The data presented are compiled from published literature and should be confirmed under specific experimental conditions.[1]
Table 2: Synergistic Activity of this compound with First-Line Anti-TB Drugs
| Drug Combination | Concentration | % Mtb Inoculum Killed | Time Point |
| This compound | 1 µM | Not bactericidal alone | 20 days |
| Rifampicin | 6.5 nM | Not bactericidal alone | 20 days |
| Ethambutol (B1671381) | 12.5 µM | Not bactericidal alone | 20 days |
| This compound + Rifampicin | 1 µM + 6.5 nM | > 99.7% | 20 days |
| This compound + Ethambutol | 1 µM + 12.5 µM | > 99.9% | 20 days |
Note: Sub-lethal concentrations of this compound have been shown to enhance the in vitro bactericidal activity of rifampicin and ethambutol against M. tuberculosis H37Rv.[2][3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound against Mtb using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Materials:
-
Mycobacterium tuberculosis strains (drug-susceptible and drug-resistant)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer or a visual reading system
Procedure:
-
Inoculum Preparation:
-
Culture Mtb strains in Middlebrook 7H9 broth until mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:25 in Middlebrook 7H9 broth to obtain the final inoculum.[5]
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate to achieve a final concentration range (e.g., 0.0625 to 64 µM).
-
-
Inoculation:
-
Add 100 µL of the prepared Mtb inoculum to each well containing 100 µL of the serially diluted this compound.
-
Include a drug-free well as a positive control for growth and a well with media only as a negative control.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the MBC of this compound, which is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Middlebrook 7H10 or 7H11 agar (B569324) plates supplemented with 10% OADC
-
Sterile spreaders
Procedure:
-
Subculturing from MIC plates:
-
From the wells of the MIC plate that show no visible growth, take a 100 µL aliquot.
-
Spread the aliquot onto a Middlebrook 7H10 or 7H11 agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 3-4 weeks.[8]
-
-
MBC Determination:
Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential toxicity of this compound to mammalian cells using the MTT assay, which measures cell viability.
Materials:
-
Human cell line (e.g., A549 lung epithelial cells, human fibroblasts)[10][11]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the human cells in a 96-well plate at a density of 4 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old media from the cells and add the diluted this compound to the wells.
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells.
-
Visualizations
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Caption: Experimental workflow for assessing this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Frontiers | Ultra-Short Antimicrobial Peptoids Show Propensity for Membrane Activity Against Multi-Drug Resistant Mycobacterium tuberculosis [frontiersin.org]
- 7. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bio-AMS Compound Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bio-AMS (5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine) is a potent and selective inhibitor of bacterial biotin (B1667282) protein ligase (BPL), also known as BirA.[1][2] It demonstrates significant promise as an anti-tubercular agent, exhibiting activity against both drug-sensitive and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[3][4] The primary mechanism of action of this compound is the disruption of fatty acid and lipid biosynthesis, essential pathways for the integrity and viability of the mycobacterial cell wall.[1][4]
These application notes provide a comprehensive research plan for investigating the effects of the this compound compound, detailing its mechanism of action, experimental protocols for its study, and guidelines for data presentation and visualization.
Mechanism of Action: Inhibition of Biotin Protein Ligase and Disruption of Fatty Acid Synthesis
Biotin protein ligase (BirA) is a crucial enzyme in M. tuberculosis that catalyzes the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylases (ACCs).[4][5] This biotinylation is a critical post-translational modification required for the activation of ACCs, which in turn catalyze the first committed step in fatty acid synthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[4][5] Malonyl-CoA serves as the primary building block for the elongation of fatty acids by both the fatty acid synthase-I (FAS-I) and FAS-II systems in mycobacteria.
This compound acts as a bisubstrate inhibitor, mimicking the reaction intermediate of BirA, biotinyl-AMP.[3][5] By binding tightly to the active site of BirA, this compound prevents the biotinylation of ACCs.[3] This leads to a depletion of functional ACCs, thereby halting the production of malonyl-CoA and arresting fatty acid and mycolic acid synthesis. The disruption of these vital biosynthetic pathways compromises the integrity of the complex mycobacterial cell envelope, ultimately leading to bacterial cell death.[4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in M. tuberculosis.
Experimental Protocols
In Vitro BirA Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound against purified M. tuberculosis BirA enzyme.
Principle: The assay measures the production of pyrophosphate (PPi), a product of the BirA-catalyzed reaction, which is then converted to phosphate (B84403) and detected colorimetrically.
Materials:
-
Purified recombinant M. tuberculosis BirA enzyme
-
Biotin
-
ATP
-
This compound (and other test compounds)
-
Pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, BirA enzyme, and the test compound (this compound) or vehicle control (DMSO).
-
Initiate the reaction by adding a mixture of biotin and ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the generated PPi by adding pyrophosphatase followed by the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis.
Principle: A broth microdilution method is used to assess the bacteriostatic or bactericidal activity of the compound against M. tuberculosis.[6]
Materials:
-
M. tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound stock solution in DMSO
-
96-well microplates
-
Resazurin solution (for viability assessment)
Protocol:
-
Prepare a standardized inoculum of M. tuberculosis in Middlebrook 7H9 broth.
-
Prepare two-fold serial dilutions of this compound in the broth in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterile control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
Determine the MIC as the lowest concentration of this compound that prevents visible turbidity or a color change after the addition of a viability indicator like resazurin.[7]
Intracellular Efficacy in Macrophage Infection Model
Objective: To evaluate the ability of this compound to inhibit the growth of M. tuberculosis within infected macrophages.
Principle: Macrophage cell lines are infected with M. tuberculosis, and the effect of this compound on the intracellular bacterial load is quantified by colony-forming unit (CFU) enumeration.[3]
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
M. tuberculosis H37Rv
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
-
This compound
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Middlebrook 7H11 agar (B569324) plates
Protocol:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI).
-
After incubation to allow for phagocytosis, wash the cells to remove extracellular bacteria.
-
Add fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the infected cells for a defined period (e.g., 3-5 days).
-
Lyse the macrophages to release intracellular bacteria.
-
Prepare serial dilutions of the lysate and plate on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and count the CFUs.
-
Calculate the reduction in CFU in treated wells compared to the untreated control.
Analysis of Fatty Acid and Mycolic Acid Synthesis
Objective: To confirm that this compound inhibits fatty acid and mycolic acid synthesis in whole M. tuberculosis cells.
Principle: M. tuberculosis cultures are metabolically labeled with a radioactive precursor (e.g., [14C]acetate), and the incorporation of the label into different lipid fractions is analyzed by thin-layer chromatography (TLC).[6]
Materials:
-
M. tuberculosis culture
-
This compound
-
[14C]acetic acid, sodium salt
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
TLC plates (silica gel)
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Protocol:
-
Grow M. tuberculosis to mid-log phase and treat with sub-MIC concentrations of this compound or a vehicle control for a defined period.
-
Add [14C]acetate to the cultures and incubate for several hours to allow for metabolic labeling of lipids.
-
Harvest the cells and extract the total lipids using an appropriate solvent system.
-
Normalize the lipid extracts based on the initial cell density or total protein content.
-
Spot equal amounts of the lipid extracts onto a TLC plate.
-
Develop the chromatogram using a solvent system designed to separate different classes of fatty and mycolic acids.
-
Visualize the radiolabeled lipids using a phosphorimager or by exposing the plate to autoradiography film.
-
Quantify the reduction in the synthesis of specific lipid species in the this compound-treated samples compared to the control.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Activity of this compound
| Compound | BirA IC50 (nM) | Mtb H37Rv MIC (µM) | MDR-Mtb Strain X MIC (µM) | XDR-Mtb Strain Y MIC (µM) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Control Drug | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Intracellular Efficacy of this compound against M. tuberculosis in Macrophages
| Treatment | Concentration (µM) | Log10 CFU Reduction (± SD) |
| Vehicle Control | - | 0 |
| This compound | [Conc. 1] | [Insert Value] |
| This compound | [Conc. 2] | [Insert Value] |
| This compound | [Conc. 3] | [Insert Value] |
| Control Drug | [Conc. X] | [Insert Value] |
Table 3: Effect of this compound on [14C]acetate Incorporation into Mycobacterial Lipids
| Lipid Fraction | Vehicle Control (% of Total Counts) | This compound Treated (% of Total Counts) | Fold Change |
| Fatty Acid Methyl Esters (FAMEs) | [Insert Value] | [Insert Value] | [Insert Value] |
| Mycolic Acid Methyl Esters (MAMEs) | [InsertValue] | [Insert Value] | [Insert Value] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: A logical workflow for the research and development of this compound.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bio-AMS Technical Support Center: Troubleshooting Low or No Signal
Welcome to the Bio-AMS technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues with low or no signal during their Biolayer Interferometry (BLI) experiments.
Troubleshooting Guides
Issue: No Signal Detected
If you are not observing any signal response during your experiment, it could be due to a number of factors, from simple setup errors to more complex biological issues. Follow this guide to systematically troubleshoot the problem.
1. Have you checked the instrument and software setup?
Ensure that the instrument is properly initialized and that the software is correctly configured for your experiment.[1][2] Check for any error messages in the software.[2] Confirm that the correct biosensors are selected and loaded into the instrument.[3]
2. Are the biosensors properly hydrated?
New biosensors require adequate hydration before use.[4][5] Insufficient hydration can lead to a lack of signal. It is recommended to hydrate (B1144303) biosensors for at least 10 minutes in the assay buffer.[4][5]
3. Is there a problem with the ligand immobilization step?
A failure to immobilize the ligand onto the biosensor surface will result in no signal during the analyte association step.
-
Confirm Ligand Integrity: Ensure your ligand is correctly folded, active, and at the appropriate concentration.
-
Check Immobilization Chemistry: Verify that the chosen biosensor chemistry is compatible with your ligand (e.g., Streptavidin biosensors for biotinylated ligands, Anti-GST for GST-tagged proteins).[3]
-
Optimize Loading Concentration: If the ligand concentration is too low, the immobilization level may be insufficient to generate a detectable signal. Conversely, overloading the biosensor can also lead to issues.[4]
4. Is the analyte concentration appropriate?
If the analyte concentration is too low, the binding signal may be below the instrument's detection limit.[4] It is advisable to run a concentration series to determine the optimal analyte concentration range.[4]
5. Are your buffers correctly prepared and matched?
Significant differences between the sample buffer and the buffer used for the baseline and dissociation steps can cause refractive index shifts that may mask a binding signal.[1][5] Ensure all buffers are freshly prepared and buffer components are consistent throughout the experiment.[1][4][5]
Issue: Low Signal Strength
A weak signal can make data analysis difficult and may lead to inaccurate kinetic calculations. The following steps can help you enhance your signal.
1. Can you increase the ligand density on the biosensor?
A higher density of immobilized ligand can lead to a stronger signal during analyte association. However, be cautious of overloading the sensor, as this can cause steric hindrance and other artifacts.[4] A recommended loading capacity is between 50-80%.[4]
2. Have you optimized the analyte concentration?
As with the "no signal" issue, a low analyte concentration will result in a weak signal. The ideal concentration range for your analyte should span from 0.1 to 10 times the expected dissociation constant (KD).[4]
3. Is the binding affinity of the interaction very low (weak binding)?
For interactions with a high KD (weak affinity), a higher analyte concentration is required to achieve a significant binding signal.[6][7] Be aware that high analyte concentrations can also increase the likelihood of non-specific binding.[6][7]
4. Could your protein be inactive or aggregated?
The quality of your biological reagents is crucial. Ensure that your ligand and analyte are properly folded, active, and free of aggregates. Analyte aggregation on the biosensor can lead to complex binding profiles and erroneous results.[8][9]
Issue: Unstable Baseline or Signal Drift
A stable baseline is essential for accurate kinetic analysis. Signal drift can occur for several reasons.
1. Were the biosensors and samples properly equilibrated to the experimental temperature?
Temperature fluctuations can cause signal drift. Allow both the biosensors and your samples to equilibrate to the ambient temperature of the instrument before starting the experiment.[4]
2. Is there non-specific binding to the biosensor surface?
Non-specific binding (NSB) is a common cause of signal drift.[8] This can be minimized by optimizing your assay buffer. Common strategies include the addition of blocking agents like Bovine Serum Albumin (BSA) or detergents such as Tween 20.[1][4][5]
3. Is your ligand or analyte unstable over the course of the experiment?
If your molecules are not stable in the chosen buffer or at the experimental temperature, they may denature or dissociate from the sensor, leading to a drifting baseline.
4. Is there an issue with buffer mismatch?
Using buffers with different compositions or concentrations of components (e.g., salt, glycerol, DMSO) between the baseline, association, and dissociation steps can cause significant signal drift due to changes in the refractive index.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-specific binding (NSB) and how can I minimize it?
A1: Non-specific binding is often caused by electrostatic or hydrophobic interactions between the analyte and the biosensor surface.[6] To minimize NSB, you can:
-
Add Blocking Agents: Including proteins like BSA or casein in your assay buffer can help block non-specific sites on the biosensor.[4][6]
-
Use Detergents: Non-ionic detergents like Tween 20 can reduce hydrophobic interactions.[1][5]
-
Optimize Buffer Conditions: Adjusting the salt concentration or pH of your buffer can help to reduce electrostatic interactions.
-
Use Reference Sensors: Subtracting the signal from a reference sensor (with no immobilized ligand) that is exposed to the same analyte concentration can help correct for NSB.[1][5]
Q2: How do I choose the right biosensor for my experiment?
A2: The choice of biosensor depends on the nature of your ligand. Common biosensor types include:
-
Streptavidin (SA): For biotinylated ligands.[3]
-
Anti-GST: For GST-tagged recombinant proteins.[3]
-
Amine Reactive (e.g., NHS-ester): For covalent immobilization of proteins via primary amines.
-
Protein A/G/L: For immobilization of antibodies.
Q3: What is the importance of reference subtraction?
A3: Reference subtraction is crucial for correcting for signal drift, bulk refractive index changes, and non-specific binding.[1][4] There are several types of referencing:
-
Reference Sensor: A biosensor without immobilized ligand is run in parallel with the sample biosensors.[1]
-
Reference Sample Well: A well containing only buffer (0 µM analyte) is used to establish a baseline for subtraction.[1][3][5]
-
Double Reference: This method uses both a reference sensor and a reference sample well for the most accurate correction.[1]
Data Presentation
Table 1: Common Additives to Reduce Non-Specific Binding
| Additive | Typical Working Concentration | Purpose |
| Bovine Serum Albumin (BSA) | 0.1 - 1% | Protein blocking agent to reduce non-specific surface interactions.[1][4][6] |
| Tween 20 | 0.02 - 0.1% | Non-ionic detergent to minimize hydrophobic interactions.[1][5] |
| Casein | 0.1 - 1% | Protein blocking agent.[6] |
| Imidazole | 20 mM (in combination with other blockers) | Can help reduce NSB, particularly with Ni-NTA sensors, but may also weaken ligand binding.[6][7] |
| Saccharides (e.g., Sucrose) | 0.6 M (in combination with BSA) | Can effectively suppress NSB, especially for weak interactions.[6] |
Experimental Protocols
General Protocol for a Kinetic Assay
This protocol provides a general workflow for a typical kinetic analysis experiment using this compound. Specific parameters will need to be optimized for your particular interaction.
-
Preparation:
-
Experimental Setup in Software:
-
Define the plate layout, assigning wells for biosensor hydration, ligand loading, baseline, association, and dissociation.
-
Set the assay parameters, including step times, shaking speed (e.g., 1000 rpm), and data acquisition rate.[3]
-
-
Assay Steps:
-
Baseline: Equilibrate the biosensors in assay buffer to establish a stable baseline (typically 60-300 seconds).
-
Ligand Immobilization: Move the biosensors to the wells containing the ligand solution to achieve the desired loading level (typically 60-600 seconds).
-
Second Baseline: Transfer the ligand-coated biosensors back to the assay buffer to establish a new baseline before analyte association (typically 60-300 seconds).
-
Association: Move the biosensors to wells containing a concentration series of the analyte. Monitor the binding in real-time (typically 120-1200 seconds). Include a zero-analyte control for reference subtraction.[3]
-
Dissociation: Transfer the biosensors back to wells containing only assay buffer and monitor the dissociation of the analyte from the ligand (typically 300-3600 seconds).[1]
-
-
Data Analysis:
-
Perform reference subtraction to correct for any drifts or non-specific binding.[1][4]
-
Align the curves and fit the data to an appropriate binding model (e.g., 1:1 binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Caption: Troubleshooting workflow for a "No Signal" issue in this compound.
Caption: Troubleshooting workflow for a "Low Signal" issue in this compound.
Caption: Troubleshooting workflow for an "Unstable Baseline" in this compound.
References
- 1. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 2. spectralinvivo.com [spectralinvivo.com]
- 3. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 4. gatorbio.com [gatorbio.com]
- 5. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Effects of Heterogeneous Binding on BLI Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
common sources of contamination in Bio-AMS sample preparation
Welcome to the technical support center for Bio-AMS sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common sources of contamination during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound sample preparation?
A1: The most prevalent sources of contamination in this compound sample preparation are keratin (B1170402) and modern carbon. Keratin, a fibrous protein found in human skin, hair, and nails, is ubiquitous in laboratory environments.[1][2] Modern carbon refers to carbon-14 (B1195169) (^{14}C) from the contemporary atmosphere, primarily in the form of carbon dioxide (CO₂) and volatile organic compounds (VOCs), which can artificially age or alter the isotopic signature of a sample.[3][4]
Q2: How can keratin contamination affect my this compound results?
A2: Keratin contamination can significantly interfere with proteomic analyses by mass spectrometry. High concentrations of keratin can mask the signals of low-abundance proteins of interest, leading to a decrease in protein identifications and potential signal loss.[2] In this compound, where sensitivity is paramount, even minor keratin contamination can obscure results.
Q3: Why is modern carbon a significant issue in this compound, especially for radiocarbon dating?
A3: Modern carbon contains a much higher concentration of ^{14}C than ancient samples.[3][4] The introduction of even minute amounts of modern carbon can make an old sample appear significantly younger than it is, leading to inaccurate dating. This is particularly problematic for samples near the limit of the radiocarbon dating method.
Q4: How can I minimize contamination from laboratory consumables like gloves and plasticware?
A4: It is crucial to use high-purity, powder-free nitrile gloves, as latex gloves can be a source of contamination.[2] Opt for labware that is certified to be free from protein and DNA/RNA contamination. When possible, use glass or high-quality plastics that are known to have low levels of leachable compounds. Thoroughly cleaning all labware with appropriate solvents is also essential.
Q5: What is the best way to maintain a clean laboratory environment to prevent contamination?
A5: Maintaining a clean working environment is critical. Regularly wipe down work surfaces, equipment, and reagent containers with appropriate cleaning solutions (e.g., 70% ethanol) to remove dust and other particulates that can carry contaminants like keratin.[1] Performing sample preparation steps in a laminar flow hood can further reduce airborne contamination.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound sample preparation.
Issue 1: Unexpected Peaks in Mass Spectrum Consistent with Keratin
-
Symptom: Your mass spectrum shows prominent peaks corresponding to known keratin peptides, potentially obscuring your protein of interest.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Contamination from Personnel | Always wear a clean lab coat, powder-free nitrile gloves, and a hairnet. Change gloves frequently, especially after touching any non-essential surfaces.[1] |
| Airborne Dust | Perform all critical sample preparation steps in a laminar flow hood. Keep samples covered whenever possible. |
| Contaminated Reagents/Water | Use freshly prepared, high-purity reagents and water. Filter solutions if necessary. |
| Dirty Labware | Thoroughly clean all glassware and plasticware. (See Protocol for Cleaning Labware below). |
| Contaminated Gel Electrophoresis Equipment | Wash gel plates and tanks thoroughly with 70% ethanol (B145695) before use.[2] |
Issue 2: Sample Age Appears Younger Than Expected (Modern Carbon Contamination)
-
Symptom: Radiocarbon dating results indicate that your sample is younger than anticipated based on its context.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Exposure to Atmospheric CO₂ | Minimize the time samples are exposed to the air, especially during drying and graphitization steps. Store samples in sealed, airtight containers. |
| Contaminated Graphite (B72142) Targets | Pressed graphite targets are particularly susceptible to absorbing atmospheric CO₂.[3][4] Prepare and store targets in a controlled, low-CO₂ environment if possible. |
| Contaminated Reagents and Solvents | Use high-purity reagents and solvents that have been stored in airtight containers to prevent the absorption of atmospheric CO₂. |
| Laboratory Air Quality | Ensure good laboratory ventilation to minimize the concentration of CO₂ and VOCs. Avoid using solvents or other chemicals that can introduce modern carbon near the sample preparation area. |
Quantitative Data on Contamination
While specific quantitative effects can vary based on the sample type and instrument sensitivity, the following tables provide an overview of common contaminants and the conceptual impact of modern carbon.
Table 1: Common Contaminants in Mass Spectrometry
This table lists common background ions and their origins, which can help in identifying unexpected peaks in your mass spectrum.
| Contaminant Type | Common m/z Values (Positive Ion Mode) | Likely Source |
| Keratin Peptides | Various (e.g., fragments of KRT1, KRT2, KRT9, KRT10) | Human skin, hair, dust[1] |
| Polyethylene Glycol (PEG) | Repeating units of 44.0262 Da (e.g., from detergents) | Lab consumables, detergents[5] |
| Phthalates | e.g., 149.0233, 279.1591 | Plasticizers from labware[6] |
| Polydimethylsiloxane (PDMS) | Repeating units of 74.0188 Da | Silicone-based lubricants, septa |
| Sodium Adducts | [M+Na]⁺ | Glassware, buffers |
| Potassium Adducts | [M+K]⁺ | Glassware, buffers |
Table 2: Conceptual Impact of Modern Carbon Contamination on Radiocarbon Dating
This table illustrates how a small amount of modern carbon contamination has a more significant impact on the apparent age of older samples.
| True Age of Sample (Years) | % Modern Carbon Contamination | Conceptual Age Error |
| 5,000 | 1% | Relatively small error |
| 20,000 | 1% | Significant error (sample appears much younger) |
| 40,000 | 1% | Catastrophic error (sample age may be underestimated by thousands of years) |
| 50,000 | 0.1% | Still a substantial error for very old samples |
Experimental Protocols
Protocol for Minimizing Keratin Contamination During Gel-Based Proteomics
-
Personal Protective Equipment (PPE): Always wear a clean, dedicated lab coat, a hairnet, and powder-free nitrile gloves.
-
Work Area Preparation: Before starting, thoroughly wipe down the benchtop, pipettes, and any other equipment with 70% ethanol. Perform all steps in a laminar flow hood if available.
-
Gel Handling:
-
Use pre-cast gels when possible to reduce handling.
-
If casting your own gels, ensure all glassware is meticulously cleaned.
-
When handling the gel, only touch the edges.
-
Use clean, dedicated gel staining boxes. Wash with methanol (B129727) and rinse with high-purity water before use.
-
-
Band Excision:
-
Place the gel on a clean surface (e.g., a new piece of plastic wrap on the imaging screen).
-
Use a new, clean razor blade for each band to be excised.
-
Minimize the amount of surrounding acrylamide (B121943) cut with the protein band.
-
-
Sample Storage: Place the excised gel bands into new, clean microcentrifuge tubes.
Protocol for Cleaning Labware for this compound Sample Preparation
-
Initial Rinse: Immediately after use, rinse glassware with the appropriate solvent to remove the bulk of the sample.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent. Use a dedicated brush to scrub the interior surfaces.
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.
-
Deionized Water Rinse: Rinse at least three times with deionized water.
-
Solvent Rinse (for organic contaminants): For removing organic residues, rinse with a high-purity solvent such as acetone (B3395972) or methanol.
-
Acid Wash (for trace metals and inorganic contaminants): Soak glassware in a dilute acid bath (e.g., 1% nitric acid or hydrochloric acid) for several hours or overnight.
-
Final Rinse: Rinse thoroughly with high-purity, deionized water.
-
Drying: Allow glassware to air dry in a clean, dust-free environment or dry in an oven. Avoid using paper towels, which can leave fibers.
Visualizations
The following diagrams illustrate key workflows and relationships in this compound sample preparation to help visualize and mitigate contamination sources.
Caption: Major sources of contamination and their impact on this compound results.
Caption: A workflow for minimizing contamination during this compound sample preparation.
References
- 1. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 2. med.unc.edu [med.unc.edu]
- 3. Contamination on AMS Sample Targets by Modern Carbon is Inevitable | Radiocarbon | Cambridge Core [cambridge.org]
- 4. research.rug.nl [research.rug.nl]
- 5. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 6. acdlabs.com [acdlabs.com]
Technical Support Center: Optimizing Sample Preparation for Bio-Accelerator Mass Spectrometry (Bio-AMS)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your sample preparation workflows for Bio-Accelerator Mass Spectrometry (Bio-AMS). By minimizing variability at the pre-analytical stage, you can enhance the accuracy, precision, and reliability of your quantitative data.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.
Issue 1: High Variability Between Replicate Samples
Q1: My replicate samples are showing high variability in this compound results. What are the potential causes and how can I troubleshoot this?
A1: High variability among replicate samples is a common issue that can often be traced back to inconsistencies in the sample preparation workflow. Here are the primary causes and solutions:
-
Inconsistent Sample Homogenization:
-
Problem: Tissues or viscous biological fluids may not be uniformly homogenized, leading to different analyte concentrations in the aliquots taken for analysis.
-
Solution: Ensure your homogenization protocol is robust and consistently applied. For tissues, use a bead beater or sonicator until no visible particulates remain. For viscous fluids, ensure thorough vortexing before taking an aliquot.[1]
-
-
Pipetting Inaccuracies:
-
Problem: Small errors in pipetting volumes of the sample, internal standard, or reagents can lead to significant concentration differences.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous fluids. Ensure consistent pipette tip immersion depth and dispensing speed.
-
-
Inconsistent Internal Standard (IS) Addition:
-
Problem: The IS is crucial for correcting variability. If it is not added consistently to every sample, it cannot perform this function effectively.[2][3]
-
Solution: Add the IS as early as possible in the workflow to account for variability in all subsequent steps.[2] Ensure the IS is thoroughly mixed with the sample before proceeding.
-
-
Variable Extraction Efficiency:
-
Problem: The efficiency of protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can vary between samples if conditions are not tightly controlled.
-
Solution: Standardize all extraction parameters, including solvent volumes, mixing times and speeds, incubation times and temperatures, and centrifugation speeds and durations.
-
-
Instrumental Drift or Instability:
-
Problem: The LC-MS/MS system or the AMS instrument itself can exhibit drift over the course of an analytical run.[4]
-
Solution: Run quality control (QC) samples at regular intervals throughout your sample batch to monitor and correct for instrument drift.[5] Monitor the IS response across the run; significant trends may indicate an instrument issue.[2][6]
-
Logical Workflow for Troubleshooting High Replicate Variability
Issue 2: Low Analyte Recovery
Q2: I'm experiencing low recovery of my analyte of interest. What steps can I take to improve it?
A2: Low analyte recovery can be due to a variety of factors, from the choice of extraction method to the stability of the analyte itself. Here’s how to troubleshoot this issue:
-
Suboptimal Extraction Method:
-
Problem: The chosen sample preparation technique (PPT, LLE, or SPE) may not be efficient for your specific analyte.
-
Solution:
-
Protein Precipitation (PPT): While quick, PPT can result in lower recovery for some compounds due to co-precipitation with proteins.[7][8] Consider optimizing the precipitating solvent (e.g., acetonitrile (B52724) vs. methanol) and the solvent-to-sample ratio.[9]
-
Liquid-Liquid Extraction (LLE): Recovery is highly dependent on the pH of the aqueous phase and the polarity of the organic solvent. Adjust the pH to ensure your analyte is in a neutral, unionized state to maximize its partitioning into the organic phase.[10] Screen different organic solvents of varying polarities.[8]
-
Solid-Phase Extraction (SPE): Ensure the sorbent chemistry is appropriate for your analyte (e.g., reversed-phase for nonpolar analytes, ion-exchange for charged analytes).[11] Optimize the wash and elution solvent strengths to retain the analyte during washing and ensure complete elution. Insufficient elution volume is a common cause of low recovery.[8]
-
-
-
Analyte Degradation:
-
Problem: Your analyte may be unstable under the extraction or storage conditions (e.g., sensitive to pH, temperature, or light).
-
Solution: Add antioxidants or stabilizers if your compound is prone to oxidation.[8] Perform extractions on ice or at reduced temperatures. Protect light-sensitive compounds from light.[8]
-
-
Incomplete Elution from SPE Cartridge:
-
Problem: The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.
-
Solution: Increase the organic content or change the pH of the elution solvent. Consider using a stronger solvent. Perform a second elution and analyze it separately to see if a significant amount of the analyte remains on the cartridge.
-
-
Analyte Adsorption to Labware:
-
Problem: Hydrophobic or "sticky" compounds can adsorb to the surfaces of plastic tubes and pipette tips.
-
Solution: Use low-retention or siliconized labware. Include a small percentage of organic solvent in your sample diluents if possible.
-
Logical Workflow for Troubleshooting Low Analyte Recovery
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound data?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds from the biological sample.[7] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy and precision of your quantitative results.[12] Phospholipids (B1166683) are a major cause of ion suppression in plasma samples.[7]
Q2: How can I minimize matrix effects?
A2: The most effective way to minimize matrix effects is to improve the sample cleanup process to remove interfering endogenous components.[13]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at reducing matrix effects compared to PPT and LLE.[7][14]
-
Liquid-Liquid Extraction (LLE): Can be more effective than PPT at removing certain interferences like salts and phospholipids.
-
Protein Precipitation (PPT): Tends to be the least effective at removing matrix components, often leaving significant amounts of phospholipids in the final extract.[7]
-
Chromatographic Separation: Modifying your LC method to chromatographically separate your analyte from the regions where matrix components elute can also be a very effective strategy.
Q3: What is an internal standard and why is it important?
A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples, standards, and QCs.[3] Its purpose is to compensate for variability during sample preparation and analysis, including analyte loss during extraction, inconsistencies in injection volume, and matrix effects.[2][3] Quantification is based on the ratio of the analyte's response to the IS's response, which significantly improves the accuracy and precision of the data.[3]
Q4: What type of internal standard should I use?
A4: A stable isotope-labeled (SIL) internal standard of the analyte (e.g., containing 2H, 13C, or 15N) is considered the "gold standard".[2] SIL-ISs have nearly identical chemical and physical properties to the analyte, meaning they behave very similarly during extraction and are affected by matrix effects in the same way, providing the best correction.[3] If a SIL-IS is not available, a structural analog can be used, but it should be carefully selected to closely match the analyte's properties.[2]
Q5: How can I prevent sample contamination?
A5: Preventing contamination is critical, especially in high-sensitivity this compound analysis.
-
Use Clean Labware: Use disposable plastic or glassware. Ensure all non-disposable items are thoroughly cleaned.
-
Wear Proper PPE: Always wear gloves and change them frequently, especially after touching common surfaces or between samples.
-
Work in a Clean Environment: Use a laminar flow hood or a designated clean area for sample preparation to minimize airborne contaminants.
-
Segregate Samples: Isolate high-concentration samples (like dosing solutions) from low-concentration experimental samples to prevent cross-contamination.
-
Use High-Purity Reagents: Use HPLC or MS-grade solvents and reagents to avoid introducing chemical contaminants.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method has a significant impact on analyte recovery, the extent of matrix effects, and the overall reproducibility of the assay. The following tables summarize typical performance characteristics for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for small molecules in biological fluids.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 80-95% (can be lower for some compounds)[15][16] | 50-95% (highly analyte and condition-dependent)[15] | >85-100% (with method optimization)[16] |
| Matrix Effect | High (significant phospholipids remain)[7] | Moderate (removes salts and some phospholipids) | Low (most effective at removing interferences)[7][14] |
| Reproducibility (%RSD) | <15% | <15% | <10% |
| Throughput | High | Low to Medium | Medium |
| Cost per Sample | Low | Low | High |
| Method Development Time | Short | Moderate | Long |
Note: The values presented are typical ranges and can vary significantly based on the specific analyte, biological matrix, and optimized protocol.
Experimental Protocols
This section provides detailed methodologies for key sample preparation experiments.
Protocol 1: Protein Precipitation of Plasma Samples (Acetonitrile)
This protocol is a rapid and simple method for removing the bulk of proteins from a plasma sample.[17][18]
Materials:
-
Plasma sample
-
Ice-cold acetonitrile (ACN) containing the internal standard at the desired concentration
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of reaching >10,000 x g at 4°C
Procedure:
-
Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard. This corresponds to a 3:1 ratio of ACN to plasma.
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.
-
The sample is now ready for direct injection or can be evaporated and reconstituted in a mobile phase-compatible solvent if concentration is needed.
Experimental Workflow for Protein Precipitation
Protocol 2: Liquid-Liquid Extraction of Drugs from Urine
This protocol is suitable for extracting a wide range of neutral or unionized drugs from a urine matrix.[10][19]
Materials:
-
Urine sample
-
Internal Standard solution
-
pH adjustment buffer (e.g., phosphate (B84403) buffer)
-
Immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Glass centrifuge tubes
-
Vortex mixer or tube rocker
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
Pipette 1.0 mL of urine into a glass centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add buffer to adjust the pH. For basic drugs, adjust the pH to >9. For acidic drugs, adjust the pH to <5. For neutral drugs, a neutral pH is often sufficient.
-
Add 3.0 mL of the immiscible organic solvent (e.g., MTBE).
-
Cap the tube and vortex vigorously for 2 minutes or rock for 10-15 minutes to ensure thorough mixing of the two phases.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (usually the top layer with MTBE or ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase and vortex to dissolve the analyte.
-
The sample is now ready for analysis.
Experimental Workflow for Liquid-Liquid Extraction
Protocol 3: Solid-Phase Extraction of Small Molecules from Plasma
This general reversed-phase SPE protocol is effective for cleaning up and concentrating nonpolar to moderately polar small molecules from plasma.[1][11]
Materials:
-
Plasma sample
-
Internal Standard solution
-
Reversed-phase SPE cartridge (e.g., C18)
-
SPE manifold (vacuum or positive pressure)
-
Methanol (B129727) (for conditioning)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Then, add 1.5 mL of 4% phosphoric acid in water to precipitate proteins and dilute the sample. Vortex and centrifuge. Use the supernatant for the SPE procedure.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 1 mL of deionized water through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove any residual aqueous solvent.
-
Elution: Elute the analyte with 1 mL of the elution solvent (e.g., methanol) into a clean collection tube.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase for analysis.
Experimental Workflow for Solid-Phase Extraction
References
- 1. jk-sci.com [jk-sci.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. welchlab.com [welchlab.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. actapharmsci.com [actapharmsci.com]
- 16. benchchem.com [benchchem.com]
- 17. filtrous.com [filtrous.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. isp.idaho.gov [isp.idaho.gov]
Bio-AMS Technical Support Center: Improving Accuracy and Precision
Welcome to the Bio-AMS Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to enhance the accuracy and precision of their Bio-Accelerator Mass Spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between accuracy and precision in this compound?
Q2: How does sample preparation impact the accuracy and precision of this compound results?
A2: Sample preparation is a critical step that directly influences the quality of this compound data.[5] The primary goals are to isolate the analyte of interest, remove interfering matrix components, and concentrate the analyte for detection.[6] Inadequate or inconsistent preparation can introduce contaminants, lead to loss of the analyte, or cause isotopic fractionation, all of which severely compromise both accuracy and precision.[5]
Q3: What are the most common sources of error in this compound experiments?
A3: Common sources of error include:
-
Contamination: Introduction of modern or dead carbon during sample collection, handling, or preparation.[7] This is especially critical for low-level samples.
-
Instrumental Drift: Changes in the performance of the mass spectrometer over time, affecting measurement stability.[8]
-
Matrix Effects: Components in the biological sample that interfere with the ionization or detection of the target analyte.[6]
-
Human Error: Inconsistent techniques, especially in manual processes like pipetting and sample weighing, can introduce significant variability.[1][3]
-
Incomplete Combustion: Failure to convert the entire sample to CO₂ (for ¹⁴C analysis) can lead to isotopic fractionation and inaccurate results.
Q4: How often should this compound instruments be calibrated?
A4: Regular calibration is essential for maintaining accuracy and precision.[2][9] The frequency depends on the instrument's stability, usage, and the requirements of the study. A typical schedule involves:
-
Daily/Routine Checks: Before starting a new batch of samples, run standards and blanks to ensure the system is performing within specifications.
-
Periodic Full Calibration: A more comprehensive calibration should be performed periodically, as recommended by the manufacturer or internal SOPs.[10][11]
-
Post-Maintenance: A full calibration is required after any significant maintenance or repair.[10]
Troubleshooting Guide
This section addresses specific issues that can arise during this compound experiments.
Issue 1: High variability between replicate samples (Poor Precision)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Review and standardize all sample preparation protocols.[3] Ensure all lab personnel are trained on and adhere to the exact same procedures.[1][2] Consider automation to reduce human variability.[2] | Reduced standard deviation between replicate measurements. |
| Pipetting/Dispensing Errors | Calibrate all pipettes and liquid handling systems regularly.[1] Use aerosol-resistant tips to prevent cross-contamination.[7] | Improved consistency in sample and standard volumes, leading to higher precision. |
| Instrument Instability | Check the instrument's performance logs for fluctuations in vacuum, source current, or detector counts. Run system suitability tests with known standards. | Identification of instrumental issues that may require maintenance or tuning. |
| Sample Heterogeneity | Ensure complete homogenization of the original biological sample before taking aliquots for analysis. | Each aliquot will be more representative of the bulk sample, improving measurement consistency. |
Issue 2: Results are consistently higher or lower than expected (Poor Accuracy)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contamination with Modern Carbon | Handle samples in a clean environment, segregated from high-activity sources.[7] Use certified low-carbon consumables and change gloves frequently.[7] Run "process blanks" to identify the step where contamination occurs. | Lower background signal in blank samples and more accurate measurements for low-level samples. |
| Incorrect Standard Concentration | Prepare fresh standards from a certified reference material. Verify concentrations using an independent method if possible. | Correction of systematic bias in the calibration curve, leading to more accurate quantification. |
| Instrument Calibration Drift | Perform a full instrument calibration using a fresh set of traceable standards.[9][10] | Realignment of instrument response to known values, ensuring measurements are accurate. |
| Incomplete Analyte Recovery | Optimize the extraction procedure (e.g., LLE, SPE) to maximize recovery. Use a stable isotope-labeled internal standard that mimics the analyte's behavior to correct for losses. | Results will more accurately reflect the true concentration of the analyte in the original sample. |
Experimental Protocols & Workflows
A robust experimental design is fundamental to achieving high accuracy and precision.
General Protocol: Sample Preparation for ¹⁴C this compound via Combustion
-
Sample Aliquoting: After homogenization, carefully weigh or pipette a precise amount of the biological sample (e.g., plasma, tissue homogenate) into a pre-cleaned quartz tube.
-
Drying: Lyophilize or oven-dry the sample to remove all water, which can interfere with combustion.
-
Combustion: The sample is placed in an elemental analyzer. The sample is combusted in a stream of pure oxygen at high temperatures (e.g., >900°C) to convert all carbon in the sample to CO₂ gas.[12]
-
Gas Purification: The resulting CO₂ is passed through a series of traps to remove water, sulfur, and nitrogen oxides.
-
Graphitization (if necessary): For some AMS systems, the purified CO₂ is catalytically converted to graphite (B72142). This step is a potential source of contamination and fractionation and must be carefully controlled. Modern systems can often analyze CO₂ gas directly.[4][12]
-
AMS Analysis: The prepared graphite or CO₂ is introduced into the ion source of the AMS instrument for ¹⁴C measurement.
Visualizing Workflows
A clear workflow helps standardize procedures and minimize errors.
Caption: A generalized workflow for a this compound experiment.
Troubleshooting Logic
When encountering errors, a logical approach can quickly identify the root cause.
Caption: A decision tree for troubleshooting common this compound issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. protagx.com [protagx.com]
- 3. scienceequip.com.au [scienceequip.com.au]
- 4. The development and evolution of biological AMS at Livermore: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. mastercontrol.com [mastercontrol.com]
- 9. calira.co [calira.co]
- 10. bioanalytica.com [bioanalytica.com]
- 11. emerson.com [emerson.com]
- 12. Liquid Sample AMS | BioAMS [bioams.llnl.gov]
Technical Support Center: Dealing with Matrix Effects in Bio-AMS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in Bio-Accelerator Mass Spectrometry (Bio-AMS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of quantitative analysis.[1][3] The phenomenon arises because endogenous and exogenous substances in the biological sample can interfere with the ionization process of the target analyte within the mass spectrometer's ion source.[2][4]
Q2: What are the common causes of matrix effects in biological samples?
A2: Matrix effects are caused by various endogenous and exogenous substances present in biological samples.[4]
-
Endogenous substances include salts, lipids (especially phospholipids), proteins, carbohydrates, and metabolites that are naturally present in the sample.[4][5] Phospholipids are a primary cause of ion suppression in bioanalysis.[5]
-
Exogenous substances are introduced during sample collection, processing, or analysis. These can include anticoagulants (e.g., heparin), mobile phase additives, and plasticizers leached from labware.[4]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Several methods can be used to assess the presence and magnitude of matrix effects. The two primary approaches are:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] It involves infusing the analyte at a constant rate post-column while injecting a blank matrix extract.[8]
-
Post-Extraction Spike: This is a quantitative method to determine the extent of matrix effects.[6] It compares the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution.[4][5]
Q4: What are the consequences of unaddressed matrix effects?
A4: If not properly managed, matrix effects can severely compromise the integrity of bioanalytical data.[3] Consequences include poor accuracy and precision, non-linearity in calibration curves, and reduced sensitivity, potentially leading to an under- or overestimation of the analyte concentration.[1][3] This can be particularly detrimental in regulated bioanalysis where accurate quantification is critical.[9]
Q5: What is considered an acceptable level for the matrix effect?
A5: An ideal matrix factor (a quantitative measure of the matrix effect) should be between 0.8 and 1.2. The precision of this matrix factor, calculated as the coefficient of variation (%CV) across a minimum of six different lots of the biological matrix, should be less than or equal to 15%.[10]
Troubleshooting Guide
Problem 1: I'm observing low signal intensity and poor sensitivity for my analyte.
-
Possible Cause: Significant ion suppression is a likely cause, where co-eluting components from the sample matrix interfere with the ionization of your target analyte.[11]
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will help identify the specific retention time windows where significant ion suppression is occurring.[10]
-
Optimize Chromatography: Adjust your liquid chromatography (LC) gradient to separate the analyte from the identified suppression zones.[11]
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Enhance Sample Preparation: Your current sample cleanup may be insufficient. Protein precipitation is often the least effective method.[12] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), particularly mixed-mode SPE, which is highly effective at removing interfering components like phospholipids.[12][13]
-
Sample Dilution: If the assay sensitivity allows, diluting the sample can lower the concentration of interfering matrix components.[7]
-
Problem 2: My quality control (QC) samples show high variability and inconsistent results across different batches.
-
Possible Cause: This issue often points to lot-to-lot variability in the matrix effect.[11] The composition of the biological matrix can differ between sources or batches, leading to inconsistent levels of ion suppression or enhancement.[4]
-
Troubleshooting Steps:
-
Assess Lot-to-Lot Variability: Conduct a post-extraction spike experiment using at least six different lots of the biological matrix.[10]
-
Calculate Matrix Factor: Determine the matrix factor for each lot. A high coefficient of variation (%CV) across the lots will confirm the variability.[10]
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Use a Stable Isotope-Labeled (SIL) Internal Standard: An SIL internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effect variability, as it is affected in the same way as the analyte.[3][13]
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Improve Sample Cleanup: Employing a more robust sample preparation method can minimize the initial variability between lots.[12]
-
Problem 3: My results are inaccurate, showing a consistent bias (either consistently high or low) in QC samples.
-
Possible Cause: A consistent, uncompensated matrix effect is likely the culprit. This occurs when the chosen internal standard does not adequately track the behavior of the analyte.[3]
-
Troubleshooting Steps:
-
Evaluate Internal Standard (IS) Performance: The most critical step is to ensure your internal standard is a close structural analog to your analyte and, ideally, a stable isotope-labeled version.[13] It must co-elute and experience the same degree of matrix effect as the analyte.[10]
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Switch Ionization Technique: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4] If your instrumentation allows, testing APCI could mitigate the issue.[3]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[2]
-
Problem 4: I'm observing peak shape distortion or shifts in retention time for my analyte in matrix samples compared to neat standards.
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Possible Cause: While less common than ionization effects, matrix components can also impact chromatography.[2] This can be due to interactions with the analytical column or alterations to the sample solvent environment.[14]
-
Troubleshooting Steps:
-
Investigate Sample Preparation: Ensure the final extract solvent is compatible with the mobile phase. A strong sample solvent can cause peak distortion.[14]
-
Improve Chromatographic Separation: Using modern UHPLC columns with smaller particle sizes can improve separation efficiency and resolve the analyte from interfering components.[9]
-
Employ "Heart-Cutting" (2D-LC): Multi-dimensional chromatography can be used to selectively transfer the analyte peak from a primary column to a secondary column for further separation, effectively isolating it from matrix interferences.[9]
-
Data and Methodologies
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
The choice of sample preparation is a critical first step in mitigating matrix effects. More thorough cleanup methods generally lead to a greater reduction in matrix interference.
| Sample Preparation Method | General Principle | Effectiveness in Reducing Matrix Effects | Key Considerations |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using a solvent (e.g., acetonitrile). | Low . Often results in significant matrix effects as many endogenous components, like phospholipids, remain in the supernatant.[12] | Fast and simple, but generally insufficient for sensitive assays.[13] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Moderate to High . Can provide cleaner extracts than PPT, but analyte recovery can be low, especially for polar compounds.[12] | Solvent selection is critical; can be labor-intensive. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High . Reversed-phase and ion-exchange SPE offer cleaner extracts than PPT.[12] | Sorbent chemistry must be optimized for the analyte. |
| Mixed-Mode SPE | Uses a combination of retention mechanisms (e.g., reversed-phase and ion exchange). | Very High . Dramatically reduces levels of residual matrix components, leading to a significant reduction in matrix effects.[12] | The most effective and robust cleanup method. |
| Immunocapture | Uses antibodies to selectively isolate and concentrate the target analyte. | Very High . Offers exceptional selectivity by using molecular recognition to capture the target molecule from the complex sample.[9] | Can be expensive and requires antibody development. |
Quantitative Assessment: The Matrix Factor
The matrix effect can be quantified by calculating the Matrix Factor (MF). This calculation is central to the post-extraction spike experiment.
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | MF = (Peak Response in presence of matrix) / (Peak Response in absence of matrix) | MF = 1: No matrix effect. MF < 1: Ion Suppression. MF > 1: Ion Enhancement. |
| IS-Normalized MF | MF of Analyte / MF of Internal Standard | A value close to 1 indicates the internal standard is effectively compensating for the matrix effect. |
The peak response in the presence of matrix is determined from a blank matrix sample that has been extracted first and then spiked with the analyte. The peak response in the absence of matrix is from a pure solution of the analyte at the same concentration.[5]
Experimental Protocols
Protocol 1: Qualitative Assessment via Post-Column Infusion
Objective: To qualitatively identify chromatographic regions where ion suppression or enhancement occurs.[6]
Methodology:
-
A standard solution of the analyte is infused at a constant rate into the LC flow path after the analytical column but before the mass spectrometer, typically using a T-connector.[8]
-
This creates a stable, continuous signal (a flat baseline) for the analyte at the detector.
-
An extracted blank matrix sample (containing no analyte) is then injected onto the LC column.
-
As components from the matrix elute from the column, any deviation in the stable analyte baseline is recorded. A dip in the signal indicates ion suppression, while a rise indicates ion enhancement.[7] This allows the user to map the retention times where matrix effects are most pronounced.
Protocol 2: Quantitative Assessment via Post-Extraction Spiking
Objective: To quantify the magnitude of matrix effects by calculating the Matrix Factor.[6]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): The analyte is prepared in the final mobile phase solvent at a known concentration (e.g., low and high QC levels).[10]
-
Set B (Post-Spiked Matrix): A blank biological matrix is processed through the entire sample preparation procedure. The analyte is then spiked into the final, clean extract at the same concentration as Set A.[10] This is repeated for at least six different lots of the matrix to assess variability.
-
Set C (Pre-Spiked Matrix): The analyte is spiked into the blank biological matrix before the sample preparation procedure. This set is used to determine overall process recovery but is not needed for the matrix factor calculation itself.
-
-
Analysis: All samples from Set A and Set B are injected and analyzed.
-
Calculation: The average peak area from Set B is divided by the average peak area from Set A to calculate the Matrix Factor (MF).
Visual Workflows and Diagrams
Caption: General workflow for identifying, mitigating, and validating matrix effects.
Caption: Experimental setup for a Post-Column Infusion experiment to detect matrix effects.
Caption: Logical workflow for the Post-Extraction Spike experiment to quantify matrix effects.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Improving Data Quality from Bio-AMS Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the data quality of their Bio-Accelerator Mass Spectrometry (Bio-AMS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of high background in this compound experiments?
A1: The most significant source of high background is often contamination with modern carbon.[1][2] This can be introduced at various stages, including sample collection, preparation, and handling.[1][2] Common sources include laboratory air, solvents, and previously handled surfaces.[1][2]
Q2: How can I minimize contamination during sample preparation?
A2: To minimize contamination, it is crucial to maintain a clean working environment. This includes working in a dedicated low-carbon background area, using pre-screened low-carbon materials, and thoroughly cleaning all labware. It is also recommended to process samples in a laminar flow hood to reduce exposure to atmospheric carbon.
Q3: What are the typical sample size requirements for this compound analysis?
A3: this compound is a highly sensitive technique capable of analyzing very small samples. For many biomedical applications, sample sizes in the microgram range are sufficient.[3] However, the optimal sample size depends on the specific application and the expected concentration of the analyte. For dating purposes, samples as small as 20 milligrams can be used.[3]
Q4: What level of precision and accuracy can be expected from this compound data?
A4: this compound can achieve high levels of precision and accuracy. For quantitative analysis of drugs in human plasma, a coefficient of variation (CV) of 3.4-8.5% and an accuracy of 94-108% have been reported.[4] The European Bioanalysis Forum suggests that acceptance criteria for accuracy and precision for LC+AMS assays could be similar to those for ligand-binding assays, which is a total error of ≤30% (≤40% at the Lower Limit of Quantification, LLOQ).[5]
Q5: How can I troubleshoot inconsistent results between replicate samples?
A5: Inconsistent results between replicates can stem from several factors, including sample heterogeneity, inconsistent sample processing, or instrument variability. Ensure thorough homogenization of tissue samples and consistent execution of all sample preparation steps. If the issue persists, instrument performance should be checked by running quality control standards.
Troubleshooting Guides
Issue 1: High Background Signal
Symptoms:
-
Blank samples show a significantly higher than expected 14C signal.
-
Low-level samples are indistinguishable from the background.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Contamination from Lab Environment | Work in a designated "14C-clean" area. Regularly wipe down surfaces with low-carbon cleaning agents. Minimize the time samples are exposed to the atmosphere.[1][2] |
| Contaminated Reagents and Consumables | Use pre-screened, low-carbon background reagents and consumables. Test new batches of solvents and materials for their 14C content before use. |
| Cross-Contamination from High-Level Samples | Segregate the preparation and handling of low-level and high-level 14C samples. Use dedicated labware and equipment for each. |
| Instrument Memory Effects | If a high-level sample was recently run, the instrument may exhibit a "memory" effect. Run several blank samples to wash out the system before analyzing low-level samples. |
Issue 2: Poor Precision and Accuracy
Symptoms:
-
High variability between replicate measurements.
-
Quality control (QC) samples consistently fall outside of acceptance criteria.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure all sample preparation steps are performed consistently for all samples, including standards and QCs. Use calibrated pipettes and balances.[4] |
| Sample Heterogeneity | For solid samples like tissues, ensure thorough homogenization to obtain a representative subsample. |
| Instrument Instability | Check the instrument's performance by running system suitability tests. Verify the stability of the ion source and detector. |
| Improper Calibration | Use a sufficient number of calibration standards to bracket the expected concentration range of the unknown samples. Ensure the calibration curve has a good correlation coefficient (e.g., >0.99).[4] |
Quantitative Data Summary
| Parameter | Typical Value / Range | Notes |
| Background 14C Level | < 0.5 pMC (percent Modern Carbon) | In a clean, dedicated this compound laboratory. |
| Sample Size (Carbon Mass) | 10 µg - 1 mg | Dependent on sample type and expected analyte concentration.[3] |
| Precision (%CV) | < 15% | For measurements well above the limit of quantification.[4] |
| Accuracy (%Bias) | ± 15% | For measurements well above the limit of quantification.[4] |
| Lower Limit of Quantification (LLOQ) | pg/mL to fg/mL range | Highly dependent on the analyte and matrix. |
Experimental Protocols
Protocol 1: Preparation of Plasma Samples for this compound
Objective: To extract and prepare 14C-labeled analytes from plasma for this compound analysis.
Methodology:
-
Thawing: Thaw frozen plasma samples at room temperature or in a 37°C water bath.
-
Protein Precipitation: Add three volumes of cold acetone (B3395972) to one volume of plasma. Vortex for 30 seconds.
-
Centrifugation: Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte of interest.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for injection into the LC-AMS system.
Protocol 2: Preparation of Tissue Samples for this compound
Objective: To extract and prepare 14C-labeled analytes from tissue homogenates for this compound analysis.
Methodology:
-
Homogenization: Homogenize the tissue sample in a suitable buffer on ice.
-
Aliquoting: Take an aliquot of the homogenate for analysis.
-
Protein Precipitation: Add three volumes of cold acetone to the tissue homogenate. Vortex thoroughly.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and tissue debris.
-
Supernatant Collection: Collect the supernatant.
-
Drying and Reconstitution: Dry the supernatant under nitrogen and reconstitute in an appropriate solvent.
Protocol 3: Preparation of Cell Culture Samples for this compound
Objective: To extract 14C-labeled analytes from cultured cells.
Methodology:
-
Cell Lysis: After incubation with the 14C-labeled compound, wash the cells with cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer.
-
Scraping and Collection: Scrape the cells and collect the cell lysate.
-
Protein Precipitation: Add cold acetone to the lysate to precipitate proteins.
-
Centrifugation and Supernatant Collection: Centrifuge to pellet the debris and collect the supernatant.
-
Drying and Reconstitution: Dry the supernatant and reconstitute for analysis.
Signaling Pathway and Workflow Diagrams
P-glycoprotein (P-gp) Mediated Drug Efflux
P-glycoprotein (P-gp) is a transmembrane protein that actively transports a wide variety of drugs out of cells, leading to multidrug resistance in cancer and affecting drug disposition.[6][7][8] this compound is a valuable tool for studying the activity of P-gp by tracing the movement of 14C-labeled drugs.
Caption: P-glycoprotein mediated drug efflux from a cancer cell.
This compound Experimental Workflow
The following diagram illustrates a typical workflow for a this compound experiment, from sample collection to data analysis.
Caption: A generalized workflow for this compound experiments.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues in this compound experiments.
Caption: A logical flow for troubleshooting this compound data quality issues.
References
- 1. radiocarbon.com [radiocarbon.com]
- 2. SRplot - Free online Sankey dot plot for GO/pathway enrichment results [bioinformatics.com.cn]
- 3. Accelerator Mass Spectrometry, C14 Dating, What is AMS? [radiocarbon.com]
- 4. Precision and accuracy in the quantitative analysis of biological samples by accelerator mass spectrometry: application in microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 8. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
Bio-AMS Technical Support Center: Refinement of Protocols for Specific Biological Matrices
Welcome to the Bio-Accelerator Mass Spectrometry (Bio-AMS) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound protocols for specific biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist with your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.
| Issue Category | Question | Possible Causes | Troubleshooting Steps |
| Low Analyte Recovery | Q: I am experiencing low recovery of my ¹⁴C-labeled analyte from plasma samples after protein precipitation. What could be the cause? | 1. Incomplete Protein Precipitation: The protein precipitation method may not be optimal for your specific analyte or plasma volume. 2. Analyte Co-precipitation: Your analyte of interest might be co-precipitating with the plasma proteins. 3. Adsorption to Surfaces: The analyte may be adsorbing to the walls of the collection tubes or other labware.[1] | 1. Optimize Precipitation: Experiment with different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios to the plasma volume (e.g., 3:1, 4:1). Ensure thorough vortexing and adequate incubation time at a low temperature (-20°C). 2. Adjust pH: Modify the pH of the plasma sample before precipitation to alter the charge of your analyte and reduce its interaction with proteins. 3. Use Protein-Coating Inhibitors: Consider adding a small amount of a non-ionic surfactant to your collection tubes to prevent analyte adsorption. 4. Internal Standardization: Employ a non-labeled version of your analyte as an internal standard to accurately measure recovery at each step.[2][3] |
| Low Analyte Recovery | Q: My ¹⁴C signal is significantly lower than expected after tissue homogenization. What are the potential reasons? | 1. Incomplete Homogenization: The tissue may not be fully disrupted, trapping the analyte within cells. 2. Analyte Degradation: The homogenization process (e.g., heat from sonication) could be degrading the analyte. 3. In-source Contamination: Contamination from previous high-level ¹⁴C samples in the AMS instrument. | 1. Optimize Homogenization Technique: Choose a homogenization method appropriate for your tissue type (e.g., mechanical shearing, ultrasonic disruption). Ensure the tissue is completely broken down. 2. Control Temperature: Perform homogenization on ice to minimize heat-induced degradation. 3. Instrument Blank Measurement: Run a blank sample through the AMS to check for background ¹⁴C levels and potential contamination. |
| Sample Contamination | Q: I am observing unexpectedly high ¹⁴C levels in my blank/control samples. What are the sources of contamination? | 1. Cross-Contamination: Carryover from high-activity samples to low-activity samples during sample preparation. 2. Environmental Contamination: Introduction of modern carbon from the laboratory environment (e.g., dust, aerosols). 3. Reagent Contamination: Contamination of solvents, acids, or other reagents with ¹⁴C. | 1. Dedicated Labware: Use separate sets of labware (pipettes, tubes, etc.) for high- and low-activity samples. 2. Laboratory Hygiene: Regularly clean work surfaces. Consider performing sample preparation in a clean hood. Use swipe tests to monitor for surface contamination.[4] 3. Reagent Blanks: Prepare and analyze blank samples that include all reagents to check for contamination. 4. Process Blanks: Include "radiocarbon-free" material that undergoes the entire sample preparation process to assess contamination introduced during the procedure.[5] |
| Graphitization Issues | Q: The graphitization of my samples is yielding poor results (e.g., low graphite (B72142) yield, unstable ion beam). How can I troubleshoot this? | 1. Incomplete Combustion: The initial combustion of the sample to CO₂ may be incomplete. 2. Contaminants in CO₂: Presence of water, sulfur, or halogens in the purified CO₂ gas can interfere with the graphitization reaction. 3. Suboptimal Reaction Conditions: The temperature and duration of the graphitization process may not be optimal. | 1. Ensure Complete Combustion: Use a sufficient amount of oxidant (e.g., CuO) and ensure a high enough combustion temperature (e.g., 900°C) for an adequate duration.[6] 2. Purify CO₂: Use cryogenic traps to remove water and other volatile contaminants from the CO₂ gas before graphitization. Silver wire can be added during combustion to trap sulfur and halogens.[6] 3. Optimize Graphitization: Follow a validated graphitization protocol, ensuring the correct temperature (e.g., 550-650°C) and reaction time. The use of a sealed-tube method can reduce the risk of contamination during this step.[7][8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the key sample preparation steps for this compound?
A1: The fundamental steps for preparing biological samples for ¹⁴C-AMS are:
-
Pretreatment: This involves cleaning the sample to remove any external contaminants. Common methods include acid-base-acid (ABA) washes to remove carbonates and humic acids.[1][6]
-
Combustion: The pretreated sample is completely combusted in a sealed tube with an oxidant (e.g., CuO) to convert all carbon into carbon dioxide (CO₂).[6]
-
Purification: The resulting CO₂ is purified to remove any interfering gases, such as water and nitrogen oxides.
-
Graphitization: The purified CO₂ is catalytically converted to elemental carbon (graphite).[11][12] This graphite is then pressed into a target for AMS analysis.
Q2: How much sample material is typically required for this compound analysis?
A2: One of the major advantages of AMS is its ability to analyze very small samples. Typically, sample sizes range from 20 to 500 milligrams, which is about 1,000 times less than what is required for conventional radiometric dating methods.[13] For some applications, even samples with carbon content as low as <10 µg can be analyzed.[11][12]
Q3: What is the "matrix effect" in this compound and how can it be mitigated?
A3: The matrix effect refers to the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the biological matrix.[14] This can lead to either ion suppression or enhancement, affecting the accuracy of quantification. To mitigate matrix effects, it is crucial to have a robust sample cleanup procedure to remove interfering components. Using an isotopically labeled internal standard that behaves similarly to the analyte of interest during sample preparation and analysis can also help to correct for matrix effects.
Q4: How are this compound data normalized and reported?
A4: this compound data is typically reported as a ratio of the rare isotope (e.g., ¹⁴C) to a stable isotope (e.g., ¹²C or ¹³C).[15] To ensure accuracy, measurements are made relative to internationally recognized standards with known ¹⁴C activities.[16] The results are often corrected for isotopic fractionation using the measured ¹³C/¹²C ratio. Data normalization can also involve subtracting the background ¹⁴C levels determined from process blanks.[5]
Q5: What are the best practices for preventing contamination in a this compound laboratory?
A5: Preventing contamination is critical for accurate low-level ¹⁴C measurements. Best practices include:
-
Segregated Work Areas: Use separate laboratories or designated areas for handling high-level and low-level ¹⁴C samples.
-
Dedicated Equipment: Utilize separate sets of labware, tools, and instruments for different activity levels.
-
Thorough Cleaning: Regularly clean all work surfaces and equipment.
-
Use of Blanks and Standards: Routinely process blank samples (containing no ¹⁴C) and standards to monitor for contamination.
-
Environmental Monitoring: Use swipe tests and aerosol monitors to check for environmental ¹⁴C contamination.[1]
Experimental Protocols
Below are detailed methodologies for preparing plasma, tissue, and urine samples for ¹⁴C-AMS analysis.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is designed for the extraction of a ¹⁴C-labeled drug from human plasma.
Materials:
-
Human plasma containing ¹⁴C-labeled analyte
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Methanol (MeOH), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of reaching 14,000 x g and 4°C
Procedure:
-
Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of chilled acetonitrile (a 3:1 ratio of ACN to plasma).[17]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the ¹⁴C-labeled analyte to a clean tube for subsequent combustion and graphitization.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Plasma Volume | 100 µL | Can be scaled, adjust solvent volume accordingly. |
| Precipitating Solvent | Acetonitrile | Methanol can also be used; efficiency may vary. |
| Solvent to Plasma Ratio | 3:1 (v/v) | Ratios from 3:1 to 5:1 are common.[18] |
| Incubation Temperature | -20°C | Promotes more complete protein precipitation. |
| Incubation Time | 20 minutes | |
| Centrifugation Speed | 14,000 x g | |
| Centrifugation Time | 10 minutes | |
| Expected Recovery | >90% | Analyte-dependent; should be validated. |
Protocol 2: Homogenization of Tissue Samples
This protocol describes the preparation of soft tissue samples for ¹⁴C-AMS analysis.
Materials:
-
Tissue sample (e.g., liver, muscle), frozen
-
Homogenization Buffer (e.g., PBS)
-
Mechanical homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of frozen tissue.
-
Place the tissue in a tube containing 1 mL of ice-cold homogenization buffer.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process to prevent degradation.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant for further processing (e.g., protein precipitation if necessary) or direct combustion and graphitization.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Tissue Weight | ~100 mg | Adjust buffer volume based on tissue amount. |
| Homogenization Buffer | Phosphate-Buffered Saline (PBS) | Other buffers can be used depending on the analyte. |
| Buffer Volume | 1 mL | A 1:10 tissue-to-buffer ratio is a good starting point. |
| Homogenization Method | Mechanical (Rotor-Stator) | Bead beating is also effective for tougher tissues. |
| Centrifugation Speed | 10,000 x g | |
| Centrifugation Time | 15 minutes | |
| Expected Recovery | >85% | Highly dependent on tissue type and analyte properties. |
Protocol 3: Preparation of Urine Samples
This protocol outlines a direct method for preparing urine samples for ¹⁴C-AMS.
Materials:
-
Urine sample
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Lyophilizer (freeze-dryer)
Procedure:
-
Collect a urine sample (e.g., 10 mL) in a clean container. To inhibit microbial activity, sodium azide (B81097) can be added to a final concentration of 0.05%.[19]
-
Centrifuge the urine at 3,000 x g for 10 minutes to remove any sediment or cellular debris.
-
Transfer a known volume of the supernatant (e.g., 5 mL) to a clean tube suitable for lyophilization.
-
Freeze-dry the urine sample to a powder. This concentrates the non-volatile components, including the ¹⁴C-labeled analyte.
-
The resulting powder can be directly combusted for ¹⁴C-AMS analysis.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Urine Volume | 5-10 mL | Larger volumes can be used for very low concentration analytes. |
| Preservative (optional) | Sodium Azide (0.05%) | Prevents microbial degradation of analytes.[19] |
| Centrifugation Speed | 3,000 x g | |
| Centrifugation Time | 10 minutes | |
| Preparation Method | Lyophilization (Freeze-drying) | Direct analysis of liquid urine is also possible but may be less sensitive. |
| Expected Recovery | >95% | For non-volatile analytes. |
Visualizations
General this compound Experimental Workflow
This diagram illustrates the typical workflow for a this compound experiment, from sample collection to data analysis.
p53 Signaling Pathway in Response to DNA Damage
This diagram illustrates a simplified p53 signaling pathway, which can be activated by DNA adducts formed from exposure to genotoxic compounds. This compound is a valuable tool for studying the formation of such DNA adducts at very low exposure levels.[12][20]
References
- 1. osti.gov [osti.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. An AMS method to determine analyte recovery from pharmacokinetic studies with concomitant extravascular and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Graphviz [graphviz.org]
- 5. DNA damage and oxidant stress activate p53 through differential upstream signaling pathways [dspace.library.uu.nl]
- 6. Correcting for Contamination in AMS 14C Dating | Radiocarbon | Cambridge Core [cambridge.org]
- 7. scispace.com [scispace.com]
- 8. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. medium.com [medium.com]
- 11. lornajane.net [lornajane.net]
- 12. 14C Analysis: Sample preparation - LARA [14c.unibe.ch]
- 13. Accelerator Mass Spectrometry, C14 Dating, What is AMS? [radiocarbon.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. m.youtube.com [m.youtube.com]
overcoming solubility issues with the Bio-AMS compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with the Bio-AMS compound.
Frequently Asked Questions (FAQs)
Q1: What is the this compound compound and its mechanism of action?
A1: this compound is a potent and selective inhibitor of bacterial biotin (B1667282) protein ligase (BirA).[1][2] In Mycobacterium tuberculosis (Mtb), BirA is an essential enzyme that catalyzes the covalent attachment of biotin to acyl-CoA carboxylases (ACCs). This biotinylation step is critical for the activation of ACCs, which are involved in the biosynthesis of fatty acids and lipids, essential components of the mycobacterial cell wall.[1][3] By acting as a bisubstrate inhibitor, this compound blocks the biotinylation process, leading to the disruption of fatty acid synthesis and ultimately inhibiting bacterial growth.[3] This targeted mechanism of action makes this compound a subject of interest for the development of new anti-tuberculosis therapies.[1][3]
Q2: What are the general solubility characteristics of this compound?
A2: The trifluoroacetate (B77799) (TFA) salt of this compound is the form commonly used in research.[4][5] Based on its chemical properties, including a calculated XLogP3 of -1.2, this compound is predicted to be relatively hydrophilic. However, experimental evidence suggests that it has low water solubility.[2] It is generally considered soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4][5] For in vivo studies, formulations often require co-solvents and suspending agents to achieve the desired concentration and stability.[6]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4] A concentration of 10 mM in DMSO is commonly used.[4] For specific in vivo applications, co-solvent systems are often necessary.
Q4: Are there any specific handling and storage recommendations for this compound?
A4: this compound, particularly as a TFA salt, should be handled with care. It is recommended to store the compound at -20°C and protect it from moisture.[4][5] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent condensation.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for storage.[4]
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The drastic change in solvent polarity causes the compound to "crash out" of the solution. The final concentration may exceed the aqueous solubility limit of this compound. | 1. Decrease the final concentration: Attempt the experiment with a lower final concentration of this compound.[7]2. Optimize the dilution method: Add the DMSO stock solution dropwise to the vortexing aqueous buffer to promote rapid dispersion and prevent localized supersaturation.[7]3. Use a co-solvent: Incorporate a water-miscible organic solvent, such as ethanol (B145695) or PEG400, into the final aqueous solution to increase solubility. Note that the final concentration of the organic solvent should be tested for compatibility with the experimental system.[6]4. Adjust the pH: The solubility of ionizable compounds can be pH-dependent. Experiment with slight adjustments to the pH of the aqueous buffer, ensuring it remains within the acceptable range for your assay. |
| Compound does not fully dissolve in DMSO. | The compound may have absorbed moisture, or the concentration is too high. | 1. Ensure the compound is dry: Before weighing, ensure the vial has equilibrated to room temperature to prevent moisture condensation.[4]2. Gentle warming: Gentle warming in a 37°C water bath can aid in the dissolution of the compound in DMSO.[4]3. Sonication: Brief sonication in a water bath can also help to break up any aggregates and facilitate dissolution.[7] |
| Inconsistent experimental results. | This could be due to the degradation of the compound or inaccurate stock solution concentration. | 1. Prepare fresh solutions: It is best practice to prepare working solutions fresh for each experiment.[5]2. Proper storage: Ensure that the solid compound and stock solutions are stored correctly at -20°C and protected from light and moisture.[4][5]3. Verify concentration: If possible, confirm the concentration of your stock solution using an appropriate analytical method. |
Data Presentation
Table 1: Suggested Formulations for In Vivo Administration of this compound
| Route of Administration | Example Formulation | Preparation Notes |
| Intravenous (IV) | 1 mg/mL in 5% Dextrose in Water (D5W) | Dissolve directly in D5W with gentle warming and vortexing if needed. Filter through a 0.22 µm sterile filter. Prepare fresh daily.[6] |
| Intraperitoneal (IP) / Subcutaneous (SC) | 5 mg/mL in 10% DMSO, 40% PEG400, 50% Saline | First, dissolve this compound in DMSO. Then, add PEG400 and mix thoroughly. Finally, add saline dropwise while vortexing to prevent precipitation.[6] |
| Oral (PO) Gavage | 10 mg/mL in 0.5% Carboxymethyl cellulose (B213188) (CMC), 0.1% Tween 80 in Water | Suspend the compound in the vehicle. Use a homogenizer or sonicator to create a uniform suspension. Prepare fresh daily.[6] |
Note: The above formulations are examples and may need to be optimized for specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound compound
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.[4]
-
Briefly centrifuge the vial to collect all the powder at the bottom.[4]
-
Weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. (e.g., for 1 mg of this compound with a molecular weight of 571.6 g/mol , add approximately 175 µL of DMSO).
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C.[4]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.[4]
-
Warm your sterile aqueous buffer to the desired experimental temperature.
-
While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Continue to vortex for a short period to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately in your experiment.
Mandatory Visualization
References
- 1. rcsb.org [rcsb.org]
- 2. This compound | Bacterial | 1393881-52-1 | Invivochem [invivochem.com]
- 3. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo Bio-AMS Compound Studies
Disclaimer: There is a notable lack of publicly available scientific literature detailing the in vivo studies, dosage optimization, and pharmacokinetics of the Bio-AMS compound. This guide is therefore based on the established principles of preclinical drug development and the known in vitro activity of this compound as a bacterial biotin (B1667282) protein ligase inhibitor. The protocols and values provided are intended as a foundational framework for researchers and should be adapted based on rigorous, empirically derived data.
Frequently Asked Questions (FAQs)
Q1: How can I determine a suitable starting dose for my first in vivo study with this compound from its in vitro data?
A1: Transitioning from in vitro to in vivo requires a careful, multi-step approach as there is no single formula to directly convert an in vitro concentration (e.g., IC50 or MIC) to an in vivo dose.[1] A robust strategy involves literature review, using the available in vitro data, and conducting a dose-range finding study.[2]
-
Literature Review: Research compounds with similar mechanisms (biotin protein ligase inhibitors) or structures to identify potential starting dose ranges used in previous in vivo studies.[1][3]
-
Use In Vitro Data: this compound has shown potent antitubercular activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.16 to 0.625 µM.[4] While not a direct conversion, this provides a target plasma concentration to aim for, though this does not account for pharmacokinetic properties.[2]
-
Dose-Range Finding Study: The most critical step is to perform a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study.[1] This involves starting with a very low, sub-therapeutic dose (e.g., 1-5 mg/kg) and escalating the dose in different animal groups to identify the highest dose that does not cause unacceptable toxicity.[2][5]
Q2: What is a Maximum Tolerated Dose (MTD) study, and how should I design one for this compound?
A2: An MTD study is a crucial initial in vivo experiment to determine the highest dose of a compound that can be administered without causing unacceptable side effects or toxicity.[2] This establishes the safe upper limit for your subsequent efficacy studies.[1] A well-designed MTD study for a novel compound like this compound should include:
-
Animal Model: Start with a small cohort of a single sex of a common model, such as C57BL/6 mice (e.g., 3 animals per dose group).[2]
-
Dose Escalation: Administer escalating doses to subsequent groups, often using logarithmic increments (e.g., 3x or 5x the previous dose).[2]
-
Administration Route: Use the intended route of administration for future efficacy studies (e.g., oral gavage, intraperitoneal injection).[2]
-
Monitoring: Closely monitor animals at least twice daily for clinical signs of toxicity, including weight loss (a loss of 10-20% is a common humane endpoint), changes in behavior, and mortality.[1]
-
Duration: A typical duration for an initial MTD study is 7-14 days of daily administration.[2]
Q3: What is the most appropriate route of administration for this compound?
A3: The optimal route of administration depends on the experimental goals, the physicochemical properties of this compound, and the target organ.[1] The chosen route significantly impacts the compound's bioavailability.[3]
-
Intravenous (IV): Ensures 100% bioavailability and is useful for initial pharmacokinetic studies.[6] It provides immediate systemic exposure.
-
Intraperitoneal (IP): Often used in rodent studies for systemic exposure. It avoids the first-pass metabolism that occurs with oral administration but can sometimes lead to variability.
-
Oral (PO): Administered via gavage, this route is critical if the intended clinical application is an oral drug.[6] However, it may result in lower bioavailability due to poor absorption or first-pass metabolism.[7]
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP routes.
The choice should be guided by the compound's formulation and the therapeutic objective. For a compound targeting a systemic bacterial infection like tuberculosis, a route ensuring high systemic bioavailability (IV or IP) would be a logical starting point for efficacy studies.
Q4: How can I determine the optimal dosing frequency for this compound?
A4: The optimal dosing frequency depends on the compound's pharmacokinetic (PK) profile, particularly its half-life.[5] A preliminary PK study is essential. This typically involves administering a single dose of this compound and collecting blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[5] Analyzing the compound concentration in these samples will determine its absorption, distribution, metabolism, and excretion (ADME) profile, including its half-life.
-
Short Half-Life: If this compound has a short half-life, more frequent dosing (e.g., twice daily) may be required to maintain therapeutic concentrations.[1]
-
Long Half-Life: A longer half-life might allow for once-daily dosing. Be cautious of potential compound accumulation with repeated dosing.[1]
Q5: What can I do if this compound shows poor solubility for my in vivo formulation?
A5: Poor solubility is a common challenge. Several formulation strategies can be employed to improve it:
-
Co-solvents: Use biocompatible co-solvents such as PEG 400 or DMSO. However, the concentration of solvents like DMSO must be kept low in the final dosing solution to avoid toxicity.[7]
-
Surfactants: Including surfactants like Tween 80 or Cremophor EL can enhance solubility.[7]
-
pH Adjustment: The pH of the vehicle can be adjusted to improve the solubility of ionizable compounds.[8]
-
Particle Size Reduction: For suspensions, techniques like micronization can increase the surface area for dissolution.[7]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.[7]
It is critical to prepare formulations fresh daily and check for any precipitation before administration.[8]
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| No Observed Efficacy | 1. Insufficient Dose: The administered dose is below the therapeutic window.[5] 2. Poor Bioavailability: The compound is not reaching the target tissue in sufficient concentrations.[5] 3. Rapid Metabolism/Clearance: The compound is cleared from the body too quickly.[7] 4. Inappropriate Animal Model: The chosen model may not be relevant to the human condition or the target pathogen's behavior.[2] | 1. If the current dose is well-tolerated, perform a dose-escalation efficacy study to test higher doses.[2] 2. Conduct a pharmacokinetic (PK) study to assess ADME properties.[5] Consider an alternative route of administration with higher bioavailability (e.g., switch from PO to IP or IV).[7] 3. Analyze the PK profile to determine the compound's half-life and adjust the dosing frequency accordingly.[5] 4. Verify that the animal model is appropriate for studying M. tuberculosis infection and that the this compound target (biotin protein ligase) is relevant in the model. |
| Unexpected Toxicity / Adverse Events | 1. Dose Too High: The dose exceeds the maximum tolerated dose (MTD). 2. Off-Target Effects: The compound interacts with unintended biological targets.[7] 3. Formulation/Vehicle Toxicity: The vehicle (e.g., high concentration of DMSO) is causing toxicity.[7] 4. Species-Specific Metabolism: The animal model metabolizes the compound into toxic byproducts.[7] | 1. Immediately stop the study for the toxic dose group.[1] Reduce the starting dose significantly in the next cohort and re-evaluate the MTD with a more gradual dose escalation.[1] 2. Conduct further in vitro profiling to identify potential off-target activities. 3. Run a vehicle-only control group to assess the toxicity of the formulation itself. Reformulate with more biocompatible excipients if necessary. 4. Conduct metabolite profiling to identify any toxic metabolites. Consider using a different animal species if metabolism is suspected to be the issue.[7] |
| High Variability in Results | 1. Inconsistent Dosing Technique: Inaccurate or inconsistent administration of the compound.[7] 2. Formulation Instability: The compound is precipitating or degrading in the vehicle over time.[7] 3. Biological Variability: Differences in animal age, weight, sex, or health status.[5] 4. Circadian Rhythm: Metabolic processes can fluctuate depending on the time of day dosing occurs.[7] | 1. Ensure all technicians are rigorously trained and standardized on administration techniques (e.g., oral gavage, IP injection).[7] 2. Check the formulation for stability and precipitation. Ensure suspensions are thoroughly vortexed before each dose. Prepare fresh solutions daily.[7][8] 3. Use animals from a reliable source within a narrow age and weight range. Increase the number of animals per group to improve statistical power.[5] 4. Standardize the time of day for dosing and all subsequent measurements.[7] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound Summary of reported in vitro data which can inform initial in vivo study design.
| Parameter | Value | Organism / Cell Line | Notes |
| MIC Range | 0.16 - 0.625 µM | M. tuberculosis H37Rv & MDR/XDR strains | Potent activity against multiple strains of M. tuberculosis.[4] |
| Growth Inhibition | Concentration-dependent | Mtb-infected mouse macrophages | Effective at 2.5, 5, and 10 µM in an intracellular model.[4] |
| Mitochondrial Toxicity | No signs observed | Mouse macrophages | Suggests a degree of selectivity for the bacterial target.[4] |
Table 2: Sample Dose Escalation Scheme for an MTD Study in Mice This is a hypothetical scheme and should be adjusted based on any preliminary data or data from similar compounds.
| Group | Number of Animals | Dose Level (mg/kg) | Dose Escalation Factor |
| 1 (Vehicle Control) | 3 | 0 | - |
| 2 | 3 | 5 | - |
| 3 | 3 | 15 | 3x |
| 4 | 3 | 50 | ~3.3x |
| 5 | 3 | 150 | 3x |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant animal model (e.g., 6-8 week old C57BL/6 mice), with 3-5 animals per dose group.[1][2] Allow animals to acclimate for at least one week before the study begins.[2]
-
Dose Selection: Start with a low dose estimated from in vitro data (e.g., 1-5 mg/kg).[1][5] Subsequent dose levels should be escalated logarithmically (e.g., 3x or 5x increments) in new cohorts of animals.[2] Include a vehicle-only control group.[1]
-
Formulation and Administration: Prepare the this compound formulation fresh daily. Administer the compound via the intended route (e.g., IP or PO) once daily for 7-14 consecutive days.
-
Monitoring: Record body weights and food/water consumption daily.[2] Perform clinical observations twice daily, looking for signs of toxicity such as changes in posture, breathing, activity, and grooming.[1]
-
Endpoint: The MTD is defined as the highest dose that does not result in significant toxicity (e.g., >20% body weight loss) or mortality.[1]
-
Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and histopathological analysis of major organs (e.g., liver, kidneys, spleen, lungs, heart) to identify any organ-specific toxicities.[1][2]
Protocol 2: Dose-Ranging Efficacy Study
-
Animal Model: Use an established infection model (e.g., aerosol infection of mice with M. tuberculosis H37Rv).
-
Dose Selection: Based on the MTD study, select 3-4 dose levels below the MTD. Doses should span a range expected to show a dose-response relationship. Include a vehicle control group and a positive control group (a standard-of-care antibiotic).
-
Treatment: Begin treatment at a clinically relevant time point post-infection. Administer this compound at the selected doses and frequency (determined from preliminary PK data) for a defined period (e.g., 2-4 weeks).
-
Efficacy Readout: The primary endpoint is typically the bacterial burden in the lungs and/or spleen, measured in colony-forming units (CFU) at the end of the treatment period.
-
Analysis: Compare the CFU counts between the vehicle control, this compound treated groups, and the positive control group to determine the dose-dependent efficacy of this compound.
Visualizations
Caption: Proposed mechanism of action for this compound in bacteria.
Caption: Experimental workflow for in vivo dose optimization.
Caption: Decision tree for troubleshooting common in vivo issues.
References
troubleshooting unexpected results in Bio-AMS efficacy assays
Welcome to the Bio-AMS Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in Bio-Accelerator Mass Spectrometry (this compound) efficacy assays. Browse our frequently asked questions and troubleshooting guides below to resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Signal Intensity
Q1: We are observing significantly lower than expected or no signal for our target analyte. What are the potential causes and how can we troubleshoot this?
A1: Low or no signal intensity is a common issue in this compound assays and can arise from several factors throughout the experimental workflow.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Troubleshooting Steps:
-
Sample Preparation and Extraction:
-
Incomplete Lysis or Homogenization: Ensure complete cell lysis or tissue homogenization to release the analyte of interest. Mechanical disruption (e.g., sonication, bead beating) in addition to chemical lysis may be necessary for certain sample types.
-
Inefficient Extraction: The choice of extraction solvent and method is critical.[2] The polarity of the solvent should be optimized for your specific analyte.[2] Consider alternative extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction if you are experiencing low recovery with a simple solvent extraction.[3]
-
Analyte Degradation: Some analytes are sensitive to temperature, light, or pH.[2] Ensure that samples are processed under appropriate conditions to prevent degradation. This may involve working on ice, in the dark, or using buffers with specific pH ranges.[2]
-
Poor Analyte Recovery: Low recovery can occur at various stages of sample preparation.[4] To pinpoint the source of the loss, it is helpful to analyze a sample at each step of the process.[2]
-
-
Chromatographic Separation (if applicable):
-
Poor Retention or Elution: If using LC-AMS, ensure that the chromatographic conditions are optimized for your analyte. This includes the mobile phase composition, gradient, and column chemistry. The analyte may not be retained or may be eluting too broadly to be detected effectively.
-
-
AMS Instrument Performance:
-
Instrument Tuning and Calibration: Regular tuning and calibration of the mass spectrometer are essential for optimal performance and accurate mass measurements.[1]
-
Ionization Efficiency: The efficiency of the ionization process can significantly impact signal intensity.[1] Ensure the ion source is clean and operating correctly.
-
Troubleshooting Workflow for Low Signal Intensity:
Issue 2: High Background Signal
Q2: We are observing a high background signal in our this compound assay, which is interfering with the detection of our analyte. What could be causing this and how can we reduce it?
A2: High background signal can obscure the signal from your target analyte, leading to inaccurate quantification.[5] The source of the high background can be from various components of the assay.
Possible Causes & Troubleshooting Steps:
-
Contamination:
-
Reagent Contamination: Use high-purity solvents and reagents to minimize the introduction of interfering substances.
-
Sample Carryover: Ensure adequate cleaning of the autosampler and injection port between samples to prevent carryover from previous runs.
-
Environmental Contamination: Be mindful of potential airborne contaminants in the laboratory environment.[6]
-
-
Matrix Effects:
-
Ion Suppression or Enhancement: Components of the biological matrix can interfere with the ionization of the target analyte, leading to either a suppressed or enhanced signal that can be mistaken for high background.[7]
-
Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a common cause of matrix effects.[3]
-
-
Non-Specific Binding:
-
Binding to Labware: The analyte or other sample components may bind non-specifically to plasticware. Using low-binding tubes and plates can help mitigate this issue.
-
Binding in Chromatography: If using LC-AMS, non-specific binding to the column or tubing can contribute to background noise.
-
Strategies to Reduce High Background:
| Strategy | Description |
| Optimize Sample Cleanup | Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.[3] |
| Use High-Purity Reagents | Ensure all solvents, buffers, and other reagents are of the highest possible purity to avoid introducing contaminants. |
| Implement Blank Injections | Run blank samples (matrix without analyte and pure solvent) between experimental samples to assess and monitor background levels. |
| Improve Chromatography | If using LC-AMS, optimize the chromatographic method to separate the analyte from interfering matrix components. |
| Matrix-Matched Standards | Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[8] |
Issue 3: Inconsistent or Irreproducible Results
Q3: We are getting inconsistent results between replicate samples and across different experimental runs. How can we improve the reproducibility of our this compound assay?
A3: Inconsistent results can undermine the reliability of your study.[5] Achieving reproducible data requires careful attention to detail at every step of the protocol.[5]
Possible Causes & Troubleshooting Steps:
-
Variability in Sample Handling:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.[5] Ensure all pipettes are properly calibrated and use consistent technique.
-
Inconsistent Sample Processing: Variations in incubation times, temperatures, or mixing can lead to inconsistent results. Standardize all sample processing steps.
-
-
Instrument Instability:
-
Fluctuations in Instrument Performance: Drifts in instrument sensitivity or mass accuracy can cause variability over time.[9] Regular performance checks and maintenance are crucial.
-
-
Sample Heterogeneity:
-
Incomplete Homogenization: If the analyte is not evenly distributed throughout the sample, subsamples will have different concentrations. Ensure thorough homogenization of the initial sample.
-
Decision Tree for Troubleshooting Inconsistent Results:
Experimental Protocols
Protocol 1: General Sample Preparation for this compound
This protocol provides a general workflow for preparing biological samples for this compound analysis. Optimization will be required for specific sample types and analytes.
-
Sample Collection and Storage:
-
Collect biological samples (e.g., plasma, tissue, cells) and immediately freeze them at -80°C to prevent degradation.
-
-
Homogenization (for tissue samples):
-
Weigh the frozen tissue and add an appropriate volume of lysis buffer.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
-
Protein Precipitation (for plasma/serum):
-
Add a 3-fold volume of ice-cold acetonitrile (B52724) to the plasma or serum sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the analyte.
-
-
Analyte Extraction (optional, if further cleanup is needed):
-
Perform liquid-liquid extraction or solid-phase extraction based on the physicochemical properties of the analyte.
-
-
Graphitization (for 14C analysis):
-
The extracted sample is converted to graphite (B72142), the form required for AMS analysis. This is typically done through a combustion and reduction process.
-
-
AMS Analysis:
-
The graphite sample is loaded into the AMS instrument for the measurement of the isotope ratio.[10]
-
Signaling Pathway Example: PI3K/AKT/mTOR Pathway
This compound can be a powerful tool to study the pharmacokinetics and pharmacodynamics of drugs targeting specific signaling pathways. For instance, the PI3K/AKT/mTOR pathway is a critical regulator of cell growth and proliferation and a common target in cancer drug development.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. welchlab.com [welchlab.com]
- 3. blog.organomation.com [blog.organomation.com]
- 4. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siriusgenomics.com [siriusgenomics.com]
- 6. osti.gov [osti.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
improving the stability of the Bio-AMS compound in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the stability of the Bio-AMS compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What should I do?
A1: This indicates that this compound may have poor solubility in the chosen solvent system.
-
Initial Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C for 10-15 minutes. Some compounds have higher solubility at slightly elevated temperatures.
-
Sonication: Use a sonicator bath for 5-10 minutes to aid in the dissolution process.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.
-
-
If the issue persists, consider the following:
-
Solvent Change: this compound shows higher solubility in organic solvents. Refer to the solubility data below. Consider preparing a concentrated stock in 100% DMSO and then diluting it into your aqueous experimental medium.
-
pH Adjustment: The solubility of many compounds is pH-dependent. Assess the pH of your final solution.
-
Q2: I'm observing a significant loss of this compound concentration over a short period (e.g., within a few hours) in my aqueous buffer. What is the likely cause?
A2: Rapid degradation in aqueous solutions is often due to hydrolysis, especially if the buffer pH is not optimal.
-
Recommended Actions:
-
pH Control: The stability of this compound is highly dependent on pH. The optimal pH range for stability is between 6.0 and 7.0. Avoid highly acidic or alkaline conditions.
-
Temperature: Store stock solutions and experimental dilutions at 4°C or on ice to slow down potential hydrolytic degradation. For long-term storage, aliquoting and freezing at -80°C is recommended.
-
Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock immediately before each experiment.
-
Q3: My experimental results are inconsistent, and I suspect the this compound compound is degrading during the assay, which is exposed to lab lighting. Is this possible?
A3: Yes, this compound is susceptible to photodegradation. Exposure to light, especially UV or high-intensity light, can cause the compound to degrade.
-
Preventative Measures:
-
Protect from Light: Work with this compound solutions in a darkened room or use amber-colored tubes and plates.
-
Limit Exposure: Minimize the time the compound is exposed to light during experimental setup. Cover plates or tubes with aluminum foil.
-
Run Controls: Include a "light-exposed" control sample to quantify the extent of photodegradation under your specific experimental conditions.
-
Q4: After freeze-thawing my this compound stock solution, I see a lower-than-expected concentration. Why?
A4: Repeated freeze-thaw cycles can lead to compound degradation and precipitation.
-
Best Practices for Storage:
-
Aliquoting: Upon first preparing a stock solution (e.g., in DMSO), create small, single-use aliquots. This prevents the need to thaw the entire stock for each experiment.
-
Storage Conditions: Store aliquots at -80°C for long-term stability (up to 6 months). For short-term storage (1-2 weeks), -20°C is acceptable.
-
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions as determined by HPLC analysis.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 15 |
| PBS (pH 7.4) | < 0.1 |
| Water | < 0.05 |
Table 2: Stability of this compound (10 µM) in Aqueous Buffer at Different pH Values
| pH | % Remaining after 8h at 37°C |
| 5.0 | 65% |
| 6.0 | 92% |
| 7.0 | 95% |
| 8.0 | 78% |
| 9.0 | 55% |
Table 3: Impact of Temperature and Light on this compound (10 µM) in PBS (pH 7.0)
| Condition | % Remaining after 24h |
| 4°C, Protected from Light | 98% |
| 25°C, Protected from Light | 85% |
| 25°C, Exposed to Lab Light | 60% |
| 37°C, Protected from Light | 75% |
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC
This protocol allows for the quantification of the remaining this compound over time.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µM in the desired test buffers (e.g., PBS at various pH values).
-
Incubation: Incubate the test solutions under the desired conditions (e.g., 37°C, protected from light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Quenching: Immediately stop potential degradation by mixing the aliquot with an equal volume of cold acetonitrile. This also serves to precipitate proteins if the buffer contained any.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis: Calculate the peak area of this compound at each time point. The percentage remaining is calculated as: (Peak Area at time Tx / Peak Area at time T0) * 100.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.
Caption: Troubleshooting logic for this compound stability issues.
Validation & Comparative
A Researcher's Guide to Biological Accelerator Mass Spectrometry (BioAMS)
For researchers, scientists, and drug development professionals at the forefront of biological and pharmaceutical research, the pursuit of higher sensitivity and precision in quantitative analysis is relentless. Biological Accelerator Mass Spectrometry (BioAMS) has emerged as a powerful technology, offering unprecedented capabilities for tracing and quantifying molecules in biological systems. This guide provides an objective comparison of BioAMS with alternative methods, supported by experimental data, detailed methodologies, and visual workflows to aid in understanding its application and advantages.
Performance Comparison: BioAMS vs. Alternatives
The primary advantage of BioAMS lies in its exceptional sensitivity, enabling the detection of molecules at attomole (10⁻¹⁸) to zeptomole (10⁻²¹) levels.[1] This surpasses the capabilities of conventional methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Scintillation Counting (LSC). The following tables summarize the key performance metrics of these technologies.
Table 1: BioAMS vs. LC-MS/MS [1]
| Parameter | Biological Accelerator Mass Spectrometry (BioAMS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the ratio of a rare isotope (typically ¹⁴C) to its stable counterparts, providing a direct count of labeled molecules. | Separates compounds by liquid chromatography and identifies and quantifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. |
| Sensitivity | Extremely high; capable of detecting attomole (10⁻¹⁸) to zeptomole (10⁻²¹) levels of ¹⁴C-labeled compounds. | High; typically in the picogram (10⁻¹²) to femtogram (10⁻¹⁵) per milliliter range. |
| Selectivity | Highly selective for the ¹⁴C label, virtually eliminating background from endogenous molecules. | High, based on chromatographic retention time and specific mass transitions (parent and fragment ions). |
| Linearity | Excellent, often spanning 4-5 orders of magnitude. | Good, typically spanning 2-3 orders of magnitude. |
| Sample Throughput | Lower, due to sample preparation (graphitization) and instrument time. | Higher, with automated systems enabling the analysis of many samples per day. |
| Molecular Information | Provides isotopic ratio (quantitation) but no structural information. | Provides both quantitative and structural information (mass and fragmentation pattern). |
| Labeling Requirement | Requires labeling with a long-lived radioisotope (e.g., ¹⁴C). | Does not inherently require labeling, but stable isotopes are often used as internal standards. |
Table 2: BioAMS vs. Liquid Scintillation Counting (LSC)
| Parameter | Biological Accelerator Mass Spectrometry (BioAMS) | Liquid Scintillation Counting (LSC) |
| Principle | Atom counting of rare isotopes. | Detection of beta particle decay through light emission from a scintillator. |
| Sensitivity | Orders of magnitude higher. | Limited by background radiation and sample quenching. |
| Sample Size | Requires very small sample sizes (micrograms of carbon). | Requires larger sample sizes (milligrams). |
| Measurement Time | Relatively fast per sample once prepared. | Can be time-consuming for low-activity samples. |
| Specificity | Highly specific for the target isotope. | Can be affected by other radioactive isotopes and chemiluminescence. |
| Quenching Issues | Not affected by chemical or color quenching. | Susceptible to quenching, which can reduce accuracy. |
Key Applications in Drug Development
The ultra-high sensitivity of BioAMS makes it particularly valuable in early-stage drug development, enabling studies that are not feasible with other techniques.
-
Microdosing Studies: BioAMS is instrumental in human microdosing (Phase 0) studies, where a sub-therapeutic dose of a drug candidate is administered to assess its pharmacokinetic profile.[2][3][4] This approach provides early human data, reduces the risk of adverse effects, and helps in selecting the most promising drug candidates for further development.[2][3]
-
ADME Studies: BioAMS is extensively used in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[5][6][7][8] By using ¹⁴C-labeled compounds, researchers can trace the fate of a drug and its metabolites in the body with high precision, even at very low concentrations.[5][6][7][8]
Experimental Protocols
While specific protocols are highly dependent on the analyte and biological matrix, a general workflow for a ¹⁴C-ADME study using BioAMS is outlined below.
General Methodology for a ¹⁴C-ADME Study
-
Synthesis of ¹⁴C-labeled Drug: The drug of interest is synthesized with one or more carbon atoms replaced with ¹⁴C. The position of the label is crucial and should be in a metabolically stable part of the molecule.
-
Dosing: The ¹⁴C-labeled drug is administered to the study subjects (animal or human) at the desired dose. In microdosing studies, this is typically a very low, sub-pharmacological dose.[3]
-
Sample Collection: Biological samples such as blood, plasma, urine, feces, and tissues are collected at various time points.
-
Sample Preparation: This is a critical step to isolate the carbon from the biological matrix and convert it into a form suitable for AMS analysis, typically graphite (B72142).
-
Homogenization: Tissue samples are homogenized.
-
Combustion: The biological sample is combusted in a sealed quartz tube with copper oxide to convert all carbon into CO₂.
-
Graphitization: The CO₂ is then purified and reduced to elemental carbon (graphite) in the presence of a catalyst (e.g., iron or cobalt) at high temperature.
-
-
AMS Analysis: The graphite target is placed in the ion source of the accelerator mass spectrometer.
-
Negative carbon ions are generated and accelerated.
-
The ions pass through a "stripper" (a thin foil or gas) which removes several electrons, destroying molecular isobars.
-
The resulting highly charged positive ions are further accelerated and separated by magnetic and electrostatic analyzers based on their mass-to-charge ratio and energy.
-
The rare ¹⁴C ions are counted in a detector, while the abundant stable isotopes (¹²C and ¹³C) are measured in Faraday cups.
-
-
Data Analysis: The ratio of ¹⁴C to total carbon is determined, and from this, the concentration of the labeled drug and its metabolites in the original sample is calculated.
Visualizing the Workflow
The following diagrams illustrate the general workflow of a BioAMS experiment and the logical relationship in a typical ADME study.
Caption: A generalized workflow for a BioAMS experiment.
Caption: Logical flow in an ADME study using a ¹⁴C-labeled drug.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical experience of using human microdosing with AMS analysis to obtain early human drug metabolism and PK data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 0 - Microdosing strategy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-human microdosing study | TRACER CRO [tracercro.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Evaluation of cAMS for 14C microtracer ADME studies: opportunities to change the current drug development paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinmedjournals.org [clinmedjournals.org]
A Researcher's Guide to Validating Bio-AMS Assays for Clinical Research
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical assays is paramount to ensure data integrity and reliability in clinical research. Accelerator Mass Spectrometry (AMS) has emerged as a powerful tool, particularly for studies requiring ultra-high sensitivity. This guide provides a comprehensive comparison of Bio-AMS with the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complete with supporting data, detailed experimental protocols for assay validation, and illustrative diagrams to clarify complex workflows.
Bio-Accelerator Mass Spectrometry (this compound) is a highly sensitive analytical technique that measures the ratio of a rare isotope, typically Carbon-14 (¹⁴C), to its stable counterpart.[1] This allows for the direct counting of labeled molecules, offering exceptional sensitivity in the attomole (10⁻¹⁸) to zeptomole (10⁻²¹) range.[1] This makes it particularly valuable for microdosing studies, absolute bioavailability assessments, and investigations of low-concentration analytes in complex biological matrices.
In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) separates compounds based on their physicochemical properties followed by mass-based detection and quantification.[1] While also a highly sensitive method, its typical range is in the picogram (10⁻¹²) to femtogram (10⁻¹⁵) per milliliter level.[1]
Performance Comparison: this compound vs. LC-MS/MS
The choice between this compound and LC-MS/MS depends on the specific requirements of the clinical research study. Here's a comparative overview of their key performance parameters:
| Parameter | Bio-Accelerator Mass Spectrometry (this compound) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the ratio of a rare isotope (e.g., ¹⁴C) to its stable isotope, providing a direct count of labeled molecules.[1] | Separates compounds by liquid chromatography and identifies and quantifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns.[1] |
| Sensitivity | Extremely high: attomole (10⁻¹⁸) to zeptomole (10⁻²¹) levels of ¹⁴C-labeled compounds.[1] | High: typically picogram (10⁻¹²) to femtogram (10⁻¹⁵) per milliliter range.[1] |
| Linearity | Excellent, often spanning 4-5 orders of magnitude.[1] | Good, typically spanning 2-3 orders of magnitude. |
| Selectivity | Highly selective for the ¹⁴C label, virtually eliminating background from endogenous molecules.[1] | High, based on chromatographic retention time and specific mass transitions (parent and fragment ions).[1] |
| Accuracy | Typically within 94-108% (82-119% for the lower limit of quantitation).[2] | Generally within 85-115% of the nominal concentration. |
| Precision (%CV) | Typically between 3.4-8.5%.[2] | Typically less than 15%. |
Experimental Protocols for this compound Assay Validation
Validating a this compound assay involves a series of experiments to demonstrate that the method is reliable, reproducible, and fit for its intended purpose. The following are detailed protocols for key validation experiments.
Accuracy
Objective: To determine the closeness of the mean test results obtained by the method to the true concentration of the analyte.
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the expected calibration range by spiking a known amount of the ¹⁴C-labeled analyte into the biological matrix.
-
Analyze a minimum of five replicates for each QC level.
-
The analysis should be conducted on at least two separate days to assess inter-day accuracy.
-
Calculate the mean concentration for each level and express it as a percentage of the nominal (true) concentration.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for each QC level, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[2]
Precision
Objective: To assess the degree of scatter between a series of measurements of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Using the same QC samples prepared for the accuracy assessment (low, medium, and high concentrations).
-
Analyze a minimum of five replicates for each QC level within a single analytical run to determine intra-day precision.
-
Repeat the analysis on at least two different days to determine inter-day precision.
-
Calculate the coefficient of variation (CV) for the concentrations measured at each QC level.
-
Acceptance Criteria: The CV should not exceed 15% for each QC level, except for the LLOQ, where a CV of up to 20% is acceptable.[2]
Linearity
Objective: To demonstrate the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Protocol:
-
Prepare a series of calibration standards by spiking the biological matrix with the ¹⁴C-labeled analyte at a minimum of six to eight different concentration levels, spanning the expected range of the study samples.
-
Analyze the calibration standards in a single run.
-
Plot the measured isotope ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).
Visualizing the this compound Workflow
Understanding the entire process from sample collection to data analysis is crucial for effective study planning and execution. The following diagrams illustrate a typical workflow for a clinical research study utilizing a this compound assay.
References
Cross-Validation of Bio-AMS and LC-MS/MS: A Comparative Guide for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of drugs and their metabolites in biological matrices is paramount. This guide provides an objective comparison of two powerful analytical techniques: Bio-Accelerator Mass Spectrometry (Bio-AMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate method for specific research needs.
The choice between this compound and LC-MS/MS often hinges on the required sensitivity, the nature of the analyte, and the specific application within drug development. While both are highly sensitive methods, they operate on fundamentally different principles, leading to distinct advantages and limitations.[1] This guide will delve into a head-to-head comparison of their performance, outline typical experimental workflows, and provide the necessary details to understand their cross-validation.
Performance Comparison: this compound vs. LC-MS/MS
A direct comparison of key analytical parameters reveals the distinct strengths of each technique. This compound, which relies on the detection of rare isotopes like carbon-14 (B1195169) (¹⁴C), offers unparalleled sensitivity, making it ideal for microdosing studies and tracking compounds at extremely low concentrations.[1] In contrast, LC-MS/MS provides excellent selectivity based on the mass-to-charge ratio of the analyte and its fragments, making it a workhorse for routine quantitative bioanalysis in preclinical and clinical drug development.[1][2][3][4]
| Parameter | Bio-Accelerator Mass Spectrometry (this compound) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the ratio of a rare isotope (typically ¹⁴C) to its stable isotope, providing a direct count of labeled molecules.[1] | Separates compounds via liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns.[1] |
| Sensitivity | Extremely high, capable of detecting attomole (10⁻¹⁸) to zeptomole (10⁻²¹) levels of ¹⁴C-labeled compounds.[1] | High, typically in the picogram (10⁻¹²) to femtogram (10⁻¹⁵) per milliliter range.[1] |
| Selectivity | Highly selective for the ¹⁴C label, virtually eliminating background from endogenous molecules.[1] | High, based on chromatographic retention time and specific mass transitions (parent and fragment ions).[5] |
| Linearity | Excellent, often spanning 4-5 orders of magnitude.[1] | Good, typically spanning 3-4 orders of magnitude. |
| Throughput | Lower, due to the labor-intensive sample preparation (graphitization).[6] | Higher, with automated systems enabling the analysis of large numbers of samples. |
| Matrix Effect | Minimal, as it directly counts ¹⁴C atoms, largely independent of the sample matrix. | Can be significant, requiring careful method development and validation to mitigate ion suppression or enhancement.[7] |
| Cost | Higher initial instrument cost and sample processing costs.[8] | Lower initial instrument cost and generally lower per-sample analysis cost. |
| Primary Application | Microdosing studies, absolute bioavailability studies, ADME (Absorption, Distribution, Metabolism, and Excretion) studies with very low doses, and analysis of potent compounds.[9][10] | Routine quantitative bioanalysis in preclinical and clinical drug development, therapeutic drug monitoring, and metabolite quantification.[1][11] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the comparison.
This compound Experimental Protocol for ¹⁴C-Labeled Drug in Human Plasma
This protocol outlines the key steps for the quantification of a ¹⁴C-labeled drug in human plasma samples.
1. Sample Preparation (Graphitization):
The conversion of the biological sample into graphite (B72142) is a critical and labor-intensive step for this compound analysis.[6][12]
-
Combustion: An aliquot of the plasma sample is placed in a quartz tube with an oxidant (e.g., copper(II) oxide). The tube is evacuated, sealed, and heated to approximately 900°C. This process combusts the organic material, converting all carbon, including the ¹⁴C from the drug, into carbon dioxide (CO₂).[6]
-
CO₂ Purification and Trapping: The resulting CO₂ is cryogenically purified to remove other gases and water.
-
Graphitization: The purified CO₂ is then reduced to elemental carbon (graphite) in the presence of a metal catalyst (e.g., iron or cobalt) and a reducing agent (e.g., zinc dust or hydrogen gas) at elevated temperatures (around 500-600°C).[6][13] This process typically takes place in a sealed vial.[12][13]
-
Target Pressing: The resulting graphite is mixed with a binder and pressed into a target holder compatible with the AMS instrument's ion source.[13]
2. AMS Analysis:
-
Ionization: The graphite target is bombarded with a beam of cesium ions, which sputters carbon atoms and forms negative ions.
-
Acceleration: These negative ions are accelerated to high energies (mega-electron volts) in a tandem accelerator.[14]
-
Molecular Destruction: During acceleration, the ions pass through a "stripper" (a thin foil or gas), which removes several electrons and destroys any molecular isobars that could interfere with the ¹⁴C measurement.
-
Mass Analysis and Detection: The resulting highly charged positive ions are then analyzed by a series of magnets and electrostatic analyzers that separate the ions based on their mass-to-charge ratio. The ¹⁴C ions are counted individually in a detector, while the more abundant stable isotopes (¹²C and ¹³C) are measured in a Faraday cup.
-
Quantification: The ratio of ¹⁴C to the stable carbon isotopes is used to determine the concentration of the ¹⁴C-labeled drug in the original plasma sample.
LC-MS/MS Experimental Protocol for a Small Molecule Drug in Human Plasma
This protocol provides a general workflow for the quantitative analysis of a small molecule drug in human plasma using LC-MS/MS.
1. Sample Preparation:
The goal of sample preparation is to remove interfering substances from the plasma matrix and concentrate the analyte of interest.[7][15] Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate the proteins.[7][15] The supernatant containing the analyte is then separated by centrifugation.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous plasma based on its solubility in an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This is a highly selective method where the analyte is retained on a solid sorbent material in a cartridge or plate, while interferences are washed away.[15] The analyte is then eluted with a small volume of solvent.
2. Liquid Chromatography (LC) Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of small molecule drugs.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is typically used to elute the analyte from the column.
-
Flow Rate: The flow rate is optimized for the specific column dimensions and particle size.
-
Injection Volume: A small volume of the prepared sample (typically 1-10 µL) is injected onto the LC column.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: The eluent from the LC column enters the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: A triple quadrupole mass spectrometer is commonly used for quantitative bioanalysis.
-
Q1 (First Quadrupole): Selects the precursor ion (the parent molecule) of the analyte based on its mass-to-charge ratio (m/z).
-
q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Selects a specific fragment ion (product ion) for detection.
-
-
Detection: The intensity of the product ion signal is measured over time, creating a chromatogram.
-
Quantification: The peak area of the analyte in the chromatogram is proportional to its concentration in the sample. A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown samples.
Mandatory Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for this compound and LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS systems for quantitative bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. selectscience.net [selectscience.net]
- 6. Solid Sample AMS | BioAMS [bioams.llnl.gov]
- 7. news-medical.net [news-medical.net]
- 8. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaron.com [pharmaron.com]
- 10. openmedscience.com [openmedscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Biological and biomedical (14)C-accelerator mass spectrometry and graphitization of carbonaceous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. api.pageplace.de [api.pageplace.de]
- 15. opentrons.com [opentrons.com]
Unveiling 14C: A Head-to-Head Comparison of Bio-AMS and Liquid Scintillation Counting for Researchers
For scientists and professionals in drug development, the precise detection of Carbon-14 (¹⁴C) is a cornerstone of modern research, enabling critical insights into the metabolic fate of novel therapeutics. Two principal technologies dominate this analytical landscape: Bio-Accelerator Mass Spectrometry (Bio-AMS) and Liquid Scintillation Counting (LSC). This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to empower researchers in selecting the optimal method for their specific needs.
At their core, these techniques operate on fundamentally different principles. LSC quantifies ¹⁴C by measuring the light produced from the radioactive decay of the isotope within a sample mixed with a scintillating cocktail. In contrast, this compound is a more direct and sensitive method that counts the individual ¹⁴C atoms present in a sample. This distinction in their measurement approach leads to significant differences in their capabilities, applications, and logistical requirements.
At a Glance: Key Performance Characteristics
| Feature | Bio-Accelerator Mass Spectrometry (this compound) | Liquid Scintillation Counting (LSC) |
| Principle | Atom counting of individual ¹⁴C ions | Decay counting of beta particles emitted by ¹⁴C |
| Sensitivity | Zeptomole to attomole (10⁻²¹ to 10⁻¹⁸ moles) | Picomole to nanomole (10⁻¹² to 10⁻⁹ moles) |
| Sample Size | Micrograms to milligrams | Milligrams to grams |
| Sample Throughput | Lower; extensive sample preparation required | Higher; simpler sample preparation |
| Cost (Instrument) | High | Low to moderate |
| Cost (Per Sample) | High | Low |
| Key Advantage | Unparalleled sensitivity, enabling microdosing studies | Cost-effective, high-throughput for routine analysis |
| Key Disadvantage | High cost and complexity, lower throughput | Lower sensitivity, susceptible to chemical and color quenching |
Delving Deeper: A Quantitative Showdown
Experimental data consistently highlights the superior sensitivity of this compound. In a comparative study analyzing ¹⁴C-labeled drugs in plasma, this compound demonstrated a limit of reliable measurement of approximately 0.1 disintegrations per minute per milliliter (dpm/mL).[1] For urine and faecal extracts, this limit was even lower, at 0.01 dpm/mL, without the need for sample extraction or concentration.[1] In contrast, a study comparing low-level LSC to AMS for human plasma samples found the lower limit of quantification (LLQ) for LSC to be around 5 dpm/mL, while AMS could reliably quantify levels at or below 0.1 dpm/mL.
Another study comparing the two techniques for environmental samples showed a relative deviation of 11-12% between LSC and AMS results, with LSC generally showing slightly higher concentrations.[2] While both methods were deemed suitable for the analysis, the higher precision of AMS was noted.[2] The data underscores that for applications demanding the utmost sensitivity, such as human microdosing studies where only minuscule amounts of a ¹⁴C-labeled drug are administered, this compound is the indispensable tool.
| Parameter | Bio-Accelerator Mass Spectrometry (this compound) | Liquid Scintillation Counting (LSC) | Reference |
| Limit of Detection (Plasma) | ~0.1 dpm/mL | ~5 dpm/mL (low-level LSC) | [1] |
| Limit of Detection (Urine/Faeces) | ~0.01 dpm/mL | Sample dependent, generally higher than AMS | [1] |
| Sample Carbon Amount | 0.25 mg - 0.7 mg | >1 mg | [3] |
| Measurement Time per Sample | 10 - 30 minutes | 1 - 12 hours | [4] |
| Precision | High (<1%) | Moderate (<2% with Benzene Synthesis) | [5] |
The Path to Measurement: Experimental Workflows
The journey from a biological sample to a final ¹⁴C concentration value differs significantly between this compound and LSC, primarily in the rigor of sample preparation.
Bio-Accelerator Mass Spectrometry (this compound) Workflow
The workflow for this compound is a multi-step process focused on converting the carbon in the sample into a graphite (B72142) target suitable for the accelerator.
Liquid Scintillation Counting (LSC) Workflow
The LSC workflow is comparatively simpler and faster, making it suitable for higher throughput applications.
References
- 1. A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs in plasma, urine and faecal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kns.org [kns.org]
- 3. 14C Analysis [bgc-jena.mpg.de]
- 4. hidex.de [hidex.de]
- 5. resources.revvity.com [resources.revvity.com]
A Head-to-Head Comparison: Bio-AMS vs. Quantitative Whole-Body Autoradiography in Drug Development
For researchers, scientists, and drug development professionals, understanding the distribution and metabolic fate of a drug candidate is paramount. Two powerful techniques, Biological Accelerator Mass Spectrometry (Bio-AMS) and Quantitative Whole-Body Autoradiography (QWBA), stand as pillars in the field of ADME (Absorption, Distribution, Metabolism, and Excretion) studies. While both utilize radiolabeled compounds to trace a drug's journey through a biological system, they offer distinct advantages and are suited for different applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for specific research needs.
At a Glance: Key Performance Characteristics
The primary distinctions between this compound and QWBA lie in their sensitivity, resolution, and the nature of the data they provide. This compound offers unparalleled sensitivity for quantifying radioisotopes in discrete samples, whereas QWBA provides a comprehensive visual map of radiolabel distribution across the entire body.
| Feature | Bio-Accelerator Mass Spectrometry (this compound) | Quantitative Whole-Body Autoradiography (QWBA) |
| Principle | Atom counting of rare isotopes (e.g., ¹⁴C) using a particle accelerator.[1] | 2D imaging of radioactivity distribution in whole-body cryosections using phosphor imaging screens.[2][3] |
| Primary Output | Precise quantitative data of isotope concentration in discrete biological samples (e.g., plasma, tissue homogenates).[1] | A high-resolution image showing the spatial distribution and relative concentration of radioactivity across all tissues and organs.[2] |
| Sensitivity | Extremely high; capable of detecting attomole (10⁻¹⁸ mole) to zeptomole (10⁻²¹ mole) levels of radiolabel.[1][4] | High, but significantly less sensitive than this compound. Typically in the nanocurie (nCi) per gram of tissue range.[3] |
| Limit of Quantification | Low pg/mL to fg/mL concentrations, depending on the specific activity of the labeled compound.[5] | Generally in the low ng-equivalent/g of tissue range. |
| Spatial Resolution | Not an imaging technique; provides no spatial information within the sample itself. | High, typically in the range of 50-100 µm, allowing for localization of radioactivity to specific tissues and even parts of organs.[6] |
| Sample Throughput | Can be high for discrete liquid samples, but tissue sample preparation can be time-consuming. | Lower, as it involves whole animal processing, sectioning, and long exposure times.[6] |
| Key Application | Microdosing studies, absolute bioavailability studies, human ADME studies with very low radiation doses, metabolite profiling.[7][8] | Preclinical tissue distribution studies, identification of target organs and potential sites of accumulation, dosimetry calculations for human studies.[2][9] |
| Distinction of Parent vs. Metabolites | Requires chromatographic separation (e.g., HPLC) prior to AMS analysis to differentiate parent drug from metabolites.[7] | Does not distinguish between the parent drug and its radiolabeled metabolites; it measures total radioactivity.[3] |
Visualizing the Workflows
To better understand the practical application of each technique, the following diagrams illustrate their respective experimental workflows.
Detailed Experimental Protocols
This compound Protocol for a Human Microdosing Study
This protocol outlines a typical approach for a human absolute bioavailability study using a ¹⁴C-labeled microdose.
1. Radiolabeling and Formulation:
-
Synthesize the drug candidate with a ¹⁴C label at a position that is metabolically stable.
-
Prepare a sterile, injectable solution of the ¹⁴C-labeled drug for intravenous (IV) administration at a very low radioactive dose (e.g., ≤1 µCi).[5]
-
Prepare the non-labeled oral formulation of the drug at the therapeutic dose.
2. Clinical Phase:
-
Administer the oral therapeutic dose to healthy volunteers.
-
Simultaneously or at a different time point, administer the IV ¹⁴C-microdose.
-
Collect blood samples at predetermined time points (e.g., pre-dose, and multiple time points post-dose up to 168 hours) into tubes containing an anticoagulant.[8]
-
Process blood to plasma by centrifugation and store frozen at -80°C until analysis.
-
Collect urine and feces over specified intervals.
3. Sample Preparation:
-
For plasma samples, perform protein precipitation or liquid-liquid extraction to isolate the drug and its metabolites.
-
For urine samples, direct injection may be possible after centrifugation.
-
For fecal samples, homogenize and extract the analytes.
4. Chromatographic Separation:
-
Use high-performance liquid chromatography (HPLC) to separate the parent drug from its metabolites in the prepared samples.[7]
-
Collect fractions corresponding to the parent drug and individual metabolites.
5. AMS Analysis:
-
Convert the carbon in each collected fraction to graphite. This is a critical step for solid-sample introduction into the AMS.[10]
-
Analyze the graphite samples using an accelerator mass spectrometer to determine the ¹⁴C/¹²C ratio.[10]
-
Quantify the amount of ¹⁴C in each sample by comparing the isotope ratio to known standards.
6. Data Analysis:
-
Calculate the plasma concentration-time profiles for both the IV and oral routes.
-
Determine pharmacokinetic parameters (e.g., AUC, clearance, volume of distribution) for both routes.
-
Calculate the absolute bioavailability by comparing the dose-normalized AUC from the oral administration to the AUC from the IV administration.
QWBA Protocol for a Rodent Tissue Distribution Study
This protocol describes a standard procedure for assessing the tissue distribution of a ¹⁴C-labeled compound in rats.
1. Radiolabeling and Dosing:
-
Synthesize the drug candidate with a ¹⁴C or ³H label.
-
Administer the radiolabeled compound to a cohort of rats (typically Sprague-Dawley or Long-Evans) via the intended clinical route of administration.[6]
2. Sample Collection:
-
At predetermined time points post-dose (e.g., 0.5, 2, 8, 24, 48, and 168 hours), euthanize the animals (typically one animal per time point).[11]
-
Immediately freeze the entire carcass by immersion in a mixture of hexane (B92381) and dry ice or in liquid nitrogen to prevent the translocation of the radiolabel.[12]
3. Cryosectioning:
-
Embed the frozen carcass in a block of carboxymethylcellulose (CMC).[11][12]
-
Using a large-format cryomicrotome, cut thin (typically 20-40 µm) sagittal sections of the entire animal.[6][12]
-
Mount the frozen sections onto adhesive tape.
4. Imaging:
-
Freeze-dry (lyophilize) the mounted sections to remove water, which can attenuate the radioactive signal.[12]
-
Expose the dried sections to a phosphor imaging plate in a lead-lined cassette at -20°C for a duration determined by the dose of radioactivity administered.[12]
5. Data Acquisition and Analysis:
-
Scan the imaging plate using a phosphor imager to generate a digital autoradiogram.[2]
-
Include radioactive standards of known concentrations on the imaging plate to generate a calibration curve.
-
Using specialized software (e.g., AIDA), quantify the radioactivity in various tissues and organs by comparing the signal intensity to the calibration curve.[6]
-
Express the data as drug-equivalents per gram of tissue.
Concluding Remarks
The choice between this compound and QWBA is dictated by the specific questions being addressed in a drug development program. This compound is the undisputed champion of sensitivity, making it indispensable for human microdosing and absolute bioavailability studies where minimizing radiation exposure is critical.[7] Its ability to be coupled with chromatography provides invaluable data on the metabolic fate of a drug.
Conversely, QWBA provides an unparalleled visual understanding of where a drug and its metabolites distribute within the body.[2] This information is crucial for identifying potential target organs for efficacy and toxicity, and for the dosimetry calculations required before proceeding to human radiolabeled ADME studies.[9]
Ultimately, these two techniques are not mutually exclusive but rather complementary. A comprehensive drug development program will often leverage the strengths of both: QWBA in preclinical stages to guide safety and dosimetry assessments, and this compound in early clinical development to provide precise human pharmacokinetic and metabolic data with minimal risk to subjects. The judicious application of these powerful analytical tools is fundamental to making informed decisions and advancing safe and effective new medicines.
References
- 1. Accelerator mass spectrometry in pharmaceutical research and development--a new ultrasensitive analytical method for isotope measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qps.com [qps.com]
- 3. qps.com [qps.com]
- 4. researchgate.net [researchgate.net]
- 5. worldwide.com [worldwide.com]
- 6. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. The phase 0 microdosing concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The application of Phase 0 and microtracer approaches in early clinical development: past, present, and future [frontiersin.org]
- 9. allucent.com [allucent.com]
- 10. Capabilities and Techniques | BioAMS [bioams.llnl.gov]
- 11. Utility of quantitative whole-body autoradiography (QWBA) and oxidative combustion (OC) analysis in the assessment of tissue distribution of [14C]Mefuparib (CVL218) in SD and LE rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Bio-AMS vs. Traditional Mass Spectrometry: A Comparative Guide for Tracer Studies
For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for the success of tracer studies. This guide provides an in-depth, objective comparison of Bio-Accelerator Mass Spectrometry (Bio-AMS) and traditional mass spectrometry techniques, supported by experimental data and detailed methodologies, to facilitate an informed decision-making process.
Tracer studies, which utilize isotopically labeled molecules to track their fate within a biological system, are fundamental in drug development, toxicology, and metabolic research. The choice of analytical platform to detect and quantify these tracers significantly impacts the quality and scope of the data obtained. While traditional mass spectrometry techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used, this compound has emerged as a powerful alternative, offering unparalleled sensitivity for studies involving rare, long-lived isotopes such as carbon-14 (B1195169) (¹⁴C).
At a Glance: Key Differences
| Feature | Bio-Accelerator Mass Spectrometry (this compound) | Traditional Mass Spectrometry (e.g., LC-MS/MS) |
| Principle | Atom counting: Directly counts individual rare isotope atoms (e.g., ¹⁴C) relative to a stable isotope (e.g., ¹²C).[1][2] | Molecular mass analysis: Measures the mass-to-charge ratio (m/z) of intact molecules and their fragments. |
| Primary Isotope | Long-lived radioisotopes (e.g., ¹⁴C, ³H, ⁴¹Ca).[1] | Stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or unlabeled compounds. |
| Sample Preparation | Requires combustion of the sample to CO₂ and conversion to graphite (B72142) for analysis.[1] | Typically involves extraction (e.g., protein precipitation, solid-phase extraction) and chromatographic separation. |
| Structural Information | No structural information from the AMS measurement itself; requires prior chromatographic separation (LC+AMS).[1] | Provides structural information through fragmentation patterns (MS/MS). |
| Throughput | Traditionally lower due to sample preparation, but advancements are increasing throughput.[1] | Generally higher, especially with modern automated systems. |
Performance Comparison: A Deeper Dive
The most significant advantage of this compound lies in its extraordinary sensitivity, which allows for the detection of minute quantities of tracer-labeled compounds. This capability is particularly transformative for microdosing studies, where sub-therapeutic doses of a drug are administered to humans to assess pharmacokinetics early in the drug development process.
Quantitative Data Summary
| Parameter | Bio-Accelerator Mass Spectrometry (this compound) with ¹⁴C | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) / Lower Limit of Quantitation (LLOQ) | Attomole (10⁻¹⁸ mol) to zeptomole (10⁻²¹ mol) levels.[1][2] LLOQ can be as low as ~0.1 dpm/mL. | Typically in the picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) per milliliter range.[2] For some compounds, LLOQ can reach the low pg/mL level. |
| Typical Sample Volume | Microliters of biological fluids are often sufficient. | Microliters to milliliters, depending on the analyte concentration and matrix. |
| Dynamic Range | Wide, often spanning several orders of magnitude. | Wide, but can be limited by detector saturation at high concentrations. |
| Matrix Effects | Minimal, as the measurement is based on the isotope ratio in elemental carbon, largely independent of the original molecular form. | Can be significant; ion suppression or enhancement from co-eluting matrix components can affect accuracy and sensitivity.[3] |
Experimental Protocols: A Step-by-Step Look
To provide a practical understanding of the application of these techniques, below are representative experimental protocols for a human ¹⁴C tracer study.
This compound: Human Absorption, Metabolism, and Excretion (AME) Microtracer Study
This protocol outlines a typical human AME study using a ¹⁴C-microtracer with this compound analysis.
-
Dose Preparation and Administration:
-
A therapeutic dose of the unlabeled drug is compounded with a very small amount of the ¹⁴C-labeled version of the drug (a "microtracer"), typically resulting in a total radioactivity of 1-5 µCi per subject.
-
The dose is administered to healthy volunteers or patients.
-
-
Sample Collection:
-
Blood, plasma, urine, and feces are collected at predetermined time points over a specified period (e.g., up to 240 hours post-dose) to capture the absorption, distribution, metabolism, and excretion phases.[4]
-
-
Sample Preparation for Total ¹⁴C Measurement (Mass Balance):
-
Aliquots of plasma, homogenized feces, and urine are combusted to carbon dioxide (CO₂).
-
The CO₂ is then catalytically converted to graphite.
-
-
AMS Analysis for Total ¹⁴C:
-
The graphite samples are ionized in the AMS instrument.
-
The instrument accelerates the ions and uses a series of magnets and detectors to separate and count the ¹⁴C and ¹³C/¹²C atoms.
-
The ratio of ¹⁴C to total carbon is used to determine the total radioactivity in the original sample.
-
-
Metabolite Profiling (LC+AMS):
-
Plasma and urine samples are subjected to liquid chromatography (LC) to separate the parent drug from its metabolites.
-
Fractions of the LC eluent are collected at specific time intervals.
-
Each fraction is then prepared (combusted and graphitized) and analyzed by AMS to generate a radiochromatogram, revealing the profile of ¹⁴C-containing metabolites.
-
Traditional Mass Spectrometry: LC-MS/MS Pharmacokinetic Study of a Drug and its Metabolites
This protocol describes a typical pharmacokinetic study using LC-MS/MS.
-
Dose Administration:
-
A therapeutic dose of the unlabeled drug is administered to subjects.
-
-
Sample Collection:
-
Blood (plasma) samples are collected at various time points post-dose.
-
-
Sample Preparation:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma samples to precipitate proteins.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the drug and its metabolites is transferred to a clean tube.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
An aliquot of the prepared sample is injected into the LC system.
-
The drug and its metabolites are separated on a chromatographic column based on their physicochemical properties.
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the parent molecule) is selected and fragmented, and a specific product ion is monitored for quantification. This provides high selectivity.
-
The peak area of the analyte is compared to a standard curve to determine its concentration in the original plasma sample.
-
Visualizing the Workflows and Concepts
To further clarify the processes and relationships, the following diagrams are provided in the DOT language for use with Graphviz.
Conclusion: Choosing the Right Tool for the Job
Both this compound and traditional mass spectrometry are powerful tools for tracer studies, each with its unique strengths.
This compound is the undisputed champion of sensitivity. Its ability to quantify attomole levels of ¹⁴C-labeled compounds makes it indispensable for applications where the administered dose must be exceptionally low, such as in human microdosing studies, or when tracking compounds with very low bioavailability.[1] This extreme sensitivity also allows for the extension of pharmacokinetic studies over longer periods, capturing the terminal elimination phases that might be missed by less sensitive techniques.
Traditional mass spectrometry techniques, particularly LC-MS/MS, offer a balance of sensitivity, selectivity, and higher throughput. They are the workhorse for many bioanalytical laboratories, providing structural information and being well-suited for studies with stable isotope tracers or when analyte concentrations are within their detection range. The primary challenge for LC-MS/MS is matrix effects, which can compromise sensitivity and accuracy if not properly addressed during method development.[3]
Ultimately, the choice between this compound and traditional mass spectrometry will depend on the specific goals of the tracer study, the nature of the compound, the required level of sensitivity, and the available resources. For cutting-edge research in early-phase drug development and toxicology, the unparalleled sensitivity of this compound opens up new avenues of investigation that were previously inaccessible.
References
- 1. Application of liquid chromatography-accelerator mass spectrometry (LC-AMS) to evaluate the metabolic profiles of a drug candidate in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Pharmacokinetic Study of Oral 14C-Radiolabeled Hyzetimibe, A New Cholesterol Absorption Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: A Guide to Bio-Accelerator Mass Spectrometry (Bio-AMS) Instruments for Drug Development
For researchers, scientists, and professionals in drug development, selecting the right analytical instrumentation is paramount. Bio-Accelerator Mass Spectrometry (Bio-AMS) has emerged as a pivotal technology for ultra-sensitive isotopic analysis, particularly in Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) studies. This guide provides a comparative overview of available this compound instruments, supported by performance data and detailed experimental protocols to aid in your decision-making process.
I. Performance Comparison of this compound Instruments
The following tables summarize the key performance specifications of this compound instruments offered by National Electrostatics Corp. and Ionplus AG. These specifications are based on manufacturer-provided information and data from institutions utilizing these systems.
Table 1: Comparison of National Electrostatics Corp. (NEC) this compound Systems
| Feature | SSAMS (Single Stage) | CAMS (Compact) | UAMS (1 MV) |
| Terminal Voltage | 250 kV | 500 kV | 1 MV |
| Primary Isotopes | ¹⁴C | ¹⁴C | ¹⁴C, ¹⁰Be, ²⁶Al, ¹²⁹I, ⁴¹Ca |
| Precision (¹⁴C) | 0.2% or better | 0.3% or better | 0.3% or better |
| Background (¹⁴C/¹²C) | < 2 x 10⁻¹⁵ | < 2 x 10⁻¹⁵ | As low as 3 x 10⁻¹⁶ |
| Sample Type | Graphite (B72142) | Graphite, CO₂ (optional) | Graphite, CO₂ (optional) |
| Key Features | Open-air design, no SF₆ | Improved background and throughput | Versatility for multiple isotopes |
Source: National Electrostatics Corp. product specifications.[1][2]
Table 2: Comparison of Ionplus AG this compound Systems
| Feature | MICADAS | LEA (Low Energy AMS) |
| Terminal Voltage | 200 kV | 50 kV |
| Primary Isotopes | ¹⁴C | ¹⁴C |
| Precision (¹⁴C/¹²C) | 0.2% (0.1% possible) | > 0.2% |
| Background (¹⁴C/¹²C) | < 2 x 10⁻¹⁵ | Information not publicly available |
| Sample Type | Solid and gas samples | Solid and gas samples |
| Key Features | Compact design, high precision | Very compact design, low power consumption |
Source: Ionplus AG product specifications.
II. Case Study: Performance of a Commercial this compound Facility
Accium BioSciences, a leading CRO in the field, utilizes a National Electrostatics Corporation 1.5 SDH-1 Pelletron Accelerator Mass Spectrometer. Their reported performance provides valuable insight into the capabilities of a commercially operated this compound system in a drug development setting.
Table 3: Accium BioSciences this compound Performance Data
| Parameter | Specification |
| Instrument | NEC 1.5 SDH-1 Pelletron |
| Precision | 0.3% |
| Accuracy | 0.3% |
| Sample Capacity | 40-sample and 134-sample ion sources |
| Dynamic Range for ¹⁴C Analysis | 6 orders of magnitude |
| Machine Background (¹⁴C/¹²C) | low 10⁻¹⁶ |
Source: Accium BioSciences performance evaluation.[3]
III. Experimental Protocols
A. Experimental Protocol for a Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study using this compound
This protocol outlines a typical approach for a human ADME study utilizing the high sensitivity of this compound.
1. Objective: To determine the mass balance, routes of excretion, and metabolic profile of a ¹⁴C-labeled drug in healthy human subjects.
2. Study Design:
-
Single-center, open-label study.
-
Subjects: A small cohort of healthy volunteers.
-
Dosing: Administration of a single, low-dose of the ¹⁴C-labeled drug candidate (typically a "microtracer" dose with radioactivity ≤1 μCi).[4]
-
Sample Collection: Collection of blood, plasma, urine, and feces at predetermined time points.
3. Materials and Methods:
-
Test Article: ¹⁴C-labeled drug substance.
-
Sample Preparation:
-
Plasma and urine samples may be directly analyzed or require minimal processing.
-
Feces and tissue samples (if applicable) are homogenized.
-
For metabolite profiling, samples are subjected to extraction and chromatographic separation (e.g., HPLC).
-
-
This compound Analysis:
-
Samples are converted to graphite targets or CO₂.
-
The ¹⁴C/¹²C ratio is measured using the this compound instrument.
-
Quantification is achieved by comparing the sample ratios to known standards.
-
4. Data Analysis:
-
Mass Balance: Calculation of the total recovered radioactivity in urine and feces as a percentage of the administered dose.
-
Pharmacokinetics: Determination of key PK parameters for the parent drug and total radioactivity (e.g., Cmax, Tmax, AUC, half-life).
-
Metabolite Profiling: Identification and quantification of metabolites in circulation and excreta.
B. Experimental Protocol for Performance Evaluation of a this compound Instrument
This protocol provides a framework for assessing the performance of a this compound system.
1. Objective: To validate the precision, accuracy, sensitivity, and linearity of a this compound instrument.
2. Materials:
-
Standard Reference Materials (SRMs): A series of ¹⁴C standards with known isotopic ratios (e.g., from NIST).
-
Blank Samples: Carbon samples with a negligible ¹⁴C content (e.g., "dead" carbon).
-
Quality Control (QC) Samples: Samples with known ¹⁴C concentrations spanning the expected analytical range.
3. Methodology:
-
Precision:
-
Analyze a set of replicate QC samples at different concentrations.
-
Calculate the coefficient of variation (CV%) for each concentration level.
-
-
Accuracy:
-
Analyze SRMs and compare the measured isotopic ratios to the certified values.
-
Calculate the percent deviation from the true value.
-
-
Sensitivity (Limit of Detection):
-
Analyze a series of decreasingly concentrated samples.
-
Determine the lowest concentration at which the signal can be reliably distinguished from the background noise.
-
-
Linearity:
-
Analyze a dilution series of a high-concentration standard.
-
Plot the measured ¹⁴C concentration against the theoretical concentration and determine the linearity of the response.
-
IV. Visualizing Workflows and Pathways
A. ADME Study Workflow
The following diagram illustrates the typical workflow of an ADME study employing this compound.
Caption: Workflow of a typical ADME study using this compound.
B. Simplified Drug Metabolism Pathway
This diagram illustrates a simplified pathway of drug metabolism that can be investigated using this compound.
References
A Comparative Guide to Reporting Bio-AMS Analytical Data for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for reporting Bio-Accelerator Mass Spectrometry (Bio-AMS) analytical data, offering a clear comparison with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a prevalent alternative in bioanalysis. The objective is to ensure that reported data is robust, reproducible, and readily interpretable by the scientific community and regulatory bodies.
Data Presentation: A Comparative Overview
Quantitative data from this compound and its alternatives should be presented in a clear, structured format to facilitate direct comparison. The following tables summarize key performance parameters.
Table 1: Performance Comparison of this compound and LC-MS/MS
| Parameter | Bio-Accelerator Mass Spectrometry (this compound) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the ratio of a rare isotope (typically ¹⁴C) to its stable counterpart, providing a direct count of labeled molecules. | Separates compounds by liquid chromatography and identifies and quantifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns.[1] |
| Sensitivity | Extremely high, capable of detecting attomole (10⁻¹⁸) to zeptomole (10⁻²¹) levels of ¹⁴C-labeled compounds.[1] | High, typically in the picogram (10⁻¹²) to femtogram (10⁻¹⁵) per milliliter range.[1] |
| Selectivity | Highly selective for the ¹⁴C label, virtually eliminating background from endogenous molecules.[1] | High, based on chromatographic retention time and specific mass transitions (parent and fragment ions).[1] |
| Linearity | Excellent, often spanning 4-5 orders of magnitude.[1] | Good, typically spanning 3-4 orders of magnitude. |
| Throughput | Lower, due to sample preparation (graphitization) and longer analysis times. | Higher, with automated systems enabling rapid analysis of large sample batches. |
| Matrix Effect | Minimal, as the ¹⁴C label is not typically present in the biological matrix. | Can be significant, requiring careful method development and the use of internal standards to compensate for ion suppression or enhancement. |
| Cost | Higher initial instrument cost and per-sample analysis cost. | Lower initial instrument cost and generally lower per-sample analysis cost. |
| Primary Application | Ultrasensitive quantification in microdose and microtracer studies, ADME studies with very low doses, and analysis of low-abundance biomarkers.[2][3] | Routine quantitative bioanalysis for pharmacokinetic studies, therapeutic drug monitoring, and metabolite identification.[4][5] |
Table 2: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | This compound | LC-MS/MS |
| Specificity/Selectivity | No interference at the ¹⁴C detection channel from blank matrix. | No significant interfering peaks at the retention time of the analyte and internal standard.[4][6] |
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ).[7][8] | Mean value should be within ±15% of the nominal value (±20% at the LLOQ).[4][6] |
| Precision (Repeatability and Intermediate) | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[7][8] | CV should not exceed 15% (20% at the LLOQ).[4][6] |
| Linearity | Correlation coefficient (r²) ≥ 0.99.[9] | Correlation coefficient (r²) ≥ 0.99.[4] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision (typically CV < 20%).[7] | The lowest concentration that can be measured with acceptable accuracy and precision (typically CV < 20% and a signal-to-noise ratio of at least 5:1).[4] |
| Robustness | Method performance should not be significantly affected by small, deliberate variations in method parameters.[10] | Method performance should not be significantly affected by small, deliberate variations in chromatographic conditions.[4][10] |
| Stability (Freeze-thaw, short-term, long-term) | Analyte should be stable in the biological matrix under defined storage and handling conditions (typically within ±15% of nominal concentration).[7] | Analyte should be stable in the biological matrix under defined storage and handling conditions (typically within ±15% of nominal concentration).[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of experimental findings.
Key Experiment: Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study using this compound
Objective: To determine the mass balance, routes of excretion, and metabolic profile of a ¹⁴C-labeled drug following a single microtracer dose.[2][11]
Methodology:
-
Dose Preparation: A therapeutic dose of the non-labeled drug is co-administered with a microtracer dose (typically <1 µCi) of the ¹⁴C-labeled drug.[12]
-
Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points.[13]
-
Sample Preparation for Total ¹⁴C Analysis:
-
Aliquots of whole blood, plasma, urine, and homogenized feces are combusted to convert all carbon to CO₂.
-
The CO₂ is then purified and reduced to graphite (B72142).[13]
-
-
AMS Analysis: The graphite samples are analyzed by AMS to determine the ¹⁴C/¹²C ratio, from which the total ¹⁴C concentration in each matrix is calculated.[13]
-
Metabolite Profiling:
-
Plasma and urine samples are pooled and subjected to chromatographic separation (e.g., HPLC).
-
Fractions are collected at regular intervals.
-
Each fraction is analyzed by AMS to determine the amount of ¹⁴C present, thus creating a radiochromatogram.
-
Parallel analysis by LC-MS/MS can be performed on the same fractions to identify the chemical structure of the metabolites.
-
Alternative Experiment: Pharmacokinetic (PK) Study using LC-MS/MS
Objective: To determine the concentration-time profile of a drug in plasma following administration.[4]
Methodology:
-
Sample Preparation:
-
An internal standard (IS), typically a stable isotope-labeled version of the analyte, is added to the plasma samples.
-
Proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
The supernatant is separated by centrifugation, evaporated, and reconstituted in a mobile phase-compatible solvent.[14]
-
-
LC-MS/MS Analysis:
-
The prepared samples are injected into an HPLC or UPLC system for chromatographic separation.
-
The eluent is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and IS are monitored.[5]
-
-
Data Analysis:
-
Peak areas of the analyte and IS are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
The concentrations of the unknown samples are determined from the calibration curve.
-
Mandatory Visualizations
This compound Analytical Workflow for a Human ADME Study
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. openmedscience.com [openmedscience.com]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. omicsonline.org [omicsonline.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 8. japsonline.com [japsonline.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. pharmaron.com [pharmaron.com]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. 2.3. Human ADME study [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Bio-AMS Measurements: A Guide for Researchers
For researchers, scientists, and drug development professionals, the term "Bio-AMS" can refer to two distinct but important entities in biomedical research: the chemical compound This compound (TFA) , a potent bacterial enzyme inhibitor, and the technology of Biological Accelerator Mass Spectrometry (BioAMS) , an ultra-sensitive analytical technique. This guide provides a detailed comparison of both, addressing their performance, methodologies, and applications, in the absence of direct inter-laboratory comparison studies.
Part 1: this compound (TFA) - A Potent Inhibitor of Biotin (B1667282) Protein Ligase
This compound (TFA) is the trifluoroacetate (B77799) salt of a potent and selective inhibitor of bacterial biotin protein ligase (BPL), an essential enzyme in the fatty acid and lipid biosynthesis pathways of bacteria like Mycobacterium tuberculosis (Mtb).[1][2][3] Its mechanism of action makes it a significant subject of study for the development of new antibacterial agents.[4][5]
Data Presentation: Comparative Efficacy
While direct inter-laboratory comparison data for this compound (TFA) is not publicly available, a comparison of its efficacy with other biotin protein ligase inhibitors can be compiled from various studies. The following tables summarize key performance indicators such as binding affinity (KD) and minimum inhibitory concentration (MIC).
Table 1: Comparison of this compound (TFA) with Other Biotin Protein Ligase Inhibitors
| Compound | Target Organism/Enzyme | KD (nM) | MIC (µM) | Reference |
| This compound | M. tuberculosis H37Rv | 0.865 | 0.16 - 0.78 | [6][7] |
| This compound Analogue 10 | M. tuberculosis H37Rv | Not Reported | Comparable to this compound | [8] |
| This compound Analogue 11 | M. tuberculosis H37Rv | Not Reported | Comparable to this compound | [8] |
| Biotin-1,2,3-triazole Analogue | S. aureus BPL | 90 | 0.2 | [9][10] |
| Biotin Analogue 5 | Not Specified | Not Reported | Not Reported | [11] |
| Biotin Analogue 6 | Not Specified | Not Reported | Not Reported | [11] |
Note: Direct comparison of MIC values should be interpreted with caution due to variations in experimental conditions between studies.
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Therapeutic Index (CC50/MIC99) | Reference |
| Vero Cells | 58 | 74 - 187 | [7] |
| DU145 Human Prostate Cells | Insensitive | Not Applicable | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are summaries of key assays used to evaluate this compound (TFA).
Biotin Protein Ligase Inhibition Assay:
This assay biochemically quantifies the inhibitory activity of this compound (TFA) against BPL. One common method is a coupled-enzyme assay that measures the production of pyrophosphate (PPi), a product of the BPL reaction. The PPi is then used in a series of reactions that result in a spectrophotometrically detectable product.[5]
Minimum Inhibitory Concentration (MIC) Assay:
The MIC, the lowest concentration of a compound that inhibits visible bacterial growth, is determined using a broth microdilution method. Serial dilutions of this compound (TFA) are prepared in a 96-well plate, and a standardized inoculum of the target bacteria is added. The plates are incubated, and the MIC is determined by visual inspection or by measuring optical density.[4][12]
In Vitro Cytotoxicity Assay:
To assess the toxicity of this compound (TFA) against mammalian cells, a cytotoxicity assay is performed. Mammalian cell lines are exposed to serial dilutions of the compound for a specified period. Cell viability is then measured using a method such as the MTT assay, which quantifies the metabolic activity of living cells.[12]
Signaling Pathway and Mechanism of Action
This compound (TFA) acts as a bisubstrate inhibitor, mimicking the reaction intermediate biotinyl-5'-AMP.[5][6] It binds tightly to the active site of biotin protein ligase, preventing the biotinylation and subsequent activation of acetyl-CoA carboxylases (ACCs). This disrupts the fatty acid synthesis pathway, which is essential for the formation of the bacterial cell wall, leading to bacterial cell death.[4][6]
Part 2: Biological Accelerator Mass Spectrometry (BioAMS) - An Ultra-Sensitive Analytical Tool
Biological Accelerator Mass Spectrometry (BioAMS) is a powerful analytical technique used to measure rare, long-lived isotopes, most commonly carbon-14 (B1195169) (14C), in biological samples with extremely high sensitivity.[13][14] This enables researchers to trace the fate of 14C-labeled compounds in biological systems at very low, environmentally and therapeutically relevant doses.[14][15]
Data Presentation: A Comparison of Methodological Aspects
A direct inter-laboratory performance comparison for BioAMS is not practical as it is a complex technology with many variables. However, a comparison of key methodological aspects reported in the literature can provide valuable insights.
Table 3: Comparison of BioAMS Methodological Aspects
| Aspect | Method 1 | Method 2 | Method 3 |
| Sample Type | Blood, Plasma, Excreta, Tissues | Cells, Biological Fluids | Small Biopsy Tissues |
| Sample Preparation | Combustion to CO2, followed by graphitization | Automated graphitization | Direct measurement of CO2 gas for micro-samples |
| Instrumentation | 1 MV AMS system | Compact 250 kV SSAMS | Tandem van de Graaff accelerator |
| Sensitivity | Attomole (10-18 mol) | Mid-zeptomole (10-21) for 14C | Sub-milligram sample analysis |
| Application | Human ADME studies, microdosing | Metabolite profiling, target turnover studies | Radiocarbon dating of biological samples |
| Reference | [16][17][18] | [19][20] | [21][22] |
Experimental Protocols
The workflow for a typical BioAMS study involves several key steps, from sample collection to data analysis.
Sample Preparation:
The primary goal of sample preparation is to convert the carbon in the biological sample into a form suitable for introduction into the AMS instrument, typically graphite (B72142). This involves:
-
Pre-treatment: Removal of non-indigenous carbon through physical and chemical cleaning.[23]
-
Combustion: The cleaned sample is combusted in a sealed tube with an oxidant (e.g., CuO) to convert all carbon to CO2.[23][24]
-
Graphitization: The CO2 is then reduced to elemental carbon (graphite) in the presence of a catalyst.[23][24]
AMS Measurement:
The graphite sample is placed in the ion source of the AMS instrument. The instrument then accelerates the carbon ions and uses a series of magnets and detectors to separate and count the rare 14C isotopes from the more abundant 12C and 13C isotopes.[25][26]
Human ADME Studies:
A key application of BioAMS is in human Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[16][17] In these studies, a microdose of a 14C-labeled drug is administered to human volunteers. Blood, plasma, and excreta samples are then collected over time and analyzed by AMS to determine the pharmacokinetic profile of the drug.[16][18]
Experimental Workflow
The following diagram illustrates a generalized workflow for a BioAMS-based study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bisubstrate Adenylation Inhibitors of Biotin Protein Ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of Biotin Protein Ligase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biotin Protein Ligase Is a Target for New Antibacterials | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. superfund.berkeley.edu [superfund.berkeley.edu]
- 14. The Use of Accelerator Mass Spectrometry in Human Health and Molecular Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accelerator mass spectrometry-enabled studies: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clinmedjournals.org [clinmedjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pharmaron.com [pharmaron.com]
- 21. 14C Analysis: Sample preparation - LARA [14c.unibe.ch]
- 22. Radiocarbon dating and AMS – The Tandem Laboratory – Uppsala University [uu.se]
- 23. lehre4.rad.univie.ac.at [lehre4.rad.univie.ac.at]
- 24. Pre-Treatment and Analysis | Radiocarbon Dating | The Chrono Centre | QUB, Belfast [14chrono.org]
- 25. m.youtube.com [m.youtube.com]
- 26. Radiocarbon WebInfo - AMS [c14.arch.ox.ac.uk]
A Comparative Efficacy Analysis of Bio-AMS and Other Novel Tuberculosis Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent development of novel therapeutics with new mechanisms of action. This guide provides a detailed comparison of Bio-AMS, a promising anti-tubercular candidate, with other notable drug candidates in the development pipeline: BTZ-043, OPC-167832, Sutezolid, and SQ109. This analysis focuses on their efficacy, mechanisms of action, and supporting experimental data to aid in research and drug development decisions.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and comparator drug candidates against M. tuberculosis.
Table 1: In Vitro Efficacy - Minimum Inhibitory Concentration (MIC)
| Compound | Target | Mtb Strain | MIC (µM) | Citation(s) |
| This compound | Biotin (B1667282) Protein Ligase (BPL) | H37Rv, MDR/XDR | 0.16 - 0.625 | [1] |
| BTZ-043 | DprE1 | Drug-Susceptible & Resistant | ~0.0002 - 0.18 | [2] |
| OPC-167832 | DprE1 | Drug-Susceptible & Resistant | ~0.0005 - 0.004 | [3] |
| Sutezolid | Protein Synthesis (50S Ribosome) | Drug-Susceptible | ≤0.062 mg/L | [4] |
| SQ109 | MmpL3 | H37Rv | 0.17 mg/L (intracellular IC90) | [5] |
| Isoniazid (First-Line) | Mycolic Acid Synthesis | H37Rv | 0.03 - 0.12 mg/L | [6] |
| Rifampicin (First-Line) | RNA Polymerase | Euro-American strain | 0.25 mg/L | [6] |
Table 2: In Vivo Efficacy in Murine Models
| Compound | Animal Model | Dosing & Duration | Efficacy (CFU Reduction in Lungs) | Citation(s) |
| Salicyl-AMS (this compound Analog) | Mouse | 5.6 or 16.7 mg/kg, 2 weeks | 0.87- and 1.10-log10 reduction, respectively | [7] |
| BTZ-043 | C3HeB/FeJ Mouse | 50, 100, 200 mg/kg, 2 months | Significant, dose-proportional reductions | [8] |
| OPC-167832 | Mouse | 0.625 - 10 mg/kg, 4 weeks | Significant, dose-dependent reduction | [9][10] |
| Sutezolid | Mouse | Not specified | Shortens standard treatment by 1 month | [11] |
| SQ109 | Mouse | Not specified | Synergistic with rifampicin | [5] |
Mechanism of Action & Signaling Pathways
This compound: Inhibition of Biotin Protein Ligase
This compound targets a novel and essential pathway in Mtb: fatty acid and lipid biosynthesis. It acts as a potent inhibitor of biotin protein ligase (BPL), also known as BirA.[2] This enzyme is critical for the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC). The biotinylation of BCCP is a necessary step for the activation of ACC, which catalyzes the first committed step in fatty acid synthesis. By inhibiting BPL, this compound effectively blocks the production of malonyl-CoA, a crucial building block for mycolic acids, which are essential components of the mycobacterial cell wall.[2][6] This disruption of cell wall integrity leads to bacterial growth arrest and cell death.
Experimental Protocols
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Determination
A standardized broth microdilution method is employed to determine the MIC of the drug candidates against M. tuberculosis.[12]
-
Bacterial Strain and Culture Conditions: The H37Rv reference strain of M. tuberculosis is commonly used. Bacteria are cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.[12]
-
Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.[12]
-
Drug Dilution: The test compounds are serially diluted (typically two-fold) in the microtiter plates containing the growth medium to cover a range of concentrations (e.g., 0.015 to 128 µg/mL).[12]
-
Incubation: The inoculated plates are sealed and incubated at 37°C for a period of 7 to 21 days.[12]
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that results in no visible growth of the bacteria.[12] Visual inspection is often aided by an inverted mirror.
References
- 1. pnas.org [pnas.org]
- 2. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Quabodepistat (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]
- 4. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mycobactericidal Activity of Sutezolid (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Bio-AMS: A Novel Anti-Tuberculosis Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bio-AMS, a novel anti-tuberculosis agent, with established first-line therapies. It is designed to offer an objective analysis of its performance, supported by available experimental data, to inform further research and development in the fight against tuberculosis.
Executive Summary
This compound has emerged as a promising candidate in the anti-tuberculosis drug development pipeline due to its unique mechanism of action. It acts as a potent inhibitor of biotin (B1667282) protein ligase (BirA), an essential enzyme for the survival of Mycobacterium tuberculosis (Mtb).[1] By targeting BirA, this compound disrupts the biosynthesis of fatty acids, which are critical components of the mycobacterial cell wall.[1] This novel mechanism confers activity against drug-susceptible and multidrug-resistant (MDR) strains of Mtb and demonstrates synergistic effects with existing first-line anti-TB drugs.[1][2] While in vivo monotherapy data is limited, preclinical studies involving the genetic silencing of its target and its use in combination therapies suggest significant potential.
In Vitro Efficacy
This compound has demonstrated potent in vitro activity against various strains of M. tuberculosis. The following tables summarize key quantitative data, comparing its efficacy with standard first-line anti-tuberculosis drugs.
Table 1: In Vitro Efficacy of this compound against M. tuberculosis
| Parameter | M. tuberculosis Strain(s) | This compound | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | H37Rv, MDR and XDR strains | 0.16 - 0.625 µM | [3] |
| Bactericidal Concentration | Mtb | 5 µM | [1] |
| Synergistic Concentration with Rifampicin (B610482) | H37Rv | 1 µM | [2] |
| Synergistic Concentration with Ethambutol | H37Rv | 1 µM | [2] |
Table 2: Comparative In Vitro Efficacy: this compound vs. First-Line Anti-TB Drugs
| Drug | Target | Mechanism of Action | Typical MIC Range (µg/mL) against susceptible Mtb |
| This compound | Biotin Protein Ligase (BirA) | Inhibition of fatty acid biosynthesis | 0.08 - 0.32 (converted from µM) |
| Isoniazid | InhA (enoyl-ACP reductase) | Inhibition of mycolic acid synthesis | 0.02 - 0.2 |
| Rifampicin | RNA polymerase (rpoB) | Inhibition of RNA synthesis | 0.05 - 0.2 |
| Ethambutol | Arabinosyl transferases (embAB) | Inhibition of arabinogalactan (B145846) synthesis | 1.0 - 5.0 |
| Pyrazinamide | Ribosomal protein S1 (RpsA) | Disruption of membrane potential and transport | 20 - 100 (at acidic pH) |
Table 3: In Vitro Synergy of this compound with First-Line Drugs against M. tuberculosis H37Rv
| Drug Combination | Concentration | % Mtb Inoculum Killed | Time Point |
| This compound | 1 µM | Not bactericidal alone | 20 days |
| Rifampicin | 6.5 nM | Not bactericidal alone | 20 days |
| Ethambutol | 12.5 µM | Not bactericidal alone | 20 days |
| This compound + Rifampicin | 1 µM + 6.5 nM | > 99.7% | 20 days |
| This compound + Ethambutol | 1 µM + 12.5 µM | > 99.9% | 20 days |
| This compound + Isoniazid | - | No significant enhancement | - |
In Vivo Efficacy
Direct and comprehensive in vivo efficacy data for this compound as a monotherapy is not yet widely available in published literature.[4] Studies have primarily focused on the in vivo effects of genetically silencing biotin protein ligase, the target of this compound, which has been shown to be essential for Mtb survival during infection in mice.[2]
However, preclinical studies have demonstrated that partial inhibition of biotin protein ligase activity through sublethal concentrations of this compound can enhance the bactericidal activity of rifampicin in Mtb-infected mice.[2][5] This suggests a promising role for this compound in combination therapies.
A study on a related compound, salicyl-AMS, which also targets mycobactin (B74219) biosynthesis, showed a significant reduction in Mtb growth in the lungs of infected mice, providing a proof-of-concept for this class of inhibitors.[6]
Table 4: Representative In Vivo Efficacy of a Related Compound (Salicyl-AMS) and Standard First-Line Drugs in Mouse Models
| Drug/Regimen | Mouse Model | Dosing Regimen | Log10 CFU Reduction (Lungs) vs. Untreated Control |
| Salicyl-AMS | BALB/c | 5.6 or 16.7 mg/kg, IP, daily for 2 weeks | 0.87 and 1.10, respectively |
| Isoniazid + Rifampicin + Pyrazinamide | BALB/c | Standard doses, daily for 8 weeks | > 5.0 |
Mechanism of Action
This compound functions as a bisubstrate inhibitor of biotin protein ligase (BirA).[1] BirA is responsible for the ATP-dependent covalent attachment of biotin to the acetyl-CoA carboxylase (ACC) complex. This biotinylation is a critical step for the activation of ACC, which catalyzes the first committed step in fatty acid biosynthesis. By mimicking the natural substrates of BirA, this compound blocks this process, leading to a halt in the production of malonyl-CoA, a key building block for fatty acids.[1] The disruption of fatty acid synthesis compromises the integrity of the mycobacterial cell wall, ultimately leading to bacterial cell death.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against M. tuberculosis can be determined using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
M. tuberculosis culture
-
This compound stock solution
-
Control antibiotics (e.g., Isoniazid, Rifampicin)
Procedure:
-
Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare a standardized inoculum of M. tuberculosis (e.g., 1 x 10^5 CFU/mL).
-
Inoculate each well containing the serially diluted this compound with the bacterial suspension.
-
Include a drug-free growth control well and a sterile control well (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
Caption: Workflow for MIC determination.
Synergy Testing (Checkerboard Assay)
The synergistic effect of this compound with other anti-TB drugs can be evaluated using the checkerboard method.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth with OADC
-
M. tuberculosis culture
-
Stock solutions of this compound and the second drug (e.g., Rifampicin)
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second drug along the y-axis.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate each well with a standardized M. tuberculosis suspension.
-
Include wells with each drug alone to determine their individual MICs.
-
Incubate the plate at 37°C for 7-14 days.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
Caption: Workflow for synergy testing.
In Vivo Efficacy Assessment in a Mouse Model (Generalized Protocol)
Animal Model:
-
BALB/c or C57BL/6 mice
Procedure:
-
Infection: Infect mice via aerosol or intravenous route with a standardized dose of M. tuberculosis H37Rv.
-
Treatment: Begin treatment with this compound (alone or in combination) at a specified time point post-infection. Administer the drug daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Bacterial Load Determination: At various time points, euthanize cohorts of mice and aseptically remove lungs and spleens.
-
CFU Enumeration: Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar.
-
Incubation: Incubate plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the number of Colony Forming Units (CFUs) to determine the bacterial load. Compare the log10 CFU in treated mice to that in untreated control mice to assess efficacy.
Caption: Workflow for in vivo efficacy testing.
Conclusion and Future Directions
This compound represents a promising new class of anti-tuberculosis agents with a novel mechanism of action that is effective against drug-resistant strains and synergistic with existing first-line drugs. While the in vitro data are compelling, further studies are required to establish its in vivo efficacy and safety profile as a monotherapy. Future research should focus on comprehensive preclinical evaluation in animal models to determine its pharmacokinetic and pharmacodynamic properties and to identify optimal dosing regimens for potential clinical development, both as a standalone agent and as part of a combination therapy. The detailed protocols and comparative data presented in this guide are intended to facilitate these crucial next steps in the validation of this compound as a valuable new tool in the global effort to combat tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bio-AMS: A Novel Anti-Tubercular Agent with No Cross-Resistance to Existing TB Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bio-AMS, a novel anti-tubercular candidate, with first-line tuberculosis (TB) drugs, focusing on the critical aspect of cross-resistance. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for therapeutics with new mechanisms of action that are unaffected by existing resistance pathways. This compound, with its unique target, demonstrates potent activity against both drug-susceptible and resistant Mtb strains, positioning it as a promising candidate for future TB treatment regimens.
Executive Summary
This compound is a potent and selective inhibitor of biotin (B1667282) protein ligase (BirA) in Mycobacterium tuberculosis.[1] This enzyme is essential for the biosynthesis of fatty acids and lipids, which are crucial components of the mycobacterial cell wall.[1] The mechanism of action of this compound is distinct from all current first- and second-line TB drugs. Consequently, there is no target-based cross-resistance between this compound and existing therapies. Initial studies confirm that this compound is active against clinical isolates of MDR and XDR Mtb, indicating its potential to address the significant challenge of drug-resistant tuberculosis. Furthermore, a synergistic relationship has been suggested between this compound and some first-line anti-tuberculosis drugs, highlighting its potential role in novel combination therapies.
Data Presentation: In Vitro Efficacy and Cross-Resistance Profile
The following tables summarize the in vitro efficacy of this compound against M. tuberculosis and compare its mechanism of action and resistance with those of first-line TB drugs. The data strongly supports the absence of cross-resistance.
Table 1: Comparative In Vitro Efficacy and Resistance Profile of this compound and First-Line TB Drugs
| Drug | Primary Cellular Target | Common Resistance Genes | Typical MIC Range for Susceptible Strains (µg/mL) | Typical MIC Range for Resistant Strains (µg/mL) | This compound MIC Range against Resistant Strains (µM) |
| This compound | Biotin Protein Ligase (BirA) | birA | 0.16 - 0.625 µM (for Mtb H37Rv) | N/A (resistance not clinically prevalent) | 0.16 - 0.625 (for MDR/XDR strains)[2][3][4] |
| Isoniazid (B1672263) (INH) | Mycolic Acid Synthesis (InhA) | katG, inhA promoter, ahpC[2][5][6][7] | 0.02 - 0.06[2] | >1.0 (high-level)[2] | N/A |
| Rifampicin (RIF) | DNA-dependent RNA polymerase | rpoB[4][8][9][10] | 0.03 - 0.5[2] | >1.0 | N/A |
| Ethambutol (B1671381) (EMB) | Arabinosyl Transferase (cell wall synthesis) | embB[2][11] | 0.5 - 2.0 | >5.0 | N/A |
| Pyrazinamide (PZA) | Multiple targets (membrane energetics, trans-translation) | pncA, rpsA, panD[12][13][14][15] | 25 - 200 (at acidic pH)[2] | >200 | N/A |
Note: MIC values for PZA are highly dependent on the acidic pH of the culture medium.
Table 2: Summary of this compound Quantitative Data from Initial Studies
| Parameter | M. tuberculosis Strain(s) | Value (µM) |
| Minimum Inhibitory Concentration (MIC) | MDR and XDR Mtb strains | 0.16 - 0.625[2][3][4] |
| Bactericidal Concentration | Mtb | 5 |
| Synergistic Concentration with Rifampicin & Ethambutol | Mtb | 1 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the experimental workflow for determining cross-resistance.
Caption: Mechanism of action of this compound in M. tuberculosis.
Caption: Experimental workflow for cross-resistance studies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is fundamental to assessing the potential for cross-resistance. Below are detailed methodologies for two standard assays.
Broth Microdilution Method (Based on EUCAST Reference Protocol)
This method determines the MIC of an antimicrobial agent in a liquid medium.
-
Materials:
-
96-well U-shaped microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol
-
Sterile water with 0.05% Tween 80
-
Glass beads
-
This compound and first-line TB drug stock solutions
-
M. tuberculosis isolates (test and control strains, e.g., H37Rv ATCC 27294)
-
-
Inoculum Preparation:
-
Subculture M. tuberculosis on Löwenstein-Jensen or Middlebrook 7H10/7H11 agar.
-
From a fresh culture, transfer several colonies into a sterile tube containing Middlebrook 7H9 broth and sterile glass beads.
-
Vortex for 1-2 minutes to create a homogenous suspension.
-
Allow the suspension to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.[16][17]
-
-
Plate Preparation and Inoculation:
-
Dispense 100 µL of supplemented Middlebrook 7H9 broth into all wells of a 96-well plate.
-
Create a two-fold serial dilution of each drug across the plate, leaving growth and sterility control wells.
-
Inoculate each well (except sterility control) with 100 µL of the final bacterial inoculum.
-
Seal the plate and incubate at 36°C ± 1°C.[16]
-
-
Reading and Interpretation:
Agar Dilution Method (Proportion Method)
This method involves incorporating the antimicrobial agent into a solid agar medium.
-
Materials:
-
Middlebrook 7H10 or 7H11 agar
-
Petri dishes
-
This compound and first-line TB drug stock solutions
-
M. tuberculosis isolates
-
-
Plate Preparation:
-
Prepare molten Middlebrook agar and cool to 45-50°C.
-
Add appropriate volumes of drug stock solutions to the agar to achieve the desired final concentrations. Also, prepare drug-free control plates.
-
Dispense the agar into sterile petri dishes and allow to solidify.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 1.0 McFarland standard as described in the broth microdilution protocol.
-
Prepare serial 10-fold dilutions (e.g., 10⁻² and 10⁻⁴) of this suspension in sterile saline or broth.
-
-
Inoculation and Incubation:
-
Spot 10 µL of the appropriate dilutions onto the surface of the drug-containing and drug-free control plates.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate at 37°C in a 5-10% CO₂ atmosphere for 21 days.[3]
-
-
Reading and Interpretation:
-
After 21 days, count the number of colony-forming units (CFU) on both the drug-containing and drug-free plates.
-
The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the drug-free control.[3]
-
Conclusion
The novel mechanism of action of this compound, targeting the essential enzyme biotin protein ligase (BirA), distinguishes it from all existing first-line anti-tuberculosis drugs. This fundamental difference in cellular targets is the primary reason for the observed lack of cross-resistance. Data from initial studies demonstrating the potent activity of this compound against MDR and XDR M. tuberculosis strains provide strong evidence that it can overcome the resistance mechanisms that render current therapies ineffective. The continued development of this compound and other compounds targeting novel pathways is critical in the global effort to combat drug-resistant tuberculosis.
References
- 1. journals.plos.org [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL) with Nucleoside-Based Bisubstrate Adenylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aphl.org [aphl.org]
- 8. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of drug susceptibility of multi-drug resistant strains of Mycobacterium tuberculosis by ethambutol and dimethyl sulphoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Re-Evaluation of the Critical Concentration for Ethambutol Antimicrobial Sensitivity Testing on the MGIT 960 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bio-AMS Activity in Different M. tuberculosis Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tubercular agent Bio-AMS's performance against various strains of Mycobacterium tuberculosis (M.tb). This document synthesizes available experimental data to offer insights into its efficacy and mechanism of action.
This compound has emerged as a significant anti-tubercular candidate due to its novel mechanism of action. It functions as a bisubstrate inhibitor of biotin (B1667282) protein ligase (BirA), an enzyme crucial for the survival of M.tb.[1] By targeting BirA, this compound disrupts the biosynthesis of fatty acids, which are essential components of the mycobacterial cell wall.[1] This targeted action is effective against both drug-susceptible and drug-resistant strains of M. tuberculosis.
Quantitative Data Summary
The in vitro efficacy of this compound has been evaluated against various M. tuberculosis strains, with Minimum Inhibitory Concentration (MIC) values being a key parameter for comparison. While direct comparative studies across a wide panel of named clinical isolates are limited in publicly available literature, the existing data provides a strong foundation for assessing its potential.
| Parameter | M. tuberculosis Strain(s) | Value (µM) | Citation(s) |
| Minimum Inhibitory Concentration (MIC) | H37Rv (drug-susceptible) | 0.16 - 0.625 | [2] |
| Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) strains | 0.16 - 0.625 | [2] | |
| H37Rv (this compound analogue - 3-deaza) | 1.56 | [3] | |
| H37Rv (this compound analogue - sulfonamide) | 3.12 | [3] | |
| Bactericidal Concentration | M. tuberculosis (general) | 5 | [1] |
| Synergistic Concentration with Rifampicin & Ethambutol | M. tuberculosis (general) | 1 | [1] |
Note: The provided MIC range for MDR/XDR strains is a general value from initial studies. Specific MICs for well-characterized clinical isolates such as those from the Beijing or LAM lineages are not yet widely reported in peer-reviewed literature.
Signaling Pathway of this compound Action
This compound inhibits biotin protein ligase (BirA), which is essential for the activation of acyl-CoA carboxylases (ACCs). This inhibition halts the production of malonyl-CoA, a critical building block for the synthesis of mycolic acids, leading to a compromise in cell wall integrity and ultimately, cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for M. tuberculosis susceptibility testing.
1. Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294, or clinical isolates)
-
Middlebrook 7H9 broth base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
Glycerol
-
This compound
-
Sterile 96-well plates
-
Sterile glass beads
2. Inoculum Preparation:
-
Culture M. tuberculosis on a solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11) at 37°C for 2-3 weeks.
-
Aseptically transfer a few colonies into a tube containing 5 mL of complete Middlebrook 7H9 broth (7H9 base with OADC and glycerol) and sterile glass beads.
-
Vortex for 1-2 minutes to create a homogenous suspension.
-
Allow large clumps to settle for 30 minutes.
-
Transfer the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-5 x 107 CFU/mL).
-
Prepare a 1:100 dilution of the adjusted inoculum in complete Middlebrook 7H9 broth to achieve a final concentration of approximately 1-5 x 105 CFU/mL.
3. Assay Procedure:
-
Add 100 µL of complete Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add 100 µL of the this compound working solution (at 2x the highest desired final concentration) to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the subsequent wells in the same row. Discard 100 µL from the last well.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well.
-
Include a growth control (inoculum without drug) and a sterility control (broth without inoculum).
-
Seal the plates and incubate at 37°C.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth after 14-21 days of incubation.
Resazurin (B115843) Microtiter Assay (REMA)
REMA is a colorimetric method that provides a faster turnaround time for MIC determination.
1. Materials:
-
Same as for the Broth Microdilution Assay.
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water).
2. Assay Procedure:
-
Follow steps 1-3 of the Broth Microdilution Assay procedure.
-
Incubate the plates at 37°C for 7 days.
-
Add 30 µL of the resazurin solution to each well.
-
Re-incubate at 37°C for 24-48 hours.
-
Observe the color change: a blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest concentration of this compound that remains blue.
Experimental Workflow for Inhibitor Evaluation
The general workflow for evaluating the efficacy of this compound against different M. tuberculosis strains is a multi-step process, from initial screening to more detailed characterization.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Bio-AMS Samples
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling of biological samples intended for Accelerator Mass Spectrometry (Bio-AMS), focusing on operational and disposal plans. The procedures outlined are designed to ensure the safety of laboratory personnel and the integrity of the experimental data.
Understanding this compound and Associated Hazards
This compound is a highly sensitive analytical technique used to quantify trace levels of isotopes, such as Carbon-14 (¹⁴C), in biological matrices.[1][2] Samples for this compound are typically biological in nature, including human and animal tissues, blood, plasma, urine, and cells.[3][4][5][6] The primary hazards associated with handling this compound samples stem from two sources: the biological origin of the sample and the radioactive isotope used for labeling.
-
Biological Hazards: Human-derived samples are treated as potentially infectious and are handled at Biosafety Level 2 (BSL-2).[3][5] This is to mitigate risks from bloodborne pathogens such as Hepatitis B and C viruses, and HIV.[7]
-
Radiological Hazards: Carbon-14 is a low-energy beta emitter.[1][8] The primary risk associated with ¹⁴C is internal exposure through ingestion, inhalation, or skin absorption, rather than external radiation.[1][8]
A thorough risk assessment must be conducted before any work with human-derived samples begins to ensure that potential hazards are properly controlled.[4][5][6][9][10]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to both biological and radiological hazards. The following table summarizes the required PPE for handling this compound samples in a BSL-2 laboratory.
| PPE Component | Specification | Purpose |
| Lab Coat | Knee-length, long-sleeved, with a closed front.[3] Disposable gowns are recommended for procedures with a high risk of splashes.[3] | Protects skin and personal clothing from contamination with biological materials and low-level radioactive substances. |
| Gloves | Disposable, nitrile gloves are preferred.[4] Double gloving is recommended when handling ¹⁴C-labeled compounds that can penetrate gloves.[1][2][8] | Provides a barrier against contact with infectious agents and radioactive materials. Gloves should be changed immediately if contaminated or compromised.[3] |
| Eye Protection | Safety glasses with side shields or splash goggles.[3][11] | Protects the eyes from splashes and splatters of potentially infectious or radioactive liquids. |
| Face Protection | A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashes.[3][12] | Offers a broader area of protection for the face against splashes. |
| Respiratory Protection | Generally not required for standard BSL-2 procedures. An N95 respirator may be necessary for procedures with a high potential for aerosol generation that cannot be contained within a biological safety cabinet.[3] | Protects against the inhalation of infectious aerosols. |
Experimental Workflow and Safety Protocols
The following diagram illustrates a typical workflow for handling this compound samples, from receipt to preparation for analysis, incorporating essential safety measures at each step.
Caption: A typical workflow for handling this compound samples.
Key Experimental Protocols and Safety Precautions:
-
Work Area: All manipulations of open samples must be performed within a certified Class II Biological Safety Cabinet (BSC) to minimize the risk of aerosols and splashes.[3][13] The work surface of the BSC should be covered with absorbent, plastic-backed paper.[14]
-
Aerosol Generating Procedures: Procedures such as vortexing, sonicating, and pipetting, which can generate aerosols, must be conducted inside a BSC.[13]
-
Sharps: The use of sharps should be minimized.[6] If necessary, use safety-engineered sharps and dispose of them immediately in a designated, puncture-resistant sharps container.[15][16] Needles should not be recapped.[13]
-
Centrifugation: Use sealed centrifuge rotors or safety cups to prevent the release of aerosols during centrifugation. Rotors and cups should be opened inside the BSC.
-
Decontamination: All work surfaces and equipment must be decontaminated at the end of each work session and after any spills.[11][15] A 10% bleach solution followed by a 70% ethanol (B145695) wipe-down is a common and effective procedure.[15]
Waste Management and Disposal
Proper segregation and disposal of waste are critical to prevent the spread of contamination. This compound waste is considered mixed waste, containing both biological and low-level radioactive hazards.
The following diagram outlines the decision-making process for the disposal of different types of waste generated during this compound sample handling.
Caption: A decision tree for the disposal of this compound waste.
Waste Disposal Procedures:
| Waste Type | Collection and Segregation | Treatment and Disposal |
| Solid Waste | (Gloves, lab coats, plasticware, etc.) Collect in a designated container lined with a red or orange biohazard bag that is also labeled with the radioactive symbol.[17] | The bag should be securely closed when three-quarters full and placed in a secondary container for transport to the designated radioactive waste storage area.[17][18] |
| Liquid Waste | (Cell culture media, buffers, etc.) Collect in a leak-proof, shatter-resistant container clearly labeled as "Biohazardous and Radioactive Liquid Waste". | Decontaminate with a 10% final concentration of bleach for at least 30 minutes.[15] Dispose of through the designated radioactive liquid waste stream, in accordance with institutional guidelines. Low-level liquid radioactive waste may be permitted to be disposed of down a designated laboratory sink, provided it meets specific solubility and activity criteria.[19] |
| Sharps | (Needles, scalpels, contaminated glass Pasteur pipettes) Immediately place in a puncture-resistant, leak-proof sharps container labeled with both the biohazard and radioactive symbols.[15][20] | When the container is three-quarters full, it should be permanently sealed and disposed of as radioactive waste.[15][20] |
Important Considerations:
-
Training: All personnel handling this compound samples must receive training on BSL-2 practices, bloodborne pathogens, and radiation safety.[11][13]
-
Emergency Procedures: A spill kit for both biological and radioactive materials should be readily available.[11] Personnel must be trained on the proper procedures for spill cleanup and reporting.
-
Institutional Guidelines: Always adhere to the specific biosafety and radiation safety protocols established by your institution's Environmental Health and Safety (EHS) office.[17]
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. queensu.ca [queensu.ca]
- 3. safety.huji.ac.il [safety.huji.ac.il]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Biological Safety Procedure | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. vumc.org [vumc.org]
- 8. HP-26: C-14 | Worcester Polytechnic Institute [wpi.edu]
- 9. unsw.edu.au [unsw.edu.au]
- 10. ibc.utah.edu [ibc.utah.edu]
- 11. Biosafety Level 2 Minimum Requirements for IBC Approval - Institutional Biosafety Committee [uwm.edu]
- 12. int-enviroguard.com [int-enviroguard.com]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. uwyo.edu [uwyo.edu]
- 15. wku.edu [wku.edu]
- 16. students.umw.edu [students.umw.edu]
- 17. vpr.tamu.edu [vpr.tamu.edu]
- 18. ibc.utah.edu [ibc.utah.edu]
- 19. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 20. Radiation Safety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
